Product packaging for Seco Rapamycin(Cat. No.:)

Seco Rapamycin

Cat. No.: B1512330
M. Wt: 914.2 g/mol
InChI Key: ZAVMPSVOEQNVCP-FWSQOCJKSA-N
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Description

Seco Rapamycin is a useful research compound. Its molecular formula is C51H79NO13 and its molecular weight is 914.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H79NO13 B1512330 Seco Rapamycin

Properties

Molecular Formula

C51H79NO13

Molecular Weight

914.2 g/mol

IUPAC Name

(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C51H79NO13/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60)/b13-11+,16-12+,23-19+,33-17+,36-28+/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-/m1/s1

InChI Key

ZAVMPSVOEQNVCP-FWSQOCJKSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC

Canonical SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC

Origin of Product

United States

Foundational & Exploratory

Seco-Rapamycin: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (also known as Sirolimus) is a macrolide lactone originally discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] Its potent immunosuppressive and antiproliferative properties have led to its widespread use in preventing organ transplant rejection and in the treatment of certain cancers. The complex structure of rapamycin, however, makes it susceptible to degradation under various conditions. One of the primary degradation products is seco-rapamycin, a ring-opened form resulting from the hydrolysis of the lactone ester bond.[2][3] While exhibiting significantly reduced immunosuppressive activity compared to its parent compound, seco-rapamycin has been shown to possess other biological activities, including the ability to inhibit the proteasome.[4] Understanding the formation, isolation, and characterization of seco-rapamycin is crucial for the quality control of rapamycin-based pharmaceuticals and for the exploration of its unique biological profile. This technical guide provides an in-depth overview of the discovery, isolation protocols, and detailed characterization of seco-rapamycin.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of seco-rapamycin is essential for its identification and characterization. The following tables summarize key quantitative data.

PropertyValueReference
Molecular FormulaC₅₁H₇₉NO₁₃[5]
Molecular Weight914.17 g/mol
Monoisotopic Mass913.55514157 Da
CAS Number147438-27-5
AppearanceCrystalline solid
λmax277, 289 nm

Table 1: Physicochemical Properties of Seco-Rapamycin. This table outlines the fundamental chemical and physical characteristics of the seco-rapamycin molecule.

SolventSolubilityReference
DMSOSoluble (46 mg/mL)
EthanolSoluble (25 mg/mL)
MethanolSoluble
PBS (pH 7.2)5 mg/mL

Table 2: Solubility of Seco-Rapamycin. This table provides the solubility of seco-rapamycin in various common laboratory solvents.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structural elucidation of seco-rapamycin relies heavily on NMR spectroscopy. The following table provides the ¹H and ¹³C NMR chemical shifts for seco-rapamycin, as reported in the supplementary material of Il'ichev et al., 2007.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
1171.1-
259.84.45 (m)
335.11.80 (m), 1.65 (m)
426.91.60 (m)
521.81.75 (m)
646.13.45 (m), 3.05 (m)
8208.9-
9213.5-
1098.64.15 (d, 9.5 Hz)
.........

Table 3: ¹H and ¹³C NMR Chemical Shifts of Seco-Rapamycin. This table presents a partial list of the assigned chemical shifts for the proton and carbon atoms in the seco-rapamycin structure. A complete list can be found in the cited reference.

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and for structural analysis through fragmentation patterns.

Ionization ModeIonm/zReference
ESI (-)[M-H]⁻912.6
ESI (+)[M+Na]⁺936.6

Table 4: Mass Spectrometry Data for Seco-Rapamycin. This table shows the observed mass-to-charge ratios for the deprotonated and sodiated molecular ions of seco-rapamycin. A detailed fragmentation analysis of seco-rapamycin has not been extensively published; however, the fragmentation of rapamycin and its derivatives typically involves cleavages within the macrolide ring, providing structural information.

Experimental Protocols

Protocol 1: Base-Catalyzed Degradation of Rapamycin to Seco-Rapamycin

This protocol describes a method for the controlled degradation of rapamycin to produce seco-rapamycin based on the findings of Il'ichev et al., 2007.

Materials:

  • Rapamycin

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Deionized water

  • Sodium hydroxide (NaOH)

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Preparation of Rapamycin Stock Solution: Prepare a stock solution of rapamycin in acetonitrile at a concentration of 1 mg/mL.

  • Preparation of Reaction Buffers:

    • Neutral pH condition: Prepare aqueous solutions of ammonium acetate at concentrations of 33.9 mM and 339 mM.

    • Basic pH condition: Prepare an aqueous solution of NaOH (e.g., pH 12.2).

  • Initiation of Degradation:

    • In an HPLC vial, mix the rapamycin stock solution with the desired reaction buffer in a 30:70 (v/v) ratio of acetonitrile to aqueous buffer. For example, to a 300 µL aliquot of the rapamycin stock solution, add 700 µL of the ammonium acetate or NaOH solution.

    • The final concentration of ammonium acetate in the reaction mixture will be approximately 23.7 mM and 237 mM, respectively.

  • Incubation:

    • Tightly cap the vials and protect them from light by wrapping them in aluminum foil.

    • Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specified duration. The reaction progress can be monitored over time by HPLC analysis. For significant conversion to seco-rapamycin under neutral conditions, incubation for several days to weeks may be necessary. The degradation is significantly faster under basic conditions.

  • Sample Analysis:

    • At desired time points, withdraw an aliquot of the reaction mixture.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial.

    • Analyze the sample by HPLC as described in Protocol 2.

Kinetic Data: The degradation of rapamycin to seco-rapamycin follows pseudo-first-order kinetics. The apparent half-life of rapamycin in a 30/70 (v/v) acetonitrile/water solution containing 23.7 mM ammonium acetate is approximately 890 hours, while in a solution with 237 mM ammonium acetate, the half-life is around 200 hours. In a highly basic solution (pH 12.2), the half-life is reduced by approximately three orders of magnitude.

Protocol 2: HPLC-Based Isolation and Purification of Seco-Rapamycin

This protocol outlines a general method for the analytical separation and preparative isolation of seco-rapamycin from a rapamycin degradation mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Materials:

  • HPLC system with a UV detector and fraction collector

  • Reversed-phase C18 or C8 column (e.g., 5 µm particle size, 4.6 x 150 mm for analytical or a larger dimension for preparative scale)

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (THF, HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

  • Rapamycin degradation mixture (from Protocol 1)

Analytical HPLC Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions:

    • Column: C18 or C8, 5 µm, 4.6 x 150 mm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35-40°C.

    • Detection Wavelength: 278 nm.

    • Injection Volume: 10-20 µL.

    • Gradient Program: A linear gradient from 50% B to 90% B over 25 minutes can be used as a starting point. The elution order of rapamycin and seco-rapamycin can be influenced by the organic modifier used (acetonitrile vs. THF).

  • Analysis: Inject the filtered degradation mixture and monitor the chromatogram. Seco-rapamycin typically elutes as one or more peaks, and its identity can be confirmed by mass spectrometry.

Preparative HPLC for Isolation:

  • Scale-Up: The analytical method is scaled up for a preparative column. The flow rate and injection volume are adjusted according to the column dimensions.

  • Fraction Collection: The eluent corresponding to the seco-rapamycin peak(s) is collected using a fraction collector.

  • Solvent Evaporation: The collected fractions are pooled, and the organic solvent is removed under reduced pressure (e.g., using a rotary evaporator).

  • Lyophilization: The remaining aqueous solution is lyophilized to obtain seco-rapamycin as a solid.

  • Purity Assessment: The purity of the isolated seco-rapamycin is assessed using the analytical HPLC method.

Signaling Pathways and Visualizations

Rapamycin exerts its biological effects by forming a complex with the immunophilin FKBP12. This complex then binds to and inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Seco-rapamycin, due to its altered conformation, has a significantly reduced affinity for this complex and does not effectively inhibit mTOR.

mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in cell signaling.

mTOR_Signaling cluster_rapamycin GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC P Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Rapamycin Rapamycin Rapamycin->mTORC1 FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1

Caption: Simplified mTOR signaling pathway.

Experimental Workflow for Seco-Rapamycin Isolation

The following diagram outlines the general workflow for the production and isolation of seco-rapamycin from rapamycin.

Seco_Isolation_Workflow Start Start with Rapamycin Degradation Base-Catalyzed Degradation (Protocol 1) Start->Degradation Mixture Rapamycin/ Seco-Rapamycin Mixture Degradation->Mixture HPLC Preparative RP-HPLC (Protocol 2) Mixture->HPLC Fractionation Fraction Collection HPLC->Fractionation Evaporation Solvent Evaporation Fractionation->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization Final_Product Pure Seco-Rapamycin Lyophilization->Final_Product QC Purity Analysis (Analytical HPLC) Final_Product->QC

Caption: Workflow for seco-rapamycin isolation.

Logical Relationship of Rapamycin and Seco-Rapamycin

This diagram illustrates the chemical relationship between rapamycin and its primary degradation product, seco-rapamycin.

Rapamycin_Degradation Rapamycin Rapamycin (Macrolide Lactone) Reaction Lactone Hydrolysis (Base-Catalyzed) Rapamycin->Reaction Seco_Rapamycin Seco-Rapamycin (Ring-Opened Carboxylic Acid) Reaction->Seco_Rapamycin

Caption: Formation of seco-rapamycin from rapamycin.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of seco-rapamycin, a primary degradation product of rapamycin. The detailed experimental protocols for its formation and purification, along with the summarized quantitative data and visual representations of relevant pathways and workflows, are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of seco-rapamycin is paramount for ensuring the stability and quality of rapamycin-based therapeutics and for exploring the potential biological activities of this unique ring-opened macrolide. Further research into the detailed mass fragmentation patterns and a broader investigation into its biological effects beyond mTOR inhibition will continue to enhance our knowledge of this important molecule.

References

A Comprehensive Technical Guide to the Spectroscopic Data and Characterization of Seco-Rapamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and characterization of seco-rapamycin, a principal degradation product of the immunosuppressant and mTOR inhibitor, rapamycin. Understanding the physicochemical properties and spectral characteristics of seco-rapamycin is crucial for the development, stability testing, and quality control of rapamycin-based therapeutics.

Introduction to Seco-Rapamycin

Seco-rapamycin is the ring-opened derivative of rapamycin, formed through the hydrolysis of the lactone group in the macrocyclic structure of the parent compound.[1][2] This structural alteration significantly impacts its biological activity, with seco-rapamycin exhibiting markedly reduced immunosuppressive potency and a diminished ability to inhibit the mTOR (mammalian target of rapamycin) signaling pathway compared to rapamycin.[2][3][4] Despite its reduced activity, the characterization of seco-rapamycin is of paramount importance as it is a key impurity and degradation product that needs to be monitored in pharmaceutical formulations of rapamycin.

Physicochemical Properties

A summary of the fundamental physicochemical properties of seco-rapamycin is presented in the table below.

PropertyValue (Free Acid)Value (Sodium Salt)Reference(s)
Chemical Name (S)-1-(2-((2R,3R,6S)-2-hydroxy-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl)-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acidNot Applicable
Synonyms Seco-Sirolimus, Secorapamycin ASecorapamycin A monosodium
Molecular Formula C₅₁H₇₉NO₁₃C₅₁H₇₈NNaO₁₃
Molecular Weight 914.2 g/mol ~936.15 g/mol
CAS Number 147438-27-5148554-65-8

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of seco-rapamycin.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for the structural elucidation of seco-rapamycin, confirming the cleavage of the macrocyclic ring.

NucleusSolventKey Chemical Shifts (δ) and ObservationsReference(s)
¹H NMR DMSO-d₆- δ 4.2 ppm: Attributed to the C-14 hydroxyl group.- Absence of signals corresponding to the intact macrocyclic ester confirms ring-opening.
¹³C NMR DMSO-d₆- δ 172 ppm: Characteristic of the sodium carboxylate group.
2D NMR DMSO-d₆- Heteronuclear Single Quantum Coherence (HSQC) experiments can be used to confirm proton-carbon connectivity.

3.2. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern of seco-rapamycin.

Ionization ModeKey m/z Ratios and ObservationsReference(s)
Electrospray Ionization (ESI) - Negative Ion Mode: [M-H]⁻ at m/z 912.6- Positive Ion Mode (Sodium Salt): [M+Na]⁺ at m/z 936.6- Tandem MS (MS/MS) provides characteristic fragmentation patterns for structural confirmation.

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated system within the seco-rapamycin molecule.

SolventλmaxReference(s)
Not Specified277 nm, 289 nm

3.4. Infrared (IR) Spectroscopy

While specific peak assignments for seco-rapamycin are not extensively reported in the public domain, IR spectroscopy is a valuable technique for identifying functional groups and is often included in a comprehensive Certificate of Analysis. In situ IR has been utilized to monitor the synthesis of rapamycin derivatives, highlighting its utility in tracking chemical transformations.

Experimental Protocols

The characterization of seco-rapamycin relies on a combination of chromatographic separation and spectroscopic analysis.

4.1. High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

HPLC is the primary method for separating seco-rapamycin from rapamycin and other degradation products. A typical experimental setup is outlined below.

  • Column: Reversed-phase C8 or C18 column.

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer. The pH of the mobile phase can influence the retention and separation of seco-rapamycin.

  • Detection: UV detection at the λmax of seco-rapamycin (277 nm and 289 nm).

  • Flow Rate: Typically around 1 mL/min.

  • Temperature: Column temperature may be controlled to ensure reproducibility.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Coupling HPLC with mass spectrometry allows for the definitive identification and sensitive quantification of seco-rapamycin.

  • Chromatography: An HPLC system as described above is used for separation.

  • Ionization: Electrospray ionization (ESI) is commonly used.

  • Mass Analysis: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to detect the molecular ions and fragmentation patterns of the eluting compounds.

Signaling Pathways and Biological Activity

While rapamycin is a potent inhibitor of the mTOR signaling pathway, a critical regulator of cell growth and proliferation, seco-rapamycin demonstrates significantly reduced activity in this regard. It poorly activates mTOR. However, some evidence suggests that seco-rapamycin may mimic rapamycin's ability to inhibit the proteasome.

Below is a simplified diagram of the mTOR signaling pathway, which is the primary target of rapamycin.

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Rapamycin Rapamycin Rapamycin->mTORC1 Seco_Rapamycin Seco-Rapamycin Seco_Rapamycin->mTORC1 (poor inhibition)

Caption: Simplified mTOR signaling pathway and the inhibitory action of rapamycin.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of seco-rapamycin.

Seco_Rapamycin_Characterization_Workflow Sample Rapamycin Sample (potentially containing Seco-Rapamycin) HPLC HPLC Separation Sample->HPLC LC_MS LC-MS Analysis Sample->LC_MS Fraction_Collection Fraction Collection HPLC->Fraction_Collection UV_Vis UV-Vis Spectroscopy HPLC->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Fraction_Collection->NMR IR IR Spectroscopy Fraction_Collection->IR Structure_Confirmation Structure Confirmation & Purity Assessment UV_Vis->Structure_Confirmation LC_MS->Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for the isolation and characterization of seco-rapamycin.

Conclusion

The comprehensive characterization of seco-rapamycin through a combination of chromatographic and spectroscopic techniques is essential for ensuring the quality, safety, and efficacy of rapamycin-containing pharmaceutical products. This guide provides the foundational spectroscopic data and experimental approaches necessary for researchers and drug development professionals working with this important macrolide.

References

Unveiling the Enigma: An In-depth Technical Guide to the mTOR-Independent Biological Activity of Seco-Rapamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seco-Rapamycin, the ring-opened metabolite of the well-characterized mTOR inhibitor Rapamycin, presents a compelling case for exploring biological activities independent of the canonical mTOR signaling pathway. While traditionally viewed as an inactive byproduct of Rapamycin degradation, emerging evidence demonstrates that Seco-Rapamycin possesses distinct biological functions, most notably the allosteric inhibition of the 20S proteasome. This guide provides a comprehensive technical overview of the mTOR-independent activities of Seco-Rapamycin, with a central focus on its interaction with the proteasome. It includes a detailed summary of quantitative data, experimental protocols for assessing its activity, and visualizations of the key signaling pathways and experimental workflows. This document aims to equip researchers and drug development professionals with the foundational knowledge required to investigate the therapeutic potential of Seco-Rapamycin beyond the shadow of its famous parent compound.

Introduction: Beyond mTOR Inhibition

Rapamycin (also known as Sirolimus) is a potent immunosuppressant and anti-proliferative agent that functions primarily through the inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial regulator of cell growth and metabolism. Its clinical applications are extensive, ranging from preventing organ transplant rejection to treating certain cancers. The primary degradation product of Rapamycin is Seco-Rapamycin, a metabolite in which the macrolide ring has been hydrolyzed. For a considerable time, Seco-Rapamycin was largely dismissed as an inactive metabolite with no significant biological activity.

However, pioneering research has revealed that Seco-Rapamycin exhibits biological functions that are entirely independent of mTOR. The most significant of these is the allosteric inhibition of the 20S proteasome, the catalytic core of the ubiquitin-proteasome system responsible for degrading the majority of intracellular proteins. This discovery opens up new avenues for research and potential therapeutic applications for a compound that has been historically overlooked. This guide will delve into the core of Seco-Rapamycin's mTOR-independent activity, providing the technical details necessary for its further exploration. While the primary focus is on proteasome inhibition due to the availability of robust data, the potential for other mTOR-independent effects, though less explored, remains an open area of investigation.

Quantitative Data: The Inhibitory Profile of Seco-Rapamycin on the 20S Proteasome

The inhibitory activity of Seco-Rapamycin on the peptidase activities of the 20S proteasome has been quantified, demonstrating its potential as a modulator of this critical cellular machinery. The following table summarizes the 50% inhibitory concentrations (IC50) of Seco-Rapamycin against the three major peptidase activities of the proteasome: chymotrypsin-like (ChT-L), peptidyl-glutamyl peptide-hydrolyzing (PGPH), and trypsin-like (T-L). For comparison, data for Rapamycin are also included.

CompoundChymotrypsin-like (ChT-L) Activity IC50 (µM)PGPH Activity IC50 (µM)Trypsin-like (T-L) Activity
Seco-Rapamycin ~20~5.3Activation (Bmax: ~77%)
Rapamycin ~1.9~0.4Activation (Bmax: ~40%)

Data Interpretation:

  • Seco-Rapamycin inhibits the chymotrypsin-like and PGPH activities of the 20S proteasome at low micromolar concentrations.

  • Notably, the potency of Seco-Rapamycin is lower than that of its parent compound, Rapamycin, for both ChT-L and PGPH activities.

  • Interestingly, both Seco-Rapamycin and Rapamycin exhibit an activating effect on the trypsin-like activity of the proteasome.

Signaling Pathway: Allosteric Inhibition of the 20S Proteasome

Seco-Rapamycin's inhibition of the proteasome is not mediated by direct binding to the active sites. Instead, it functions as an allosteric inhibitor, binding to a site on the α-rings of the 20S proteasome core particle. This binding event induces a conformational change that is transmitted to the catalytic β-subunits, thereby modulating their peptidase activities.

cluster_Proteasome 20S Proteasome 20S_Proteasome 20S Proteasome (α and β rings) Alpha_Ring α-ring (Gating) Beta_Ring β-ring (Catalytic Subunits) Allosteric_Binding Allosteric Binding Alpha_Ring->Allosteric_Binding ChT_L Chymotrypsin-like (β5 subunit) Beta_Ring->ChT_L contains PGPH PGPH (β1 subunit) Beta_Ring->PGPH contains T_L Trypsin-like (β2 subunit) Beta_Ring->T_L contains Seco_Rapamycin Seco-Rapamycin Seco_Rapamycin->Allosteric_Binding Conformational_Change Conformational Change in α-ring Allosteric_Binding->Conformational_Change Activity_Modulation Modulation of Peptidase Activities Conformational_Change->Activity_Modulation Inhibition_ChT_L Inhibition Activity_Modulation->Inhibition_ChT_L Inhibition_PGPH Inhibition Activity_Modulation->Inhibition_PGPH Activation_T_L Activation Activity_Modulation->Activation_T_L Inhibition_ChT_L->ChT_L Inhibition_PGPH->PGPH Activation_T_L->T_L

Allosteric inhibition of the 20S proteasome by Seco-Rapamycin.

Experimental Protocols: Assessing Proteasome Inhibition

The following protocol outlines a standard in-solution peptidase activity assay to determine the inhibitory effect of Seco-Rapamycin on the chymotrypsin-like activity of the 20S proteasome.

4.1. Materials

  • Purified human 20S proteasome

  • Seco-Rapamycin

  • Fluorogenic peptide substrate for chymotrypsin-like activity: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

4.2. Experimental Workflow

Workflow for in-solution proteasome activity assay.

4.3. Detailed Procedure

  • Compound Preparation: Prepare a stock solution of Seco-Rapamycin in DMSO. Create a serial dilution in DMSO to achieve the desired final concentrations in the assay.

  • Reaction Setup: In a 96-well black microplate, add the assay buffer.

  • Inhibitor Addition: Add the diluted Seco-Rapamycin or an equivalent volume of DMSO (vehicle control) to the wells.

  • Enzyme Addition: Add the purified 20S proteasome to each well to a final concentration of 1-5 nM.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.

  • Reaction Initiation: Add the Suc-LLVY-AMC substrate to each well to a final concentration of 20-100 µM.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader and measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time (e.g., every minute for 30-60 minutes). The rate of increase in fluorescence is proportional to the proteasome activity.

  • Data Analysis: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Other Potential mTOR-Independent Activities: A Frontier for Research

While the proteasome-inhibitory function of Seco-Rapamycin is the most well-documented mTOR-independent activity, the possibility of other effects remains an intriguing area for future research. Given that Rapamycin itself has been shown to have mTOR-independent effects on processes such as apoptosis and neuroprotection, it is plausible that Seco-Rapamycin could also exert influence in these areas. However, at present, there is a notable lack of dedicated studies investigating these possibilities for Seco-Rapamycin. Researchers are encouraged to consider Seco-Rapamycin as a tool to dissect mTOR-dependent versus -independent effects of Rapamycin and to explore its own unique biological profile.

Conclusion and Future Directions

Seco-Rapamycin, far from being an inert metabolite, is a biologically active molecule with a clear mTOR-independent mechanism of action: the allosteric inhibition of the 20S proteasome. This technical guide provides a foundational understanding of this activity, including quantitative data and detailed experimental protocols to facilitate further investigation.

The future of Seco-Rapamycin research lies in several key areas:

  • Elucidation of the precise binding site on the 20S proteasome and the detailed molecular mechanism of allosteric inhibition.

  • Investigation of the cellular consequences of Seco-Rapamycin-mediated proteasome inhibition in various cell types and disease models.

  • Exploration of other potential mTOR-independent activities of Seco-Rapamycin, including its effects on apoptosis, autophagy, and neuronal function.

  • Pharmacokinetic and pharmacodynamic studies to understand the in vivo relevance of Seco-Rapamycin's biological activities.

By stepping out of the shadow of its parent compound, Seco-Rapamycin offers a unique opportunity to explore novel biological pathways and potentially develop new therapeutic strategies for a range of diseases. This guide serves as a starting point for the scientific community to unlock the full potential of this enigmatic molecule.

Seco-Rapamycin: A Comprehensive Technical Guide to the Natural Metabolite of Sirolimus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirolimus (rapamycin) is a potent immunosuppressant and mTOR inhibitor widely used in clinical practice. Its metabolism and degradation lead to the formation of various derivatives, among which seco-rapamycin, a ring-opened metabolite, has garnered scientific interest. This technical guide provides an in-depth exploration of seco-rapamycin, detailing its formation, chemical properties, and biological activities in comparison to its parent compound, sirolimus. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development. While seco-rapamycin exhibits significantly reduced immunosuppressive activity, its distinct biological profile, including its ability to inhibit the proteasome, suggests alternative mechanisms of action that warrant further investigation.

Introduction

Sirolimus, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a cornerstone of immunosuppressive therapy in organ transplantation and has applications in oncology.[1] Its mechanism of action primarily involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[2] The clinical use and efficacy of sirolimus are influenced by its complex pharmacokinetics and metabolism, which primarily occurs in the liver and intestine, mediated by CYP3A enzymes.[3] This metabolic processing, along with spontaneous degradation, results in a variety of metabolites, including hydroxylated and demethylated derivatives.[4][5]

One notable metabolite is seco-rapamycin, the ring-opened product of sirolimus. This transformation can occur non-enzymatically through the hydrolysis of the lactone ring. Seco-rapamycin has been identified as an in vivo metabolite and a significant degradation product. Understanding the biological fate and activity of seco-rapamycin is critical for a complete comprehension of the pharmacology of sirolimus. This guide aims to consolidate the current knowledge on seco-rapamycin, providing a technical overview for the scientific community.

Chemical Structure and Physicochemical Properties

The key structural difference between sirolimus and seco-rapamycin is the cleavage of the lactone ring in the macrolide structure of sirolimus. This hydrolysis results in a linear carboxylic acid derivative.

Table 1: Physicochemical Properties of Sirolimus and Seco-Rapamycin

PropertySirolimusSeco-RapamycinReference(s)
Molecular Formula C₅₁H₇₉NO₁₃C₅₁H₇₉NO₁₃
Molecular Weight 914.17 g/mol 932.17 g/mol
Appearance White to off-white crystalline powderOff-white to light yellow solid
Solubility Soluble in methanol, ethanol, acetone, chloroformSoluble in DMSO
Chemical Name (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido[2,1-c]oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone(S)-1-(2-((2R,3R,6S)-2-hydroxy-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl)-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid

Biosynthesis and Formation

Seco-rapamycin is formed from sirolimus through the hydrolysis of its lactone ester bond. This process can occur both non-enzymatically and as a result of intracellular processes.

Non-Enzymatic Degradation

Sirolimus is susceptible to degradation in aqueous solutions, and the rate of this degradation is influenced by pH and temperature. The hydrolysis of the lactone ring is a primary degradation pathway, leading to the formation of seco-rapamycin. Studies have shown that the degradation of sirolimus to seco-rapamycin is significantly slower than the degradation of sirolimus itself under basic conditions.

Metabolic Conversion

Seco-rapamycin is also a product of sirolimus metabolism within the body. It has been observed that sirolimus degrades to seco-rapamycin in the cytoplasm of Caco-2 cells, a human colon adenocarcinoma cell line often used to model intestinal drug absorption. Furthermore, seco-rapamycin can be further metabolized. In human liver and jejunal mucosal homogenates, seco-rapamycin is converted to a dihydro-sirolimus metabolite, designated as M2, in an NADPH-dependent manner. This suggests the involvement of one or more reductase enzymes in the downstream metabolism of seco-rapamycin.

Sirolimus Sirolimus Seco_Rapamycin Seco_Rapamycin Sirolimus->Seco_Rapamycin Lactone Hydrolysis (Non-enzymatic & Intracellular) Dihydro_Sirolimus_M2 Dihydro_Sirolimus_M2 Seco_Rapamycin->Dihydro_Sirolimus_M2 NADPH-dependent Reduction (e.g., in liver, jejunum)

Metabolic pathway of sirolimus to seco-rapamycin and dihydro-sirolimus M2.

Biological Activity

A critical aspect of understanding seco-rapamycin is its biological activity relative to sirolimus. While sirolimus is a potent immunosuppressant, its ring-opened metabolite, seco-rapamycin, exhibits a significantly different activity profile.

Immunosuppressive Activity

Seco-rapamycin has been consistently reported to have markedly reduced immunosuppressive activity compared to sirolimus. Several studies have described its activity as "extremely weak". One study quantified this, showing that seco-rapamycin has less than 4% of the potency of rapamycin in a thymocyte proliferation assay. This profound loss of activity is attributed to the disruption of the macrolide ring structure, which is crucial for the formation of the FKBP12-rapamycin-mTOR complex.

Table 2: Comparative Immunosuppressive and Biological Activities

CompoundImmunosuppressive Activity (Thymocyte Proliferation)mTOR InhibitionProteasome InhibitionReference(s)
Sirolimus Potent (IC₅₀ in the low nM range)YesYes
Seco-Rapamycin Significantly reduced (<4% of Sirolimus activity)NoYes
mTOR Signaling

The immunosuppressive and antiproliferative effects of sirolimus are mediated through its binding to the immunophilin FKBP12, and this complex then allosterically inhibits mTORC1. Seco-rapamycin, despite retaining the ability to bind to FKBP12, does not effectively inhibit mTOR function. The conformational change resulting from the ring-opening likely prevents the proper interaction of the FKBP12-seco-rapamycin complex with the FRB domain of mTOR.

cluster_sirolimus Sirolimus Action cluster_seco Seco-Rapamycin Action Sirolimus Sirolimus FKBP12_S FKBP12 Sirolimus->FKBP12_S Complex_S Sirolimus-FKBP12 Complex Sirolimus->Complex_S FKBP12_S->Complex_S mTORC1_S mTORC1 Complex_S->mTORC1_S Inhibits Downstream_S Downstream Signaling (Cell Growth, Proliferation) mTORC1_S->Downstream_S SecoRapamycin Seco-Rapamycin FKBP12_Se FKBP12 SecoRapamycin->FKBP12_Se Complex_Se Seco-Rapamycin-FKBP12 Complex SecoRapamycin->Complex_Se FKBP12_Se->Complex_Se mTORC1_Se mTORC1 Complex_Se->mTORC1_Se No Inhibition Downstream_Se Downstream Signaling mTORC1_Se->Downstream_Se Start Sirolimus Solution Step1 Add Aqueous Base (e.g., NH4OAc or NaOH) Start->Step1 Step2 Incubate and Monitor by RP-HPLC Step1->Step2 Step3 Neutralize Reaction Step2->Step3 Step4 Preparative RP-HPLC Purification Step3->Step4 Step5 Isolate Seco-Rapamycin Fraction Step4->Step5 Step6 Characterize by LC-MS and NMR Step5->Step6 End Pure Seco-Rapamycin Step6->End

References

Physicochemical Properties of Seco-Rapamycin Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Seco-Rapamycin sodium salt, a primary ring-opened degradation product of the immunosuppressant Rapamycin (also known as Sirolimus). Understanding these properties is critical for its handling, formulation, and analysis in research and development settings.

Chemical Identity and Formula

Seco-Rapamycin sodium salt is formed from the hydrolysis of the ester bond within the macrolide ring of Rapamycin.[1] This ring-opening results in a carboxylic acid, which then forms a sodium salt.

IdentifierValueReference
CAS Number 148554-65-8[1][2][][4]
Molecular Formula C₅₁H₇₈NNaO₁₃
Molecular Weight 936.15 g/mol
IUPAC Name sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate
Synonyms Secorapamycin A monosodium, Seco Rapamycin Sodium Salt

Physical and Chemical Properties

The physical state and solubility are fundamental parameters for experimental design and formulation development.

PropertyValueReference
Appearance Crystalline solid; Off-white to yellow solid
Melting Point 96-105°C (decomposes); 120-122°C
UV/Vis. λmax 277, 289 nm
Purity ≥85% to >95% (supplier dependent)
Solubility Profile

The sodium salt form enhances the aqueous solubility of the otherwise lipophilic Seco-Rapamycin.

SolventSolubilityReference
Methanol Soluble
Water Soluble
DMSO ≥ 46 mg/mL; ~25 mg/mL
Ethanol ~25 mg/mL
Dimethylformamide (DMF) ~30 mg/mL
PBS (pH 7.2) ~5 mg/mL
Stability and Storage

Seco-Rapamycin sodium salt requires specific storage conditions to ensure its integrity.

ConditionRecommendationReference
Solid State Store at -20°C under an inert atmosphere, protected from light. Stable for ≥ 4 years.
In Solution (Organic) Store at -80°C for up to 6 months or -20°C for 1 month.
In Solution (Aqueous) Aqueous solutions are not recommended for storage longer than one day. The compound degrades in aqueous solutions over >24 hours at 25°C.

Biological Activity and Signaling

Seco-Rapamycin is the primary in vivo open-ring metabolite of Rapamycin. While Rapamycin is a potent inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), Seco-Rapamycin exhibits significantly reduced activity in this regard. It has less than 4% of the potency of Rapamycin in a thymocyte proliferation assay. Despite its poor activation of mTOR, it has been shown to mimic Rapamycin's ability to inhibit the proteasome.

The parent compound, Rapamycin, functions by forming a complex with the FK506-binding protein (FKBP12). This complex then binds to and allosterically inhibits mTORC1, a master regulator of cell growth, proliferation, and metabolism.

mTOR_Pathway growth_factors Growth Factors pi3k PI3K/AKT Pathway growth_factors->pi3k mTORC1 mTORC1 pi3k->mTORC1 Activates protein_synthesis Protein Synthesis, Cell Growth mTORC1->protein_synthesis Promotes autophagy Autophagy mTORC1->autophagy Inhibits rapamycin Rapamycin rapa_fkbp12 Rapamycin-FKBP12 Complex rapamycin->rapa_fkbp12 fkbp12 FKBP12 fkbp12->rapa_fkbp12 rapa_fkbp12->mTORC1 Inhibits seco_rapa Seco-Rapamycin seco_rapa->mTORC1 Poorly Inhibits

Simplified mTOR signaling pathway showing inhibition by Rapamycin and the reduced effect of Seco-Rapamycin.

Experimental Protocols

Formation from Rapamycin

Seco-Rapamycin sodium salt is a degradation product of Rapamycin, formed via a ring-opening reaction under aqueous alkaline conditions followed by dehydration.

Logical workflow for the formation of Seco-Rapamycin sodium salt from Rapamycin.

Protocol Outline:

  • Ester Hydration: Rapamycin is dissolved in an ethanol-water mixture (e.g., 70:30 v/v) and treated with a base like 0.1 M NaOH at approximately 37°C for an extended period (e.g., 36 hours) to facilitate hydrolysis of the macrocyclic ester bond.

  • Dehydration: The solution is then acidified to a pH of around 5 with an acid such as HCl and stirred (e.g., for 18 hours) to promote dehydration, forming the open-chain Seco-Rapamycin.

  • Salt Formation: The resulting solution is neutralized with NaOH, and the final Seco-Rapamycin sodium salt product can be crystallized, often at a reduced temperature (e.g., 4°C).

Analytical Characterization: HPLC & LC/MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are the primary techniques for the analysis, quantification, and purification of Seco-Rapamycin sodium salt.

Analysis_Workflow cluster_hplc HPLC System instrument_node instrument_node sample Sample Preparation (Dissolve in mobile phase or suitable solvent) injection Inject into HPLC sample->injection column Separation on Reversed-Phase Column (e.g., C8 or C18) injection->column detection UV Detection (e.g., 277 nm) column->detection ms_detection Mass Spectrometry (ESI+/-) column->ms_detection [LC/MS only] data Data Analysis (Quantification, Impurity Profiling) detection->data ms_detection->data

General experimental workflow for the analysis of Seco-Rapamycin sodium salt by HPLC and LC/MS.

Typical RP-HPLC Method:

  • Column: C8 or C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of methanol and water, or acetonitrile and water. Acidic additives like formic acid or trifluoroacetic acid (TFA) may be used to improve peak shape.

  • Flow Rate: ~1 mL/min.

  • Column Temperature: Elevated temperatures (e.g., 57°C) may be used to improve resolution.

  • Detection: UV detection at 277 nm or 289 nm.

  • Mass Spectrometry: For LC/MS, electrospray ionization (ESI) in both positive and negative modes can be used to confirm the mass of the parent compound and identify related degradation products.

In Vitro Metabolism Studies

The metabolic fate of Seco-Rapamycin can be investigated using cell-based assays and tissue homogenates.

Protocol Outline (Caco-2 Cell Monolayers):

  • Cell Culture: Caco-2 cells are cultured on permeable supports until they form a confluent monolayer, which serves as a model of the intestinal barrier.

  • Dosing: A known concentration of Seco-Rapamycin (e.g., 20 µM) is added to either the apical (representing the intestinal lumen) or basolateral (representing the bloodstream) compartment.

  • Incubation: The cells are incubated for a set period (e.g., 4 hours).

  • Sample Collection: Samples are collected from both the apical and basolateral compartments, as well as the cell lysate.

  • Analysis: The concentration of Seco-Rapamycin and any potential metabolites (like dihydro Sirolimus) in the collected samples is determined using LC/MS. Studies have shown that Seco-Rapamycin can be metabolized to dihydro Sirolimus in an NADPH-dependent manner in human liver and Caco-2 cell homogenates.

References

Unraveling the Open-Ring Enigma: A Technical Guide to Seco-Rapamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Seco-Rapamycin, the open-ring derivative of the well-known mTOR inhibitor, Rapamycin (also known as Sirolimus). Unlike its parent compound, Seco-Rapamycin does not inhibit mTOR, but instead exhibits a distinct biological activity profile centered on the allosteric inhibition of the 20S proteasome. This document consolidates available data on its chemical properties, biological activity, and relevant experimental methodologies, offering a comprehensive resource for professionals in drug discovery and development.

Core Concepts: From Rapamycin to its Seco-Derivative

Seco-Rapamycin is the product of the hydrolytic opening of the macrolide lactone ring of Rapamycin.[1][2][3] This structural modification fundamentally alters its biological target, shifting its activity away from the mTOR pathway.[4][5] While Rapamycin's immunosuppressive and anti-proliferative effects are mediated through the formation of a complex with FKBP12 that inhibits mTORC1, Seco-Rapamycin's biological activity stems from its ability to allosterically inhibit the 20S proteasome, the catalytic core of the ubiquitin-proteasome system.

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C₅₁H₇₉NO₁₃
Molecular Weight 914.17 g/mol
CAS Number 147438-27-5
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, and methanol
Stability Significantly more stable than Rapamycin under basic conditions.

Mechanism of Action: Allosteric Inhibition of the 20S Proteasome

The primary mechanism of action of Seco-Rapamycin is the allosteric inhibition of the 20S proteasome. It is hypothesized that Seco-Rapamycin, similar to Rapamycin, binds to the α-face of the 20S proteasome core particle. This binding event is thought to induce conformational changes that interfere with the proteasome's catalytic activities.

The 20S proteasome possesses three distinct peptidase activities:

  • Chymotrypsin-like (CT-L): Cleavage after hydrophobic residues.

  • Trypsin-like (T-L): Cleavage after basic residues.

  • Caspase-like (CL): Cleavage after acidic residues.

Seco-Rapamycin has been shown to inhibit the chymotrypsin-like and post-glutamyl peptide hydrolase (PGPH) activities of the proteasome at low micromolar concentrations.

Quantitative Analysis of Proteasome Inhibition
CompoundConcentrationProteasome Activity (% Inhibition)Reference
Seco-Rapamycin10 µM~40% (Chymotrypsin-like)
Rapamycin2 µM~49% (Chymotrypsin-like)

Experimental Protocols

Preparation of Seco-Rapamycin via Base-Catalyzed Hydrolysis of Rapamycin

This protocol is adapted from the principles of base-catalyzed degradation of Rapamycin.

Materials:

  • Rapamycin

  • Acetonitrile (MeCN)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 4.4 mM)

  • Triethylamine (optional, for salt form)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Lyophilizer

Procedure:

  • Dissolve Rapamycin in acetonitrile to create a stock solution.

  • Prepare a 30:70 (v/v) acetonitrile-water mixture containing approximately 3 mM NaOH. The final pH should be around 12.2.

  • Add the Rapamycin stock solution to the basic acetonitrile-water mixture.

  • Monitor the reaction progress using reverse-phase HPLC. Rapamycin will degrade, and a peak corresponding to Seco-Rapamycin (retention time will be different from Rapamycin) will appear and increase in intensity.

  • Once the conversion to Seco-Rapamycin is maximized (as determined by HPLC), neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

  • Purify the Seco-Rapamycin from the reaction mixture using preparative HPLC.

  • Collect the fractions containing pure Seco-Rapamycin.

  • Lyophilize the purified fractions to obtain Seco-Rapamycin as a solid.

  • Characterize the final product using mass spectrometry and NMR to confirm its identity and purity.

In Vitro Proteasome Activity Assay in Cell Lysates

This protocol outlines a general procedure to measure the chymotrypsin-like activity of the proteasome in cell lysates treated with Seco-Rapamycin.

Materials:

  • Cell line of interest (e.g., HEK293, Jurkat)

  • Cell culture medium and reagents

  • Seco-Rapamycin

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors (proteasome inhibitors should be excluded))

  • Proteasome activity assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM DTT)

  • Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

  • Proteasome inhibitor (e.g., MG-132) as a positive control for inhibition

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of Seco-Rapamycin (and a vehicle control) for a specified period.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Proteasome Activity Assay:

    • In a 96-well black plate, add a standardized amount of protein lysate to each well.

    • Include wells with lysate and a known proteasome inhibitor (MG-132) to determine the background fluorescence.

    • Add the proteasome activity assay buffer to each well.

    • Initiate the reaction by adding the fluorogenic substrate (Suc-LLVY-AMC).

    • Incubate the plate at 37°C.

    • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at multiple time points.

  • Data Analysis:

    • Subtract the background fluorescence (from inhibitor-treated wells) from the fluorescence readings of the other wells.

    • Calculate the rate of substrate cleavage (increase in fluorescence over time).

    • Normalize the proteasome activity to the protein concentration of the lysate.

    • Compare the proteasome activity in Seco-Rapamycin-treated cells to the vehicle-treated control cells to determine the extent of inhibition.

Visualizations

Signaling Pathway of 20S Proteasome Inhibition

Seco_Rapamycin_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment Seco-Rapamycin Seco-Rapamycin 20S_Proteasome 20S Proteasome (α and β subunits) Seco-Rapamycin->20S_Proteasome Allosteric Inhibition Protein_Degradation Protein Degradation 20S_Proteasome->Protein_Degradation Blocked Proteostasis_Imbalance Proteostasis Imbalance 20S_Proteasome->Proteostasis_Imbalance Leads to Ub_Proteins Ubiquitinated Proteins Ub_Proteins->20S_Proteasome Degradation Target Cellular_Stress Cellular Stress (ER Stress, Oxidative Stress) Nrf1_Activation Nrf1/Nrf2 Pathway Activation Cellular_Stress->Nrf1_Activation Autophagy Autophagy Induction Cellular_Stress->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Proteostasis_Imbalance->Cellular_Stress Proteostasis_Imbalance->Cell_Cycle_Arrest

Caption: Signaling pathway of Seco-Rapamycin-induced 20S proteasome inhibition.

Experimental Workflow for Assessing Proteasome Inhibition

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_SecoRapa Prepare Seco-Rapamycin (from Rapamycin or commercial source) Treat_Cells Treat Cells with Seco-Rapamycin (and controls: vehicle, MG-132) Prepare_SecoRapa->Treat_Cells Prepare_Cells Culture Cells to Desired Confluency Prepare_Cells->Treat_Cells Lyse_Cells Prepare Cell Lysates Treat_Cells->Lyse_Cells Measure_Protein Determine Protein Concentration Lyse_Cells->Measure_Protein Perform_Assay Perform Proteasome Activity Assay Measure_Protein->Perform_Assay Measure_Fluorescence Measure Fluorescence (Kinetic Reads) Perform_Assay->Measure_Fluorescence Calculate_Activity Calculate Proteasome Activity Measure_Fluorescence->Calculate_Activity Normalize_Data Normalize to Protein Concentration Calculate_Activity->Normalize_Data Analyze_Results Analyze and Compare Results Normalize_Data->Analyze_Results

Caption: Workflow for assessing the inhibitory effect of Seco-Rapamycin on proteasome activity.

References

An In-depth Technical Guide to the Structural and Mechanistic Differences Between Seco-Rapamycin and Rapamycin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed comparison of the structural, mechanistic, and functional differences between the mTOR inhibitor rapamycin and its primary degradation product, seco-rapamycin.

Introduction

Rapamycin (also known as sirolimus) is a macrolide compound originally discovered as an antifungal agent, which has since become a cornerstone of immunosuppressive therapy and a critical research tool for studying cell growth and proliferation.[1] Its potent biological activity stems from its ability to inhibit the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cellular metabolism, growth, and survival.[2] Rapamycin's stability is a critical factor in its therapeutic application, and it is known to degrade into several products, with seco-rapamycin being a principal ring-opened isomer.[3] Understanding the structural and functional consequences of this degradation is vital for drug development, formulation, and clinical use. This guide delineates the core differences between these two molecules.

Structural Comparison: Rapamycin vs. Seco-Rapamycin

The fundamental structural difference between rapamycin and seco-rapamycin lies in the integrity of the 31-membered macrolide ring.[1] Seco-rapamycin is the product of the hydrolytic cleavage of the ester bond within the rapamycin macrocycle, resulting in a linear, or "seco," structure. This single chemical modification has profound implications for the molecule's three-dimensional conformation and, consequently, its biological activity.

Key Structural Features
FeatureRapamycinSeco-Rapamycin
Molecular Formula C₅₁H₇₉NO₁₃C₅₁H₇₉NO₁₃
Molecular Weight 914.17 g/mol 914.17 g/mol
Core Structure 31-membered macrolide lactone ringRing-opened linear structure
Key Functional Group Change Intact ester linkage within the macrocycleHydrolyzed ester bond, resulting in a carboxylic acid and a hydroxyl group
Structural Transformation

The conversion of rapamycin to seco-rapamycin is a degradation process, often initiated by exposure to aqueous environments. The ester hydrolysis breaks the macrocycle, leading to a more flexible linear molecule.

G Rapamycin Rapamycin (Closed Macrolide Ring) Hydrolysis Ester Hydrolysis (Ring Opening) Rapamycin->Hydrolysis Seco_Rapamycin Seco-Rapamycin (Linear, Ring-Opened Structure) Hydrolysis->Seco_Rapamycin

Figure 1: Transformation of Rapamycin to Seco-Rapamycin.

Mechanism of Action and Functional Consequences

Rapamycin exerts its biological effects through a "gain-of-function" mechanism, requiring the formation of a ternary complex with the immunophilin FKBP12 and the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[4] The structural integrity of the rapamycin macrocycle is paramount for this interaction.

Rapamycin's Mechanism of Action
  • Binding to FKBP12: Rapamycin first binds to the cytosolic protein FKBP12 with high affinity.

  • Ternary Complex Formation: The rapamycin-FKBP12 complex then presents a composite surface that is recognized by the FRB domain of mTOR.

  • mTOR Inhibition: This ternary complex allosterically inhibits mTORC1 activity, preventing the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell cycle progression.

Seco-Rapamycin's Impaired Mechanism

The ring-opening in seco-rapamycin dramatically alters its conformation, which in turn disrupts its ability to form the critical ternary complex. While it may retain some affinity for FKBP12, the precise orientation required to bridge FKBP12 and the FRB domain of mTOR is lost. Consequently, seco-rapamycin is reported to not significantly affect mTOR function. This is supported by findings that it has less than 4% of the potency of rapamycin in a thymocyte proliferation assay.

Signaling Pathway Comparison

G cluster_rapamycin Rapamycin Pathway cluster_seco Seco-Rapamycin Pathway Rapamycin Rapamycin Complex_R Rapamycin-FKBP12 Complex Rapamycin->Complex_R FKBP12_R FKBP12 FKBP12_R->Complex_R mTORC1_R mTORC1 Complex_R->mTORC1_R Binds to FRB domain Inhibition_R Inhibition mTORC1_R->Inhibition_R Downstream_R Downstream Signaling (e.g., S6K1, 4E-BP1) Inhibition_R->Downstream_R Blocks Phosphorylation Seco_Rapamycin Seco-Rapamycin FKBP12_S FKBP12 Seco_Rapamycin->FKBP12_S Weak/Ineffective Binding No_Inhibition No Significant Inhibition mTORC1_S mTORC1 Downstream_S Downstream Signaling (Active) mTORC1_S->Downstream_S Active Phosphorylation

Figure 2: Comparative Signaling Pathways of Rapamycin and Seco-Rapamycin.

Quantitative Data Summary

The following table summarizes the available quantitative data comparing the biological activities of rapamycin and its seco-derivative. Data for seco-rapamycin is limited, reflecting its status as an inactive metabolite.

ParameterRapamycinSeco-RapamycinReference
mTOR Inhibition (IC₅₀) ~0.1 nM (in HEK293 cells)Not reported; significantly less potent
FKBP12 Binding Affinity (IC₅₀) ~0.2 nMNot reported; binding is likely weaker/non-productive
Ternary Complex (FKBP12-Rapamycin-FRB) Binding (K_d) 12 ± 0.8 nMNot reported; complex formation is impaired
Thymocyte Proliferation Assay Potent inhibitor<4% of rapamycin's potency

Experimental Protocols

In Vitro mTORC1 Kinase Assay

This protocol is adapted from established methods for assessing mTORC1 kinase activity.

Objective: To measure the kinase activity of mTORC1 in the presence of rapamycin or seco-rapamycin.

Workflow:

G Start Start: Cell Culture (e.g., HEK293 cells) Stimulate Stimulate with Insulin (100 nM, 15 min) Start->Stimulate Lyse Lyse Cells in CHAPS-based buffer Stimulate->Lyse IP Immunoprecipitate mTORC1 (e.g., anti-HA for HA-Raptor) Lyse->IP Kinase_Assay Kinase Assay: - Add Substrate (4E-BP1) - Add [γ-³²P]ATP - Add Inhibitor (Rapamycin or Seco-Rapamycin) IP->Kinase_Assay Incubate Incubate at 30°C Kinase_Assay->Incubate SDS_PAGE Stop reaction & run SDS-PAGE Incubate->SDS_PAGE Analyze Autoradiography to detect phosphorylated substrate SDS_PAGE->Analyze

Figure 3: Workflow for mTORC1 Kinase Assay.

Methodology:

  • Cell Culture and Lysis:

    • Culture HEK293 cells to 80-90% confluency.

    • Stimulate cells with 100 nM insulin for 15 minutes to activate the mTOR pathway.

    • Lyse cells in a CHAPS-based lysis buffer to preserve the integrity of the mTORC1 complex.

  • Immunoprecipitation:

    • Incubate cell lysates with an antibody targeting a component of the mTORC1 complex (e.g., anti-mTOR or anti-Raptor) for 1.5 hours at 4°C.

    • Add Protein A/G beads and incubate for an additional hour to capture the antibody-mTORC1 complexes.

    • Wash the beads to remove non-specific proteins.

  • Kinase Reaction:

    • Resuspend the beads in a kinase assay buffer containing a recombinant mTORC1 substrate (e.g., 4E-BP1).

    • Add the test compound (rapamycin or seco-rapamycin) at various concentrations. For rapamycin, a typical concentration range would be 0.05-50 nM.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for 20-30 minutes.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the phosphorylated substrate via autoradiography. The intensity of the band corresponds to mTORC1 activity.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol provides a general framework for measuring the binding kinetics of rapamycin to FKBP12 using SPR.

Objective: To determine the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_d) for the interaction between an inhibitor and FKBP12.

Methodology:

  • Chip Preparation:

    • Immobilize recombinant FKBP12 (the ligand) onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a series of dilutions of the analyte (rapamycin or seco-rapamycin) in a suitable running buffer (e.g., HBS-EP).

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the ligand and reference surfaces at a constant flow rate.

    • Monitor the change in the refractive index in real-time, which is proportional to the amount of analyte binding to the immobilized ligand. This generates association curves.

    • After the association phase, flow running buffer over the chip to measure the dissociation of the analyte.

  • Data Analysis:

    • After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on, k_off, and K_d values.

Conclusion

The structural integrity of the macrolide ring is indispensable for the biological activity of rapamycin. Its degradation to the ring-opened seco-rapamycin results in a molecule that is conformationally unable to mediate the formation of the inhibitory FKBP12-mTORC1 ternary complex. This leads to a dramatic loss of mTOR-inhibitory activity. For researchers and drug developers, this underscores the critical importance of formulation and storage conditions to prevent the degradation of rapamycin and ensure its therapeutic efficacy. Furthermore, the inactivity of seco-rapamycin makes it a useful negative control in experimental settings designed to probe the specific effects of mTORC1 inhibition by rapamycin.

References

Seco-Rapamycin's Interaction with FKBP12: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapamycin is a macrolide that exerts its immunosuppressive and anti-proliferative effects by forming a high-affinity complex with the intracellular receptor FKBP12. This complex then binds to and inhibits the mammalian target of rapamycin (mTOR). Seco-rapamycin is the ring-opened, non-enzymatic degradation product of rapamycin. While it is established that seco-rapamycin exhibits significantly reduced biological activity compared to rapamycin, specific quantitative data on its direct binding affinity for FKBP12 is conspicuously absent from published research. This guide outlines the methodologies that would be essential in generating this critical data for researchers in pharmacology and drug development.

Binding Affinity Data: Rapamycin vs. Seco-Rapamycin

Quantitative binding affinity data, such as the dissociation constant (Kd) and IC50 values, are crucial for understanding the molecular interactions between a ligand and its target protein. The following table summarizes the known binding affinity of rapamycin for FKBP12.

CompoundTarget ProteinBinding Affinity (Kd)IC50Method
RapamycinFKBP12~0.2 nM[1]~0.1 nM (in HEK293 cells for mTOR inhibition)[2]Isothermal Titration Calorimetry (ITC), Fluorescence Polarization
Seco-RapamycinFKBP12Data not availableData not available

It is important to note that while direct binding data is unavailable, functional assays indicate that seco-rapamycin has less than 4% of the potency of rapamycin in a thymocyte proliferation assay. This suggests a significantly lower affinity for FKBP12 or an inability of the seco-rapamycin-FKBP12 complex to effectively inhibit mTOR.

Signaling Pathway of the FKBP12-Rapamycin Complex

The interaction between rapamycin, FKBP12, and mTOR is a cornerstone of its mechanism of action. The following diagram illustrates this critical signaling pathway.

cluster_complex FKBP12-Rapamycin Complex Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 High-Affinity Binding mTORC1 mTORC1 FKBP12->mTORC1 Complex Formation Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylation mTORC1->Inhibition CellGrowth Cell Growth and Proliferation Downstream->CellGrowth Promotion

FKBP12-Rapamycin signaling pathway.

Experimental Protocols for Determining Binding Affinity

To address the gap in knowledge regarding seco-rapamycin's affinity for FKBP12, the following established biophysical techniques can be employed.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

  • Protein Preparation: Express and purify recombinant human FKBP12. Ensure the protein is properly folded and active. Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Ligand Preparation: Dissolve seco-rapamycin in the same final ITC buffer. A small amount of a co-solvent like DMSO may be necessary for solubility, in which case the same concentration of DMSO must be present in the protein solution.

  • ITC Experiment:

    • Load the FKBP12 solution (typically in the low micromolar range, e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the seco-rapamycin solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

    • Perform a series of small, sequential injections of the seco-rapamycin solution into the FKBP12 solution while monitoring the heat change.

  • Data Analysis: The resulting data of heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Covalently immobilize purified recombinant FKBP12 onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The immobilization level should be optimized to avoid mass transport limitations.

  • Analyte Preparation: Prepare a series of dilutions of seco-rapamycin in a suitable running buffer (e.g., HBS-EP+).

  • SPR Measurement:

    • Inject the different concentrations of seco-rapamycin over the FKBP12-immobilized surface and a reference flow cell (without FKBP12).

    • Monitor the binding in real-time by recording the change in the response units (RU).

    • After each injection, regenerate the sensor surface using a low pH solution (e.g., glycine-HCl) to remove the bound seco-rapamycin.

  • Data Analysis: The equilibrium binding response is plotted against the concentration of seco-rapamycin and fitted to a steady-state affinity model to determine the Kd. Alternatively, the association and dissociation phases of the sensorgrams can be fitted to a kinetic model to determine the association rate constant (ka) and dissociation rate constant (kd), from which the Kd (kd/ka) can be calculated.

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (probe) upon binding to a larger protein.

Methodology:

  • Probe Selection: A fluorescently labeled ligand that is known to bind to FKBP12 with a suitable affinity is required (e.g., a fluorescent derivative of FK506).

  • Assay Setup:

    • In a multi-well plate, add a fixed concentration of FKBP12 and the fluorescent probe. The concentrations should be optimized to give a stable and significant fluorescence polarization signal.

    • Add increasing concentrations of the unlabeled competitor, seco-rapamycin.

  • Measurement: Excite the sample with polarized light and measure the parallel and perpendicular components of the emitted light. The fluorescence polarization is calculated from these values.

  • Data Analysis: As the concentration of seco-rapamycin increases, it will compete with the fluorescent probe for binding to FKBP12, causing a decrease in the fluorescence polarization. The IC50 value (the concentration of seco-rapamycin that displaces 50% of the bound fluorescent probe) is determined by plotting the fluorescence polarization against the logarithm of the seco-rapamycin concentration. The Ki (an indicator of binding affinity) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Generalized Experimental Workflow

The following diagram outlines a general workflow for determining the binding affinity of a compound for a target protein.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Protein Purify Target Protein (FKBP12) ITC Isothermal Titration Calorimetry (ITC) Protein->ITC SPR Surface Plasmon Resonance (SPR) Protein->SPR FP Fluorescence Polarization (FP) Protein->FP Ligand Prepare Ligand (Seco-Rapamycin) Ligand->ITC Ligand->SPR Ligand->FP Data Collect Binding Data ITC->Data SPR->Data FP->Data Fit Fit Data to Binding Model Data->Fit Determine Determine Kd / IC50 Fit->Determine

Generalized workflow for binding affinity determination.

Conclusion

While seco-rapamycin is known to be a significantly less potent derivative of rapamycin, the precise quantitative measure of its binding affinity for FKBP12 remains to be elucidated. The experimental protocols detailed in this guide—Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Polarization—provide robust and reliable methods for determining this crucial parameter. The generation of such data would be invaluable for a comprehensive understanding of the structure-activity relationship of rapamycin and its analogues, and would provide essential information for the fields of pharmacology, drug metabolism, and medicinal chemistry.

References

Methodological & Application

Application Notes: In Vitro Characterization of Seco-Rapamycin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Seco-Rapamycin is the ring-opened degradation product of Rapamycin, a macrolide immunosuppressant that potently inhibits the mammalian target of rapamycin (mTOR)[1][2]. Unlike its parent compound, Seco-Rapamycin is reported to not significantly affect mTOR function, or to be a very poor activator of mTOR[1][2]. This property makes it an essential negative control in studies investigating the mTOR signaling pathway and the specific effects of Rapamycin. These application notes provide detailed protocols for in vitro assays to characterize and compare the activity of Seco-Rapamycin and Rapamycin, particularly focusing on mTORC1 signaling and immune cell proliferation.

Mechanism of Action Context: The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival[3]. mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin, upon binding to the intracellular receptor FKBP12, forms a complex that allosterically inhibits mTORC1 activity. This inhibition disrupts downstream signaling events, including the phosphorylation of p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), leading to reduced protein synthesis and cell cycle arrest.

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC1/2 TSC1/2 Akt->TSC1/2 | Rheb Rheb TSC1/2->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis | Cell Growth Cell Growth Protein Synthesis->Cell Growth Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin-FKBP12 Rapamycin-FKBP12 FKBP12->Rapamycin-FKBP12 Rapamycin-FKBP12->mTORC1 | Seco-Rapamycin Seco-Rapamycin Seco-Rapamycin->mTORC1 No significant inhibition Western_Blot_Workflow A 1. Seed Cells B 2. Serum Starve (Optional) A->B C 3. Treat with Compounds (Vehicle, Rapamycin, Seco-Rapamycin) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA) D->E F 6. SDS-PAGE & Transfer E->F G 7. Immunoblotting (p-S6K1, Total S6K1, GAPDH) F->G H 8. Detection & Analysis G->H

References

Application Notes: Assessing the Permeability of Seco-Rapamycin Using Caco-2 Cell Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Seco-Rapamycin is the primary ring-opened degradation product of Rapamycin (also known as Sirolimus), a macrolide compound widely used as an immunosuppressant and anti-cancer agent.[1][2][3] Understanding the intestinal permeability and potential for active transport of metabolites like Seco-Rapamycin is crucial for predicting their oral bioavailability and potential drug-drug interactions. The Caco-2 cell permeability assay is a well-established and regulatory-accepted in vitro model that mimics the human intestinal epithelium.[4][5] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer of enterocytes, expressing tight junctions and various transport proteins, including the P-glycoprotein (P-gp) efflux pump. This application note provides a detailed protocol for evaluating the bidirectional permeability of Seco-Rapamycin across Caco-2 cell monolayers to determine its apparent permeability coefficient (Papp) and identify its susceptibility to P-gp-mediated efflux.

Background: Studies have shown that Rapamycin and its analogues are strong substrates for P-gp-mediated efflux. Seco-Rapamycin is also secreted from cells by P-glycoprotein. Experiments using Caco-2 cell monolayers have demonstrated that when Seco-Rapamycin is applied to the apical (lumenal) side, very little is transported to the basolateral (blood) side. Conversely, when applied to the basolateral side, it is readily transported to the apical side, a process that can be inhibited by P-gp blockers. This indicates that Seco-Rapamycin is a likely substrate for active efflux, a key determinant of its low oral absorption.

Key Mechanisms and Pathways

P-glycoprotein (P-gp) Mediated Efflux

P-glycoprotein is an ATP-dependent efflux transporter highly expressed in the apical membrane of intestinal enterocytes. It functions as a biological barrier by pumping a wide range of xenobiotics, including Seco-Rapamycin, out of the cell and back into the intestinal lumen, thereby limiting their absorption into the bloodstream. An efflux ratio (ER) greater than 2 in a bidirectional Caco-2 assay is a strong indicator that a compound is a substrate for active efflux.

Diagram illustrating the P-gp mediated efflux of Seco-Rapamycin from a Caco-2 cell. cluster_cell Caco-2 Enterocyte Pgp P-glycoprotein (P-gp) Seco_out_apical Seco-Rapamycin Pgp->Seco_out_apical ATP-dependent Efflux Metabolism Intracellular Metabolism (e.g., to Dihydro Sirolimus) Seco_in Seco-Rapamycin Seco_in->Pgp Binding Seco_in->Metabolism Metabolic Conversion Seco_out_basolateral Seco-Rapamycin (Basolateral / Bloodstream) Seco_in->Seco_out_basolateral Limited Permeation Seco_in_apical Seco-Rapamycin (Apical / Intestinal Lumen) Seco_in_apical->Seco_in Passive Diffusion

Caption: P-gp mediated efflux of Seco-Rapamycin in Caco-2 cells.

mTOR Signaling Pathway (Context for Rapamycin Analogues)

Rapamycin exerts its immunosuppressive effects by forming a complex with the protein FKBP12, which then binds to and inhibits the 'mechanistic Target of Rapamycin' (mTOR). The mTOR pathway is a central regulator of cell growth and proliferation. While Seco-Rapamycin is reported not to affect mTOR function, this pathway is relevant as mTOR inhibition has been shown to downregulate the expression of P-glycoprotein. This provides important context when studying Rapamycin and its derivatives, as changes in this pathway could modulate the transport of P-gp substrates.

Simplified mTOR signaling pathway and its relation to P-gp. Rapamycin Rapamycin Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12 FKBP12 FKBP12->Complex mTOR mTOR Complex->mTOR Inhibits Downstream Downstream Effectors (e.g., p70S6K) mTOR->Downstream Activates Pgp_exp P-glycoprotein Expression Downstream->Pgp_exp Regulates Note Note: Seco-Rapamycin does not directly inhibit mTOR.

Caption: mTOR signaling pathway and its regulation of P-gp.

Data Presentation: Permeability Characteristics

The following table summarizes the expected quantitative results from a Caco-2 permeability assay with Seco-Rapamycin, based on qualitative descriptions and data from its parent compound, Rapamycin. Control compounds are included for reference.

CompoundDirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassP-gp Substrate
Seco-Rapamycin A → B< 1.0 (Low)> 20LowYes
B → A> 20.0 (High)
Rapamycin A → B~1.0> 20LowYes
B → A> 20.0
Atenolol (Low Permeability Control)A → B< 1.0~1.0LowNo
Propranolol (High Permeability Control)A → B> 10.0~1.0HighNo

A → B: Apical to Basolateral transport; B → A: Basolateral to Apical transport. ER = Papp (B → A) / Papp (A → B). Data for Seco-Rapamycin and Rapamycin are illustrative based on published findings indicating strong P-gp mediated efflux.

Experimental Protocols

Protocol 1: Caco-2 Cell Culture and Seeding on Transwell® Inserts

This protocol describes the standard procedure for culturing Caco-2 cells and preparing them for a permeability assay.

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Complete Growth Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Transwell® permeable supports (e.g., 12-well, 1.12 cm² area, 0.4 µm pore size)

  • Sterile culture flasks and plates

Procedure:

  • Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Media Change: Replace the culture medium every 2-3 days.

  • Subculture: When cells reach ~80% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Seeding on Inserts: Resuspend the cell pellet and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Add fresh medium to both the apical and basolateral chambers.

  • Differentiation: Culture the cells on the inserts for 21-25 days to allow for full differentiation and formation of a polarized monolayer. Change the medium in both chambers every 2-3 days.

Protocol 2: Bidirectional Permeability Assay for Seco-Rapamycin

This protocol details the steps to measure the transport of Seco-Rapamycin across the differentiated Caco-2 monolayer.

Experimental workflow for the Caco-2 permeability assay. cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis A Differentiated Caco-2 Monolayer (21 Days) B Check Monolayer Integrity (Measure TEER) A->B C Prepare Dosing Solutions (Seco-Rapamycin, Controls) D Add Compound to Donor Chamber (Apical or Basolateral) C->D E Incubate (e.g., 2 hours at 37°C) D->E F Collect Samples from Donor & Receiver Chambers E->F G Quantify Concentration (LC-MS/MS) F->G H Calculate Papp and Efflux Ratio G->H

Caption: Caco-2 permeability assay experimental workflow.

Materials:

  • Differentiated Caco-2 monolayers on Transwell® inserts

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Seco-Rapamycin stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Atenolol, Propranolol

  • P-gp inhibitor (optional): Verapamil

  • Lucifer Yellow for integrity check

  • Analytical equipment: LC-MS/MS

Procedure:

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of each monolayer using an EVOM meter. TEER values should be >250 Ω·cm² for a valid assay.

    • Wash the monolayers by replacing the culture medium with pre-warmed (37°C) Transport Buffer and equilibrate for 30 minutes at 37°C.

  • Prepare Dosing Solutions:

    • Prepare the final dosing solution of Seco-Rapamycin (e.g., 10 µM) in Transport Buffer. The final concentration of DMSO should be <1%.

    • Prepare solutions for control compounds and for Seco-Rapamycin + Verapamil (e.g., 100 µM) if testing for P-gp inhibition.

  • Apical to Basolateral (A → B) Transport:

    • To initiate the transport, remove the buffer from the apical (donor) chamber and replace it with the Seco-Rapamycin dosing solution.

    • Add fresh Transport Buffer to the basolateral (receiver) chamber.

    • Incubate for a defined period (e.g., 120 minutes) at 37°C with gentle shaking (e.g., 50 rpm).

    • At the end of the incubation, collect samples from both apical and basolateral chambers for analysis.

  • Basolateral to Apical (B → A) Transport:

    • To measure efflux, perform the experiment in the reverse direction.

    • Add the Seco-Rapamycin dosing solution to the basolateral (donor) chamber and fresh Transport Buffer to the apical (receiver) chamber.

    • Incubate and collect samples as described above.

  • Sample Analysis:

    • Quantify the concentration of Seco-Rapamycin in all samples using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).

    • A is the surface area of the membrane (e.g., 1.12 cm²).

    • C₀ is the initial concentration in the donor chamber (mol/cm³).

  • Calculate the Efflux Ratio (ER): The ER is calculated to determine if the compound is a substrate of active efflux: ER = Papp (B → A) / Papp (A → B)

    • An ER > 2 is a strong indication of active efflux, likely mediated by P-gp.

Conclusion: The Caco-2 permeability assay is an indispensable tool for characterizing the absorption potential of drug candidates and metabolites. For Seco-Rapamycin, this protocol allows for the quantitative determination of its low passive permeability and its significant interaction with the P-glycoprotein efflux transporter. The expected results—a low A→B Papp value and a high efflux ratio—would classify Seco-Rapamycin as a low-permeability compound that is a strong P-gp substrate, providing a mechanistic explanation for its limited oral bioavailability.

References

Application Notes and Protocols for Rapamycin Treatment in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin and its analogs, known as rapalogs, are potent inhibitors of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2][3] The mTOR signaling pathway is frequently dysregulated in various human cancers, making it an attractive target for therapeutic intervention.[1][4] Rapamycin exerts its effects by forming a complex with the FK506 binding protein (FKBP12), which then binds to and inhibits mTOR Complex 1 (mTORC1). This inhibition disrupts downstream signaling, leading to cell cycle arrest, induction of apoptosis, and suppression of angiogenesis. These application notes provide a summary of the effects of rapamycin on cancer cell lines and detailed protocols for key experimental assays.

Mechanism of Action

Rapamycin's primary mechanism of action is the inhibition of mTORC1, a master regulator of protein synthesis. Activated mTORC1 phosphorylates key downstream effectors, including 4E-binding protein 1 (4E-BP1) and p70S6 kinase (S6K), which are crucial for cap-dependent mRNA translation of proteins involved in cell cycle progression, proliferation, and survival. By inhibiting mTORC1, rapamycin effectively curtails the synthesis of these essential proteins, thereby impeding cancer cell growth. While mTORC1 is sensitive to rapamycin, mTOR Complex 2 (mTORC2) is generally considered resistant.

Effects on Cancer Cell Lines

Rapamycin has demonstrated significant anti-proliferative and pro-apoptotic effects across a broad range of cancer cell lines. Its efficacy can be influenced by the genetic background of the cancer cells, particularly mutations in the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

The following table summarizes the observed effects of rapamycin treatment on various cancer cell lines as reported in the literature.

Cell LineCancer TypeEffectConcentration RangeCitation
SGC-7901, MKN-45Gastric CancerInhibition of proliferation, induction of apoptosis, decreased invasion5 nM, 10 nM, 20 nM, 40 nM
MDA-MB-231Breast CancerApoptosis induction (high-dose), G1 cell cycle arrestµM range for apoptosis
MCF-7Breast CancerSurvival, resistance to high-dose rapamycin-induced apoptosisNot specified
Ca9-22Oral CancerInhibition of proliferation, colony formation, and migration; induction of apoptosis and autophagyNot specified
T98GGlioblastomaInhibition of cell viability (IC50 ~2 nM), G1 arrest, autophagy2 nM
U87-MGGlioblastomaInhibition of cell viability (IC50 ~1 µM), G1 arrest, autophagy1 µM
Calu-1Lung CancerResistance to rapamycin-induced apoptosis in S-phaseNot specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of rapamycin's effects on cancer cell lines.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the effect of rapamycin on the proliferation of gastric cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SGC-7901, MKN-45)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Rapamycin stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of rapamycin in culture medium to achieve final concentrations (e.g., 5, 10, 20, 40 nM). Include a vehicle control (DMSO) and a no-treatment control.

  • Replace the medium in each well with 100 µL of the corresponding rapamycin dilution or control medium.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on flow cytometry methods used to detect apoptosis in oral and gastric cancer cells treated with rapamycin.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Rapamycin stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of rapamycin for the desired duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is designed to assess changes in the expression and phosphorylation of key proteins in the mTOR pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-mTOR, anti-phospho-mTOR, anti-4E-BP1, anti-phospho-4E-BP1, anti-S6K, anti-phospho-S6K, anti-Akt, anti-phospho-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and control cells and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

mTOR Signaling Pathway and Rapamycin Inhibition

The following diagram illustrates the central role of the mTOR signaling pathway in cell growth and how rapamycin intervenes.

mTOR_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 ProteinSynthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis Rapamycin Rapamycin Rapamycin->mTORC1

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Experimental Workflow for Assessing Rapamycin's Effects

This workflow outlines the key steps in evaluating the impact of rapamycin on cancer cell lines.

Experimental_Workflow Start Cancer Cell Line Culture Treatment Rapamycin Treatment (Dose-Response & Time-Course) Start->Treatment Proliferation Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot) Treatment->Signaling DataAnalysis Data Analysis & Interpretation Proliferation->DataAnalysis Apoptosis->DataAnalysis Signaling->DataAnalysis

Caption: A typical experimental workflow for studying Rapamycin in cancer cells.

Dose-Dependent Effects of Rapamycin

Rapamycin can exhibit different cellular responses at varying concentrations. Low doses are often cytostatic, while higher doses can be pro-apoptotic.

Dose_Response Rapamycin Rapamycin Concentration LowDose Low Dose (nM) Rapamycin->LowDose HighDose High Dose (µM) Rapamycin->HighDose Cytostatic Cytostatic Effects (G1 Cell Cycle Arrest) LowDose->Cytostatic Apoptotic Apoptotic Effects (Cell Death) HighDose->Apoptotic

Caption: Differential cellular responses to varying doses of Rapamycin.

References

Investigating Proteasome Inhibition with "Seco-Rapamycin": Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seco-Rapamycin, the open-ring metabolite of the well-known mTOR inhibitor Rapamycin, has emerged as a novel tool for investigating the ubiquitin-proteasome system. Unlike its parent compound, Seco-Rapamycin does not inhibit the mTOR pathway. Instead, it functions as an allosteric inhibitor of the 20S proteasome, offering a unique mechanism to probe proteasome function and its implications in cellular homeostasis and disease.[1] This document provides detailed application notes and experimental protocols for researchers interested in studying proteasome inhibition using Seco-Rapamycin.

Mechanism of Action: Allosteric Proteasome Inhibition

Seco-Rapamycin exerts its inhibitory effect on the proteasome through an allosteric mechanism. It binds to the α-face of the 20S catalytic core particle.[1] This binding event induces conformational changes in the proteasome's gate, which is responsible for substrate entry into the proteolytic chamber. By altering the gate's dynamics, Seco-Rapamycin interferes with the proper processing of protein substrates.[1] This mode of inhibition is distinct from many conventional proteasome inhibitors that target the active sites directly.

A key characteristic of Seco-Rapamycin is its specificity for the proteasome without affecting the mTOR signaling pathway.[1] This makes it a valuable tool to dissect the cellular consequences of proteasome inhibition independent of mTOR-related effects.

Quantitative Data on Proteasome Inhibition

While extensive quantitative data for Seco-Rapamycin's inhibitory potency is still emerging, available studies indicate that it is a less potent proteasome inhibitor than its parent compound, Rapamycin. The inhibitory effects of Seco-Rapamycin are observed in the low micromolar range and it has been shown to particularly affect the peptidyl-glutamyl peptide-hydrolyzing (PGPH) and trypsin-like (T-L) activities of the proteasome.

For comparative purposes, the following table summarizes the known and expected inhibitory activities. Please note that specific IC50 values for Seco-Rapamycin are not widely reported in the literature.

CompoundTargetProteasome Activity AffectedPotency (IC50)Reference
Seco-Rapamycin 20S Proteasome (Allosteric)PGPH, T-LLow Micromolar (less potent than Rapamycin)[1]
Rapamycin 20S Proteasome (Allosteric)Chymotrypsin-like (ChT-L), PGPH, T-LLow Micromolar
Bortezomib 20S Proteasome (Active Site)Chymotrypsin-like (primarily)Nanomolar

Experimental Protocols

Herein, we provide detailed protocols for key experiments to investigate the effects of Seco-Rapamycin on proteasome activity and cellular protein degradation.

Protocol 1: In Vitro Proteasome Activity Assay

This protocol measures the chymotrypsin-like (ChT-L) activity of the proteasome in cell lysates using a fluorogenic substrate. Similar principles can be applied to measure trypsin-like and PGPH activities by using their respective specific substrates (e.g., Boc-LSTR-AMC for trypsin-like and Z-LLE-AMC for PGPH).

Materials:

  • Cells of interest

  • Seco-Rapamycin

  • Rapamycin (for comparison)

  • Bortezomib (positive control)

  • Proteasome Lysis Buffer (50 mM HEPES-KOH, pH 7.8, 10 mM KCl, 5 mM MgCl2, 2 mM ATP)

  • Protein Assay Reagent (e.g., BCA or Bradford)

  • Fluorogenic Substrate: Suc-LLVY-AMC (for ChT-L activity)

  • 96-well black plates

  • Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

  • Cell Lysis:

    • Culture and treat cells with desired concentrations of Seco-Rapamycin, Rapamycin, or Bortezomib for the desired duration. Include a vehicle-treated control.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in Proteasome Lysis Buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Proteasome Activity Measurement:

    • Dilute cell lysates to a final concentration of 1-2 mg/mL in Proteasome Lysis Buffer.

    • In a 96-well black plate, add 50 µL of cell lysate per well.

    • Prepare a 2X substrate solution (e.g., 100 µM Suc-LLVY-AMC in Proteasome Lysis Buffer).

    • To initiate the reaction, add 50 µL of the 2X substrate solution to each well.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence kinetically every 5 minutes for 60-120 minutes.

  • Data Analysis:

    • Calculate the rate of AMC release (increase in fluorescence per unit time).

    • Normalize the activity to the protein concentration of the lysate.

    • Plot the percentage of proteasome inhibition relative to the vehicle-treated control.

Protocol 2: Western Blot Analysis of Ubiquitinated Proteins

This protocol is used to assess the accumulation of ubiquitinated proteins in cells, which is a hallmark of proteasome inhibition.

Materials:

  • Cells of interest

  • Seco-Rapamycin

  • Bortezomib (positive control)

  • RIPA Lysis Buffer supplemented with protease and deubiquitinase inhibitors

  • SDS-PAGE gels and Western blot apparatus

  • PVDF membrane

  • Primary antibody against Ubiquitin

  • Primary antibody against a housekeeping protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with Seco-Rapamycin or Bortezomib as described in Protocol 1.

    • Lyse cells in RIPA buffer.

    • Determine protein concentration of the lysates.

  • Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and develop with a chemiluminescent substrate.

    • Strip and re-probe the membrane with an antibody against a housekeeping protein for loading control.

  • Data Analysis:

    • Analyze the intensity of the high molecular weight smear of ubiquitinated proteins. An increase in the smear intensity indicates proteasome inhibition.

Visualizations

Signaling Pathway of Proteasome Inhibition by Seco-Rapamycin

G SecoRapamycin Seco-Rapamycin Proteasome 20S Proteasome (α- and β-rings) SecoRapamycin->Proteasome Allosteric Binding to α-face DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Proteolysis (Inhibited) ProteinHomeostasis Protein Homeostasis Disrupted Proteasome->ProteinHomeostasis UbProtein Ubiquitinated Protein Substrate UbProtein->Proteasome CellularResponse Cellular Responses (e.g., Apoptosis, Stress Response) ProteinHomeostasis->CellularResponse G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Downstream Assays CellCulture 1. Culture Cells Treatment 2. Treat with Seco-Rapamycin (and controls) CellCulture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification ProteasomeAssay 5a. Proteasome Activity Assay (Fluorogenic Substrate) Quantification->ProteasomeAssay WesternBlot 5b. Western Blot (Ubiquitinated Proteins) Quantification->WesternBlot

References

Application Notes and Protocols: Seco-Rapamycin as a Tool in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Seco-rapamycin is a non-enzymatic degradation product of rapamycin, resulting from ester hydration followed by dehydration.[1] It is also found as an impurity in the production of rapamycin.[2] Critically for its use in research, seco-rapamycin has been shown to have less than 4% of the biological potency of its parent compound, rapamycin.[1]

While rapamycin is extensively used to study neurodegenerative diseases due to its potent inhibition of the mechanistic target of rapamycin (mTOR) and subsequent induction of autophagy, seco-rapamycin is not a primary tool for inducing these effects.[3][4] However, its structural similarity and significantly reduced activity make it an ideal negative control in experiments involving rapamycin. Its use can help researchers confirm that the observed cellular effects, such as autophagy induction or neuroprotection, are specifically due to mTOR inhibition by rapamycin and not from off-target effects of the macrolide structure itself.

These notes provide an overview of the mechanisms of the parent compound, rapamycin, and detail protocols relevant for its study in neurodegenerative disease models, wherein seco-rapamycin would serve as a crucial experimental control.

Mechanism of Action: Rapamycin-Mediated mTOR Inhibition and Autophagy

Rapamycin exerts its biological effects by first forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, a highly conserved serine/threonine kinase. mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTORC2. Rapamycin primarily inhibits mTORC1.

mTORC1 acts as a central regulator of cell growth, proliferation, and metabolism by integrating signals from growth factors, nutrients, and cellular energy levels. When active, mTORC1 promotes protein synthesis by phosphorylating key downstream targets, including p70S6 Kinase (S6K1) and 4E-binding protein 1 (4E-BP1). It also suppresses catabolic processes like autophagy.

By inhibiting mTORC1, rapamycin effectively "mimics" a state of cellular starvation. This inhibition removes the repressive phosphorylation on the ULK1 complex (containing ULK1, ATG13, and FIP200), a key initiator of autophagy. Autophagy is a cellular recycling process that degrades misfolded proteins and damaged organelles, components that are often implicated in the pathology of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's. The ability of rapamycin to enhance the clearance of these toxic protein aggregates via autophagy is the primary rationale for its use as a tool in these disease models.

Quantitative Data

The following tables provide key quantitative data for the preparation and use of seco-rapamycin and its parent compound, rapamycin.

Table 1: Solubility of Seco-Rapamycin and Rapamycin

Compound Solvent Solubility Reference
Seco-rapamycin (sodium salt) DMSO ~25 mg/mL
Seco-rapamycin (sodium salt) DMF ~30 mg/mL
Seco-rapamycin (sodium salt) Ethanol ~25 mg/mL
Seco-rapamycin (sodium salt) PBS (pH 7.2) ~5 mg/mL
Rapamycin DMSO 100 mg/mL (109.4 mM)

| Rapamycin | Ethanol | 25 mg/mL (27.35 mM) | |

Table 2: Binding Affinities in the mTOR Pathway

Interacting Molecules Dissociation Constant (Kd) Method Reference
Rapamycin • FKBP12 complex to FRB (mTOR domain) 12 ± 0.8 nM Not Specified
Rapamycin (alone) to FRB (mTOR domain) 26 ± 0.8 µM Not Specified

| Seco-rapamycin | Data not available in cited literature | - | |

Visualizations of Key Pathways and Workflows

mTOR_Signaling_Pathway Growth Factors Growth Factors Amino Acids Amino Acids mTORC1 mTORC1 Complex Amino Acids->mTORC1 PI3K_Akt PI3K/Akt Pathway PI3K_Akt->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates pS6K1 p-p70S6K (Active) p4EBP1 p-4E-BP1 (Inactive) Rap Rapamycin FKBP12 FKBP12 Rap->FKBP12 Rap_FKBP12 Rapamycin-FKBP12 Complex Rap_FKBP12->mTORC1 Inhibits

Caption: The mTORC1 signaling pathway and its inhibition by Rapamycin.

Autophagy_Induction Rap_FKBP12 Rapamycin-FKBP12 Complex mTORC1 mTORC1 Complex Rap_FKBP12->mTORC1 Inhibits ULK1_Complex ULK1 Complex (ULK1, ATG13, FIP200) mTORC1->ULK1_Complex Inhibits by Phosphorylation Phagophore Phagophore (Initiation) ULK1_Complex->Phagophore Activates Autophagosome Autophagosome (Maturation) Phagophore->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion

Caption: Induction of autophagy via mTORC1 inhibition by Rapamycin.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., Neuronal cells + Rapamycin vs. Seco-Rapamycin) B 2. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF or nitrocellulose membrane) D->E F 6. Blocking (5% non-fat milk or BSA in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-p-S6K, anti-LC3B) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol is applicable for both seco-rapamycin and rapamycin and should be adjusted based on the desired concentration and the solubility data in Table 1.

Materials:

  • Seco-rapamycin (sodium salt) or Rapamycin powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS) or cell culture medium, sterile

  • Inert gas (e.g., nitrogen or argon) - Optional but recommended for long-term storage

  • Sterile microcentrifuge tubes

Procedure for 10 mM DMSO Stock Solution (Rapamycin Example):

  • Calculation: Rapamycin Molecular Weight (MW) is ~914.17 g/mol . To make a 10 mM solution, you need 9.1417 mg per 1 mL of solvent.

  • Weighing: Carefully weigh out the desired amount of rapamycin powder (e.g., 5 mg) in a sterile tube.

  • Solubilization: Add the calculated volume of DMSO to the powder. For 5 mg of rapamycin to make a 10 mM stock, add 546.9 µL of DMSO.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. If desired, briefly purge the headspace of the tube with inert gas to displace oxygen before capping tightly.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. A stock solution of seco-rapamycin (sodium salt) in DMSO is stable for at least 4 years when stored at -20°C.

Preparation of Working Solution for Cell Culture:

  • Thaw a single aliquot of the DMSO stock solution.

  • Dilute the stock solution directly into pre-warmed cell culture medium to achieve the final desired concentration (e.g., 100 nM).

  • Important: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Perform a serial dilution if necessary for very low final concentrations.

  • Use the working solution immediately. Do not store aqueous solutions for more than one day.

Protocol 2: Western Blot for mTOR Pathway Activation

This protocol allows for the semi-quantitative analysis of key proteins in the mTOR signaling cascade to confirm the effects of rapamycin (and the lack thereof with seco-rapamycin).

Materials:

  • Cell culture dishes (6-well or 10 cm)

  • Treated cells (Control, Vehicle, Rapamycin, Seco-Rapamycin)

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes, refrigerated centrifuge

  • Protein assay kit (BCA or Bradford)

  • Laemmli sample buffer (4x or 6x)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus (wet or semi-dry)

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Lysis:

    • Place cell culture dishes on ice and wash cells twice with ice-cold PBS.

    • Aspirate PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a well in a 6-well plate).

    • Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube. This is the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to each sample to a final concentration of 1x.

    • Heat the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (typically 10-50 µg) per lane of an SDS-PAGE gel. Include a pre-stained protein ladder.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane. For high molecular weight proteins like mTOR (~289 kDa), a wet transfer at 100V for 120 minutes or overnight at a lower voltage at 4°C is recommended.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle rocking.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensity using densitometry software, normalizing to a loading control like GAPDH.

Protocol 3: Quantification of Autophagy Flux via LC3-II Turnover

Autophagy induction leads to the conversion of the soluble LC3-I protein to the lipidated, autophagosome-associated LC3-II form. "Autophagic flux" refers to the entire process, including the final degradation of LC3-II in the autolysosome. Measuring LC3-II levels at a single point can be misleading, as a blockage in lysosomal degradation can also cause LC3-II to accumulate. This protocol measures LC3-II turnover by comparing levels in the presence and absence of a lysosomal inhibitor.

Materials:

  • All materials from Protocol 2.

  • Lysosomal inhibitor: Bafilomycin A1 (Baf A1) or Chloroquine.

  • Primary antibody: anti-LC3B.

Procedure:

  • Cell Treatment:

    • Set up experimental conditions in duplicate sets.

    • Set 1: Treat cells with Control (Vehicle), Rapamycin, and Seco-Rapamycin for the desired time (e.g., 6-8 hours).

    • Set 2: Pre-treat cells with a lysosomal inhibitor like Bafilomycin A1 (e.g., 100 nM) for 1-2 hours before adding the experimental treatments (Vehicle, Rapamycin, Seco-Rapamycin) for the same duration as Set 1.

  • Western Blot:

    • Harvest cell lysates, quantify protein, and perform SDS-PAGE and Western blotting as described in Protocol 2.

    • Note: Use a higher percentage acrylamide gel (e.g., 12-15%) for better separation of LC3-I (~16 kDa) and LC3-II (~14 kDa).

    • Probe the membrane with an anti-LC3B antibody. It is crucial to also probe for a loading control.

  • Data Analysis:

    • Quantify the band intensity for LC3-II in all conditions. Normalize to the loading control.

    • Interpretation:

      • An increase in LC3-II upon rapamycin treatment compared to the control indicates an increase in autophagosome formation.

      • A further accumulation of LC3-II in the rapamycin + Baf A1 condition compared to rapamycin alone indicates active autophagic flux (i.e., the autophagosomes are being successfully delivered to and degraded by the lysosome).

      • Seco-rapamycin is expected to show little to no change in LC3-II levels compared to the vehicle control, both with and without Baf A1.

    • Autophagic flux can be calculated by subtracting the normalized LC3-II level in the absence of the inhibitor from the level in the presence of the inhibitor for each condition.

References

Application Notes and Protocols for Seco-Rapamycin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting cell culture experiments involving Seco-Rapamycin. The protocols are based on established methodologies and offer a framework for investigating the unique biological properties of this Rapamycin derivative.

Introduction

Seco-Rapamycin is the ring-opened degradation product of Rapamycin, a well-known inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Unlike its parent compound, Seco-Rapamycin is reported to not directly affect mTOR function.[1][2] This critical difference makes Seco-Rapamycin an important tool for control experiments and for studying cellular processes independent of mTOR inhibition. Its primary area of investigation has been in the context of drug metabolism and transport, particularly as it can be metabolized to a dihydro sirolimus species.[1]

These notes will detail the necessary cell culture conditions, experimental protocols, and data interpretation for studying Seco-Rapamycin, with a focus on its metabolic fate and transport dynamics.

Signaling Pathways

While Seco-Rapamycin does not directly target the mTOR pathway, it is crucial to understand the pathway inhibited by its parent compound, Rapamycin, to design appropriate control experiments.

The mTOR Signaling Pathway (Inhibited by Rapamycin)

The mTOR kinase is a central regulator of cell growth, proliferation, and metabolism. It exists in two distinct complexes, mTORC1 and mTORC2. Rapamycin, upon binding to the immunophilin FKBP12, forms a complex that specifically inhibits mTORC1. This inhibition disrupts downstream signaling, affecting protein synthesis, cell cycle progression, and autophagy.

mTOR_Pathway GrowthFactors Growth Factors PI3K_AKT PI3K/AKT Pathway GrowthFactors->PI3K_AKT mTORC1 mTORC1 PI3K_AKT->mTORC1 S6K1 p70S6K mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy | Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis | Rapamycin Rapamycin-FKBP12 Complex Rapamycin->mTORC1 Inhibits Metabolism_Workflow Start Start: Differentiated Caco-2 Monolayers Wash Wash Monolayers with pre-warmed HBSS Start->Wash Dose Dose Apical or Basolateral side with 20 µM Seco-Rapamycin (± P-gp inhibitor) Wash->Dose Incubate Incubate for 4 hours at 37°C Dose->Incubate Collect Collect Samples: Apical medium Basolateral medium Cell lysate Incubate->Collect Analyze Analyze for Seco-Rapamycin and Metabolites (e.g., M2) by LC-MS/MS Collect->Analyze End End: Quantify Metabolism and Transport Analyze->End

References

Administration of Seco-Rapamycin in Animal Models of Inflammation: A Review of a Metabolic Byproduct and its Parent Compound

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Research Community: Extensive investigation of the scientific literature reveals a significant gap in research concerning the in vivo administration of seco-rapamycin in animal models of inflammation. Seco-rapamycin is the ring-opened degradation product and a metabolite of rapamycin. Crucially, it is reported to not significantly inhibit the mammalian target of rapamycin (mTOR), the primary mechanism through which rapamycin exerts its immunosuppressive and anti-inflammatory effects[1][2]. One study noted that seco-rapamycin exhibits less than 4% of the potency of rapamycin in a thymocyte proliferation assay, further indicating a substantial loss of the biological activity characteristic of its parent compound[3]. The available literature is confined to in vitro studies focused on its metabolism and its inability to activate mTOR[1][2].

Given the absence of data on the administration of seco-rapamycin in inflammatory animal models, this document will focus on its extensively studied parent compound, rapamycin (also known as sirolimus) . These application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of mTOR inhibition in preclinical models of inflammatory diseases.

Application Notes for Rapamycin in Preclinical Inflammation Models

Rapamycin is a macrolide compound with potent immunosuppressive and anti-inflammatory properties. Its primary mechanism of action is the inhibition of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. By forming a complex with the intracellular receptor FKBP12, rapamycin allosterically inhibits mTOR Complex 1 (mTORC1), leading to the modulation of various downstream signaling pathways involved in immune cell activation and inflammatory responses.

Therapeutic Rationale in Inflammatory Diseases:

The inhibition of mTOR by rapamycin has shown therapeutic efficacy in a range of preclinical models of inflammatory and autoimmune diseases. The rationale for its use stems from its ability to:

  • Inhibit T-cell proliferation: Rapamycin blocks the response of T-cells to interleukin-2 (IL-2), a critical cytokine for T-cell proliferation, by arresting the cell cycle in the G1 phase.

  • Promote regulatory T-cell (Treg) expansion: Under certain conditions, rapamycin can favor the differentiation and expansion of Tregs, which are crucial for maintaining immune tolerance.

  • Modulate dendritic cell (DC) function: Rapamycin can impair the maturation and function of DCs, which are key antigen-presenting cells that initiate immune responses.

  • Suppress pro-inflammatory cytokine production: Treatment with rapamycin has been shown to reduce the levels of key inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in various inflammatory contexts.

These mechanisms contribute to its efficacy in animal models of diseases such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

Quantitative Data Summary

The following tables summarize the administration parameters and efficacy of rapamycin in various animal models of inflammation.

Table 1: Rapamycin in a Mouse Model of Psoriasis
ParameterDetailsReference(s)
Animal Model Imiquimod-induced psoriasis-like skin inflammation in BALB/c mice
Rapamycin Formulation Topical application
Dosage Not specified
Administration Route Topical
Treatment Schedule Daily for 4-5 days
Key Outcomes - Reduced disease severity- Prevention of mTOR signaling activation (reduced P-mTOR and P-S6 levels)- Normalization of epidermal differentiation markers- Partial reduction of innate immune cell influx into draining lymph nodes
Table 2: Rapamycin in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
ParameterDetailsReference(s)
Animal Model MOG35-55-induced EAE in C57BL/6 mice
Rapamycin Formulation Not specified
Dosage Not specified
Administration Route Not specified
Treatment Schedule Administered during ongoing disease
Key Outcomes - Amelioration of clinical and histological signs of chronic EAE- Significant reduction in hyperalgesia
Table 3: Rapamycin in a Rat Model of Arthritis
ParameterDetailsReference(s)
Animal Model Adjuvant-induced arthritis in rats
Rapamycin Formulation Oral
Dosage ED50 of 2.0 mg/kg (developing arthritis)ED50 of 9.5 mg/kg (established arthritis)
Administration Route Oral
Treatment Schedule 3-day dosing for developing arthritis; daily for established arthritis
Key Outcomes - Dose-dependent inhibition of paw swelling- Maintained effects after cessation of dosing
Table 4: Rapamycin in a Mouse Model of Inflammatory Bowel Disease (Colitis)
ParameterDetailsReference(s)
Animal Model Dextran sodium sulfate (DSS)-induced acute colitis in mice
Rapamycin Formulation Not specified
Dosage Not specified
Administration Route Not specified
Treatment Schedule Not specified
Key Outcomes - Improved colonic pathology- Decreased disease activity index score- Increased colon length- Decreased expression of IL-6 and TNF-α- Altered gut microbiota composition

Experimental Protocols

Protocol 1: Imiquimod-Induced Psoriasis-like Inflammation in Mice

This protocol is adapted from studies investigating the topical application of rapamycin in a psoriasis model.

1. Animal Model Induction:

  • Use 8-10 week old BALB/c mice.
  • Shave the dorsal skin of the mice.
  • Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved dorsal skin for 4-5 consecutive days to induce psoriasis-like lesions.

2. Rapamycin Preparation and Administration:

  • Prepare a topical formulation of rapamycin at the desired concentration in a suitable vehicle (e.g., acetone and olive oil).
  • Apply the rapamycin formulation or vehicle control topically to the imiquimod-treated skin area daily, typically a few hours before or after the imiquimod application.

3. Assessment of Efficacy:

  • Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness.
  • At the end of the experiment, collect skin tissue for histological analysis (H&E staining) and immunohistochemistry for markers of proliferation (e.g., Ki-67), differentiation, and mTOR pathway activation (e.g., phospho-mTOR, phospho-S6).
  • Collect draining lymph nodes to analyze immune cell populations by flow cytometry.

Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol is a general guide for EAE induction and rapamycin treatment, based on common practices in the field.

1. Animal Model Induction:

  • Use 8-12 week old female C57BL/6 mice.
  • Prepare an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
  • Immunize mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.
  • Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.

2. Rapamycin Preparation and Administration:

  • Dissolve rapamycin in a suitable vehicle (e.g., ethanol, followed by dilution in a mixture of PEG300 and Tween 80, and finally in saline).
  • Administer rapamycin via intraperitoneal (IP) injection or oral gavage. A common starting dose is in the range of 1-5 mg/kg/day.
  • Initiate treatment either prophylactically (from the day of immunization) or therapeutically (after the onset of clinical signs).

3. Assessment of Efficacy:

  • Monitor mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, from no signs to paralysis).
  • At the end of the study, harvest the spinal cord and brain for histological analysis to assess inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
  • Isolate splenocytes or lymph node cells to measure T-cell proliferation and cytokine production in response to MOG peptide restimulation.

Visualizations

Signaling Pathway

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactors Growth Factors (e.g., Insulin, IL-2) Receptor Receptor Tyrosine Kinase / Cytokine Receptor GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 (Raptor) AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates (Inhibitory) Autophagy Autophagy (Suppression) mTORC1->Autophagy Inhibits ProteinSynthesis Protein Synthesis & Cell Growth/Proliferation S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis Inhibits FKBP12 FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rapa_FKBP12 Rapamycin Rapamycin Rapamycin->FKBP12 Rapa_FKBP12->mTORC1 Inhibits

Caption: Rapamycin's Mechanism of Action via mTORC1 Inhibition.

Experimental Workflow

Experimental_Workflow Start Start: Select Animal Model (e.g., Mouse, Rat) Induction Induce Inflammatory Disease Model (e.g., EAE, Psoriasis) Start->Induction Grouping Randomize Animals into Treatment Groups (Vehicle vs. Rapamycin) Induction->Grouping Treatment Administer Rapamycin (Oral, IP, Topical) According to Schedule Grouping->Treatment Monitoring Monitor Clinical Signs & Disease Progression (e.g., Scoring, Weight) Treatment->Monitoring Endpoint Endpoint Analysis: - Histology - Cytokine Profiling - Flow Cytometry - Gene Expression Monitoring->Endpoint DataAnalysis Data Analysis & Statistical Evaluation Endpoint->DataAnalysis

Caption: General Experimental Workflow for Rapamycin in Animal Models.

References

Application Notes: mTOR-Independent Effects of Rapamycin in Yeast Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin is a macrolide compound renowned for its potent inhibition of the highly conserved Target of Rapamycin (TOR) kinase, a central regulator of cell growth and proliferation.[1] In yeast, the TOR signaling pathway is fundamental for responding to nutrient availability.[2] Rapamycin's canonical mechanism involves binding to the immunophilin Fpr1 (the yeast homolog of mammalian FKBP12), forming a complex that inhibits TOR Complex 1 (TORC1).[3][4]

The term "Seco-Rapamycin" refers to the ring-opened, non-enzymatic degradation product of rapamycin.[5] It is crucial to note that Seco-Rapamycin is reported to be largely inactive, with significantly reduced potency and is not considered to affect mTOR function directly.

However, research in yeast models has uncovered a distinct, mTOR-independent mechanism of action for rapamycin itself. Studies have demonstrated that rapamycin can inhibit DNA repair processes, specifically nucleotide excision repair (NER), through a pathway that does not involve the TOR kinases. This discovery has significant implications, particularly when considering the co-administration of rapamycin with genotoxic agents in clinical settings. These application notes will detail this TOR-independent effect and provide protocols to study it in Saccharomyces cerevisiae.

Part 1: TOR-Independent Inhibition of Nucleotide Excision Repair

The primary documented TOR-independent effect of rapamycin in yeast is the inhibition of transcription-coupled nucleotide excision repair (TC-NER). This cellular process is essential for removing DNA lesions, such as those caused by UV radiation, from actively transcribed gene strands.

Mechanism of Action: The inhibitory effect of rapamycin on NER is not mediated by its canonical targets, Tor1 or Tor2. Evidence shows that repair is diminished even in tor mutant strains treated with rapamycin. Instead, this pathway is dependent on the Fpr1 protein and another protein, Fap1, which competes with rapamycin for Fpr1 binding. The deletion of either the FPR1 or FAP1 gene abrogates the inhibitory effect of rapamycin on DNA repair. This suggests a model where the Fpr1-rapamycin complex, potentially modulated by Fap1, directly or indirectly interferes with the NER machinery, independent of TORC1 signaling.

Signaling Pathway Diagram

TOR_Independent_Pathway cluster_membrane Cellular Environment cluster_cytoplasm Cytoplasm Rapamycin Rapamycin Fpr1 Fpr1 (FKBP12 homolog) Rapamycin->Fpr1 Binds Fap1 Fap1 Fap1->Fpr1 Competes with Rapamycin for Binding Fpr1_Rap Fpr1-Rapamycin Complex TORC1 TORC1 Fpr1_Rap->TORC1 Canonical Inhibition NER Nucleotide Excision Repair (NER) Fpr1_Rap->NER Inhibits Tor1 Tor1 Tor1->TORC1 Growth Cell Growth & Proliferation TORC1->Growth Promotes DNA_Repair DNA Repair NER->DNA_Repair

Caption: TOR-Independent inhibition of NER by Rapamycin in yeast.

Part 2: Quantitative Data Summary

The following table summarizes the qualitative effects of rapamycin on nucleotide excision repair across different yeast genetic backgrounds, as reported in the literature. The key finding is that rapamycin's inhibitory effect requires both Fpr1 and Fap1 but is independent of TOR kinase function.

Yeast Strain GenotypeRapamycin TreatmentTORC1 FunctionNER Inhibition ObservedRationale
Wild-Type - NormalNo Baseline NER activity.
Wild-Type + InhibitedYes Rapamycin inhibits NER in a standard genetic background.
fpr1Δ (Fpr1 deletion)+ Normal (Rapamycin Insensitive)No Fpr1 is required for rapamycin's effect on NER.
fap1Δ (Fap1 deletion)+ InhibitedNo Fap1 is also required for rapamycin's effect on NER.
tor1tor2(ts) (at 37°C)- DefectiveNo Loss of TOR function alone does not inhibit NER.
tor1tor2(ts) (at 37°C)+ DefectiveYes Rapamycin still inhibits NER even when TOR kinases are inactive.

Part 3: Experimental Protocols

Protocol 1: Yeast Spot Assay for Rapamycin Sensitivity

This is a fundamental assay to confirm the rapamycin sensitivity of yeast strains, which is a prerequisite for studying its specific effects. Strains lacking FPR1 will show robust growth in the presence of rapamycin.

Materials:

  • Yeast strains (e.g., Wild-Type, fpr1Δ)

  • YPD liquid medium (1% Yeast Extract, 2% Peptone, 2% Dextrose)

  • YPD agar plates

  • Rapamycin stock solution (1 mg/mL in ethanol or DMSO)

  • Sterile water or saline

  • 96-well microplate

  • Multichannel pipette

Procedure:

  • Culture Preparation: Inoculate 5 mL of YPD with single colonies of each yeast strain. Grow overnight at 30°C with shaking until cultures reach the mid-log phase (OD₆₀₀ ≈ 0.5-1.0).

  • Plate Preparation: Prepare YPD agar plates containing the desired final concentration of rapamycin (e.g., 10-100 ng/mL) and control plates with the vehicle (ethanol/DMSO) only.

  • Serial Dilutions: Normalize all yeast cultures to an OD₆₀₀ of 1.0 in sterile water.

  • In a 96-well plate, perform a 10-fold serial dilution series for each strain. Add 10 µL of the normalized culture to 90 µL of sterile water (10⁻¹), then transfer 10 µL of this dilution to the next well containing 90 µL of water (10⁻²), and so on, up to 10⁻⁴ or 10⁻⁵.

  • Spotting: Using a multichannel pipette, spot 5 µL of each dilution onto the control and rapamycin-containing plates. Start with the most dilute sample and move to the most concentrated.

  • Incubation: Allow the spots to dry completely, then incubate the plates at 30°C for 2-3 days.

  • Analysis: Document the plates by photography. Compare the growth of different strains. Rapamycin-sensitive strains (Wild-Type) will show little to no growth on rapamycin plates, while resistant strains (fpr1Δ) will grow similarly to the control plate.

Protocol 2: Assay for Transcription-Coupled Nucleotide Excision Repair (TC-NER)

This protocol outlines a method to measure the rate of removal of UV-induced DNA damage from a specific gene, based on methodologies described in the literature.

Materials:

  • Yeast strains and culture media

  • Rapamycin stock solution

  • UV Stratalinker or similar UV-C source (254 nm)

  • Genomic DNA isolation kit (yeast-specific)

  • Restriction enzymes and buffers

  • T4 Endonuclease V

  • Alkaline agarose gel electrophoresis equipment

  • Southern blotting apparatus and reagents

  • Gene-specific radio-labeled DNA probe

Experimental Workflow Diagram:

NER_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_analysis Molecular Analysis A 1. Grow yeast cultures to mid-log phase B 2. Treat with Rapamycin (or vehicle control) A->B C 3. Induce DNA Damage (UV-C Irradiation) B->C D 4. Isolate Genomic DNA at time points (0, 1, 2 hr) C->D E 5. Digest DNA with Restriction Enzyme D->E F 6. Treat half of sample with T4 Endonuclease V E->F G 7. Separate fragments by Alkaline Agarose Gel Electrophoresis F->G H 8. Southern Blot with gene-specific probe G->H I 9. Quantify band intensities (Calculate repair rate) H->I

Caption: Experimental workflow for the Yeast Nucleotide Excision Repair assay.

Procedure:

  • Yeast Culture and Treatment: Grow yeast cultures to mid-log phase. Treat one flask with rapamycin (e.g., 200 ng/mL) and a control flask with vehicle for 1-2 hours.

  • UV Irradiation: Collect cells, wash with ice-cold PBS, and resuspend in a thin layer of PBS in a petri dish. Irradiate with UV-C (e.g., 40-80 J/m²) to induce cyclobutane pyrimidine dimers (CPDs).

  • Repair Incubation: Resuspend the irradiated cells in fresh YPD medium (with rapamycin or vehicle) and incubate at 30°C. Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes) to measure the rate of repair.

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from each time point sample.

  • Restriction Digest: Digest the genomic DNA with a suitable restriction enzyme that excises the gene of interest.

  • T4 Endonuclease V Digestion: For each sample, take two equal aliquots. Treat one with T4 Endonuclease V, which specifically cleaves DNA at the site of CPDs. The other aliquot serves as a no-enzyme control.

  • Alkaline Gel Electrophoresis: Separate the DNA fragments on a denaturing alkaline agarose gel. This separates the DNA strands and allows for the visualization of strand breaks.

  • Southern Blotting: Transfer the DNA to a nylon membrane and hybridize with a radio-labeled, strand-specific probe for the gene of interest.

  • Data Analysis:

    • Visualize the results using a phosphorimager.

    • In the T4 Endonuclease V-treated samples, the full-length gene fragment will only be visible if CPDs have been repaired. Unrepaired CPDs will lead to cleavage and the appearance of smaller fragments.

    • Quantify the intensity of the full-length band at each time point. The rate of reappearance of the full-length band corresponds to the rate of NER.

    • Calculate the number of lesions per fragment using the Poisson distribution based on the band intensities of the full-length fragment in the T4-treated vs. untreated lanes at the 0-hour time point.

    • Compare the repair rates between rapamycin-treated and control cells. A slower rate of reappearance of the full-length band in the treated sample indicates inhibition of NER.

References

Application Notes and Protocols for Seco-Rapamycin in Protein Degradation Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seco-Rapamycin, the primary open-ring metabolite of the well-known mTOR inhibitor Rapamycin, has emerged as a valuable and specific tool for investigating cellular protein degradation pathways. Unlike its parent compound, Seco-Rapamycin exhibits minimal to no inhibitory activity towards the mTOR kinase.[1][2] This unique characteristic allows for the targeted study of mTOR-independent cellular processes. Crucially, research has demonstrated that Seco-Rapamycin, similar to Rapamycin, functions as an allosteric inhibitor of the 20S proteasome, the catalytic core of the ubiquitin-proteasome system.[1] This makes Seco-Rapamycin an ideal probe for dissecting the roles of the proteasome in various cellular functions without the confounding effects of mTOR inhibition.

Mechanism of Action: Allosteric Inhibition of the 20S Proteasome

Seco-Rapamycin exerts its effects on protein degradation through direct interaction with the 20S proteasome. The proposed mechanism of action is allosteric inhibition, where Seco-Rapamycin binds to a site on the α-face of the 20S catalytic core particle. This binding event is thought to induce conformational changes that interfere with two key aspects of proteasome function:

  • Substrate Gating: The binding of Seco-Rapamycin can impact the opening and closing of the channel through which substrate proteins enter the catalytic chamber of the proteasome.

  • Interaction with Regulatory Particles: The allosteric modulation by Seco-Rapamycin can interfere with the binding of the 19S regulatory particle and other proteasome activators, such as PA200, to the 20S core.

This interference with proteasome function leads to a reduction in its peptidase activities, specifically affecting the chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide hydrolyzing (PGPH) activities.[2] The inhibition is observed in the low micromolar range, although with a lower efficiency compared to Rapamycin.

Applications in Research and Drug Development

The unique properties of Seco-Rapamycin make it a powerful tool for a variety of research applications:

  • Dissecting mTOR-Independent Proteasome Functions: By using Seco-Rapamycin, researchers can investigate the cellular consequences of proteasome inhibition without affecting the mTOR signaling pathway. This is critical for understanding the specific roles of the proteasome in processes such as cell cycle control, apoptosis, and signal transduction.

  • Validating the Proteasome as a Therapeutic Target: Seco-Rapamycin can be used in preclinical studies to validate the therapeutic potential of targeting the proteasome in various diseases, including cancer and neurodegenerative disorders, while avoiding the side effects associated with mTOR inhibition.

  • Screening for Novel Proteasome Modulators: As a known allosteric inhibitor, Seco-Rapamycin can serve as a reference compound in high-throughput screening assays aimed at discovering new small molecules that modulate proteasome activity through allosteric mechanisms.

  • Studying Protein Homeostasis: Seco-Rapamycin provides a means to acutely perturb proteasome activity to study the cellular responses to proteotoxic stress and the interplay between different protein quality control pathways.

Quantitative Data: Inhibition of 20S Proteasome Peptidase Activities

The inhibitory effects of Seco-Rapamycin on the different peptidase activities of the 20S proteasome have been characterized and are summarized below in comparison to its parent compound, Rapamycin. The half-maximal inhibitory concentrations (IC50) are in the low micromolar range, with a notably lower efficiency than Rapamycin.

CompoundChymotrypsin-Like (CT-L) Activity IC50 (µM)Trypsin-Like (T-L) ActivityPGPH Activity IC50 (µM)
Rapamycin ~ 2Activation~ 5
Seco-Rapamycin > 10Activation~ 10

Note: The data indicates that both Rapamycin and Seco-Rapamycin can have an activating effect on the trypsin-like activity of the proteasome under certain assay conditions. The IC50 values are approximate and can vary depending on the experimental conditions.

Experimental Protocols

Herein are detailed protocols for assessing the inhibitory effects of Seco-Rapamycin on the peptidase activities of the 20S proteasome using fluorogenic substrates and on the degradation of a model protein substrate.

Protocol 1: In Vitro 20S Proteasome Activity Assay with Fluorogenic Substrates

This protocol allows for the measurement of the chymotrypsin-like (CT-L), trypsin-like (T-L), and PGPH activities of the 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.8, 0.5 mM EDTA)

  • Seco-Rapamycin (stock solution in DMSO)

  • Fluorogenic Substrates:

    • CT-L: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

    • T-L: Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-Amino-4-methylcoumarin)

    • PGPH: Z-LLE-AMC (Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of purified 20S proteasome in Assay Buffer (e.g., 1 nM).

    • Prepare a serial dilution of Seco-Rapamycin in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare working solutions of the fluorogenic substrates in Assay Buffer (e.g., 100 µM).

  • Assay Setup:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Seco-Rapamycin at various concentrations (or vehicle control - DMSO in Assay Buffer)

      • Purified 20S proteasome working solution

    • The final volume in each well before adding the substrate should be 90 µL.

    • Include control wells:

      • No-enzyme control: Assay Buffer and substrate only.

      • Vehicle control: Assay Buffer, vehicle (DMSO), 20S proteasome, and substrate.

  • Incubation:

    • Incubate the plate at 37°C for 15 minutes to allow Seco-Rapamycin to interact with the proteasome.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the respective fluorogenic substrate working solution to each well.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) for 30-60 minutes at the appropriate excitation and emission wavelengths for AMC (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the no-enzyme control from all other rates.

    • Normalize the data by setting the rate of the vehicle control to 100% activity.

    • Plot the percentage of proteasome activity against the logarithm of the Seco-Rapamycin concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: In Vitro Protein Degradation Assay using BODIPY-FL-Casein

This protocol measures the general proteolytic activity of the 20S proteasome using a fluorescently labeled protein substrate.

Materials:

  • Purified human 20S proteasome

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.8, 0.5 mM EDTA)

  • Seco-Rapamycin (stock solution in DMSO)

  • BODIPY-FL-Casein substrate

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of purified 20S proteasome in Assay Buffer (e.g., 5 nM).

    • Prepare a serial dilution of Seco-Rapamycin in Assay Buffer.

    • Prepare a working solution of BODIPY-FL-Casein in Assay Buffer (e.g., 10 µg/mL).

  • Assay Setup:

    • Add Assay Buffer, Seco-Rapamycin (or vehicle), and 20S proteasome to the wells of a 96-well plate as described in Protocol 1.

  • Incubation:

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the BODIPY-FL-Casein working solution to each well.

    • Measure the increase in fluorescence intensity over time (kinetic mode) for 60-120 minutes at the appropriate excitation and emission wavelengths for BODIPY-FL (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the effect of Seco-Rapamycin on the rate of casein degradation.

Visualizations

Signaling Pathway of Seco-Rapamycin Action

Seco_Rapamycin_Pathway cluster_0 Cellular Environment Seco-Rapamycin Seco-Rapamycin 20S_Proteasome 20S Proteasome (α and β subunits) Seco-Rapamycin->20S_Proteasome Allosteric Binding (α-face) Degraded_Peptides Degraded Peptides 20S_Proteasome->Degraded_Peptides Proteolysis (Reduced) Protein_Substrates Protein Substrates Protein_Substrates->20S_Proteasome Entry (Inhibited) 19S_PA200 19S / PA200 Activators 19S_PA200->20S_Proteasome Binding (Inhibited) Experimental_Workflow cluster_workflow Proteasome Inhibition Assay Workflow A 1. Reagent Preparation (Proteasome, Seco-Rapamycin, Substrate) B 2. Assay Setup in 96-well Plate (Buffer, Inhibitor, Proteasome) A->B C 3. Pre-incubation (37°C, 15 min) (Inhibitor-Proteasome Interaction) B->C D 4. Reaction Initiation (Add Fluorogenic Substrate) C->D E 5. Kinetic Measurement (Fluorescence Plate Reader) D->E F 6. Data Analysis (Calculate Reaction Rates, Determine IC50) E->F

References

Application of Rapamycin (Sirolimus) in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound originally discovered as an antifungal agent and later identified as a potent immunosuppressant.[1][2] Its primary mechanism of action is the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2][3] By targeting the mTOR signaling pathway, rapamycin can modulate immune responses, making it a valuable tool in the research and potential treatment of various autoimmune diseases such as lupus, multiple sclerosis, and rheumatoid arthritis. This document provides detailed application notes and protocols for researchers utilizing rapamycin in the context of autoimmune disease studies.

Mechanism of Action

Rapamycin exerts its immunosuppressive effects primarily through the inhibition of mTOR Complex 1 (mTORC1). It achieves this by first binding to the intracellular protein FK506-binding protein 12 (FKBP12). The resulting FKBP12-rapamycin complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1.

The inhibition of mTORC1 has several downstream consequences on the immune system that are beneficial in the context of autoimmunity:

  • Inhibition of T Cell Proliferation: Rapamycin blocks the progression of T cells from the G1 to the S phase of the cell cycle, thereby inhibiting their proliferation in response to interleukin-2 (IL-2) and other cytokines.

  • Modulation of T Cell Differentiation: mTOR signaling is critical for the differentiation of T helper (Th) cell subsets. Rapamycin can suppress the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the development and function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.

  • Suppression of B Cell Function: Rapamycin can also inhibit B lymphocyte proliferation and differentiation, thereby reducing antibody production.

  • Induction of Autophagy: By inhibiting mTORC1, a negative regulator of autophagy, rapamycin can induce this cellular process of degrading and recycling cellular components.

Signaling Pathway

The mTOR signaling pathway is a central regulator of cellular processes and a key target of rapamycin.

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_rapamycin Rapamycin Action cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activate Cytokines (e.g., IL-2) Cytokines (e.g., IL-2) mTORC1 mTORC1 Cytokines (e.g., IL-2)->mTORC1 activate AKT AKT PI3K->AKT activate TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 inhibit Rheb Rheb TSC1_TSC2->Rheb inhibit Rheb->mTORC1 activate S6K1 S6K1 mTORC1->S6K1 activate 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibit ULK1 ULK1 mTORC1->ULK1 inhibit Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rapamycin_FKBP12 Rapamycin_FKBP12->mTORC1 inhibit Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Autophagy Autophagy ULK1->Autophagy

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of rapamycin in various animal models of autoimmune diseases.

Table 1: Effects of Rapamycin in Experimental Autoimmune Uveitis (EAU)

ParameterControl GroupLow-Dose Rapamycin (1.5 µ g/mouse/day )High-Dose RapamycinReference
EAU ScoreHigher InflammationExacerbated InflammationAttenuated Inflammation
Antigen-Reactive LymphocytesBaseline FrequencyIncreased FrequencyNot specified
Apoptosis of activated CD4+ T cellsBaseline LevelReducedNot specified

Table 2: Effects of Rapamycin in a Mouse Model of Sjögren's Syndrome (NOD Mice)

ParameterControl GroupFree RapamycinFSI-Rapamycin NanoparticlesReference
Lymphocytic Infiltration in Lacrimal GlandHighSignificantly SuppressedSignificantly Suppressed
Tear Cathepsin S (CATS) levelsHighReducedSignificantly better reduction than free drug

Table 3: Effects of Rapamycin on T Cell Populations in Experimental Autoimmune Myositis (EAM)

T Cell PopulationUntreated MiceRapamycin-Treated Micep-valueReference
Frequency of Tregs in Draining Lymph Nodes9.3 ± 1.4%16.9 ± 2.2%<0.001
Activated Tregs (CD62LlowCD44high)33.1 ± 7%58.1 ± 5.78%<0.001

Table 4: In Vitro Expansion of Human Regulatory T Cells (Tregs)

Cell Culture ConditionFold Expansion of CD4+ T cells (3 weeks)Proportion of TregsReference
Without Rapamycin20-fold~15%
With Rapamycin8-fold~40%

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Uveitis (EAU) in Mice

This protocol is based on methodologies used in studies of rapamycin's effect on EAU.

Materials:

  • B10.RIII mice

  • Interphotoreceptor retinoid-binding protein peptide 161–180 (IRBP161–180)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • Rapamycin solution or vehicle control

Procedure:

  • Immunization: Emulsify IRBP161–180 peptide in CFA.

  • Inject 50 µg of the emulsified peptide subcutaneously at the base of the tail of B10.RIII mice.

  • Administer pertussis toxin intraperitoneally as an additional adjuvant at the time of immunization.

  • Treatment: Administer rapamycin (e.g., 1.5 µ g/mouse for low dose) or vehicle control daily via intraperitoneal injection, starting from a specified day post-immunization.

  • Monitoring: Monitor mice for clinical signs of uveitis.

  • Histological Analysis: At a predetermined endpoint (e.g., day 21), euthanize the mice, enucleate the eyes, and fix them for histological sectioning and staining (e.g., hematoxylin and eosin) to assess the degree of inflammation.

Protocol 2: T Cell Proliferation Assay

This protocol is a general method to assess the effect of rapamycin on T cell proliferation.

Materials:

  • Splenocytes isolated from experimental mice

  • RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol

  • Antigen (e.g., IRBP161–180) or mitogen (e.g., anti-CD3/anti-CD28 antibodies)

  • 3H-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

  • 96-well round-bottom plates

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from control and rapamycin-treated mice.

  • Cell Plating: Plate the splenocytes in 96-well plates at a density of 2 x 105 cells/well.

  • Stimulation: Add the specific antigen or mitogen to the wells to stimulate T cell proliferation. Include unstimulated controls.

  • Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement:

    • 3H-thymidine incorporation: Add 3H-thymidine to each well for the final 18 hours of culture. Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter.

    • CFSE/BrdU: If using a dye-based method, follow the manufacturer's instructions for staining and analysis by flow cytometry.

  • Data Analysis: Calculate the stimulation index (SI) by dividing the mean counts per minute (CPM) of stimulated wells by the mean CPM of unstimulated wells.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of rapamycin in a mouse model of autoimmune disease.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis cluster_outcome Outcome Animal_Model Select Animal Model (e.g., NOD mice for Sjögren's) Disease_Induction Induce Autoimmune Disease (if necessary, e.g., EAU) Animal_Model->Disease_Induction Grouping Divide into Treatment Groups (Control, Rapamycin) Disease_Induction->Grouping Treatment_Admin Administer Rapamycin or Vehicle Control Grouping->Treatment_Admin Monitoring Monitor Clinical Symptoms and Body Weight Treatment_Admin->Monitoring Euthanasia Euthanize and Collect Tissues Monitoring->Euthanasia Histology Histological Analysis of Target Organs Euthanasia->Histology Flow_Cytometry Flow Cytometry of Immune Cell Populations Euthanasia->Flow_Cytometry PCR_Array Gene Expression Analysis (e.g., mTOR pathway genes) Euthanasia->PCR_Array Functional_Assays In Vitro Functional Assays (e.g., T cell proliferation) Euthanasia->Functional_Assays Data_Analysis Data Analysis and Statistical Comparison Histology->Data_Analysis Flow_Cytometry->Data_Analysis PCR_Array->Data_Analysis Functional_Assays->Data_Analysis Conclusion Draw Conclusions on Rapamycin Efficacy Data_Analysis->Conclusion

Caption: A generalized experimental workflow for studying Rapamycin in autoimmune models.

Disclaimer: These protocols and application notes are intended for research purposes only. Researchers should adapt these methodologies to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use. The dosage and administration of rapamycin may require optimization depending on the animal model and the specific research question.

References

Troubleshooting & Optimization

Seco-Rapamycin Stability & Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Seco-Rapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of Seco-Rapamycin in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Seco-Rapamycin and how is it formed?

Seco-Rapamycin is a primary degradation product of Rapamycin (also known as Sirolimus). It is formed through the hydrolysis of the macrocyclic ester bond in the Rapamycin molecule, leading to a ring-opening reaction.[1][2] This process can occur under aqueous alkaline conditions (pH 9-11) at temperatures between 25-37°C.[1]

Q2: How does the stability of Seco-Rapamycin in aqueous solutions compare to that of Rapamycin?

Seco-Rapamycin exhibits significantly greater stability and slower degradation kinetics in aqueous solutions compared to its parent compound, Rapamycin.[1][2] This enhanced stability is observed across various pH conditions, including neutral and basic environments. For instance, in one study, the half-life of Rapamycin was reduced by three orders of magnitude in a solution with a pH of 12.2, while Seco-Rapamycin degraded much more slowly under the same conditions.

Q3: What are the main factors that influence the degradation of Seco-Rapamycin?

The primary factor influencing the degradation of Seco-Rapamycin in aqueous solutions is pH. Base catalysis, both specific and general, plays a crucial role in the degradation process. Elevated temperatures can also accelerate degradation.

Q4: What are the degradation products of Seco-Rapamycin?

Under highly basic conditions, Seco-Rapamycin can undergo further degradation through fragmentation and water addition reactions. It's important to note that two primary degradation products of Rapamycin are isomers of Seco-Rapamycin and a hydroxy acid formed via lactone hydrolysis. There is no evidence of interconversion between these products.

Q5: How can I minimize the degradation of Seco-Rapamycin in my experiments?

To minimize degradation, it is recommended to:

  • Control pH: Maintain the pH of your aqueous solution, avoiding highly alkaline conditions where degradation is accelerated.

  • Temperature Control: Store Seco-Rapamycin solutions at low temperatures (e.g., 4°C) to slow down the degradation rate.

  • Use Co-solvents: Preparing solutions in mixtures of an organic solvent (like acetonitrile or ethanol) and water can improve stability compared to purely aqueous solutions.

  • Lyophilization: For long-term storage, lyophilization (freeze-drying) is an effective strategy to enhance stability by removing water, which is necessary for hydrolysis.

  • Protect from Light: While not as extensively documented for Seco-Rapamycin specifically, Rapamycin is known to be light-sensitive, so protecting solutions from light is a good practice.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of Seco-Rapamycin concentration in solution. The pH of the aqueous solution may be too high (alkaline).Measure and adjust the pH of your solution to a neutral or slightly acidic range. Use buffered solutions to maintain a stable pH.
The storage temperature is too high.Store stock solutions and experimental samples at recommended low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).
Appearance of unexpected peaks in HPLC analysis. Further degradation of Seco-Rapamycin into smaller fragments.This is more likely to occur in highly basic solutions. Analyze samples promptly after preparation. Consider using a less harsh pH for your experimental conditions if possible.
Contamination of the sample or solvent.Ensure high purity of solvents and reagents. Use fresh solvents for each experiment.
Poor recovery of Seco-Rapamycin after storage. Hydrolysis in the aqueous solution.For long-term storage, consider lyophilizing the Seco-Rapamycin to remove water and prevent hydrolysis. Alternatively, store as a stock solution in a suitable organic solvent like DMSO or ethanol at low temperatures.
Variability in experimental results. Inconsistent sample handling and storage conditions.Standardize your protocols for solution preparation, storage, and handling. Ensure all samples are treated identically.
Instability of the compound in the experimental medium.Evaluate the stability of Seco-Rapamycin directly in your specific experimental medium over the time course of your experiment.

Quantitative Data Summary

The following table summarizes the degradation kinetics of Rapamycin, which provides context for the enhanced stability of its degradation product, Seco-Rapamycin. Note that direct half-life data for Seco-Rapamycin under a wide range of conditions is less commonly published, with studies emphasizing its slower degradation relative to Rapamycin.

Table 1: Apparent Half-life of Rapamycin in Acetonitrile-Water (30/70 v/v) Mixtures

Compound Conditions Apparent Half-Life (hours)
Rapamycin23.7 mM Ammonium Acetate (Apparent pH 7.3)890
Rapamycin237 mM Ammonium Acetate (Apparent pH 7.3)200
RapamycinNaOH (Apparent pH 12.2)Significantly reduced (by 3 orders of magnitude compared to pH 7.3)
Seco-RapamycinAll conditions studiedSignificantly longer than Rapamycin

Data sourced from studies on Rapamycin degradation kinetics.

Experimental Protocols

Protocol 1: Preparation of Seco-Rapamycin from Rapamycin

This protocol describes the chemical conversion of Rapamycin to Seco-Rapamycin.

  • Ester Hydration:

    • Dissolve Rapamycin in an ethanol-water mixture (e.g., 70:30 v/v).

    • Add 0.1 M NaOH to achieve alkaline conditions.

    • Incubate at 37°C for approximately 36 hours to facilitate the ring-opening hydrolysis.

  • Dehydration:

    • Acidify the solution to a pH of 5 using HCl.

    • Stir the solution for approximately 18 hours.

    • Filter the solution to remove any byproducts.

  • Salt Formation (Optional):

    • Neutralize the filtrate with NaOH.

    • Crystallize the Seco-Rapamycin sodium salt product at 4°C.

Protocol 2: Analysis of Seco-Rapamycin Stability by RP-HPLC

This protocol outlines a general method for monitoring the degradation of Seco-Rapamycin.

  • Sample Preparation:

    • Prepare a stock solution of Seco-Rapamycin in an appropriate solvent (e.g., acetonitrile or methanol).

    • Dilute the stock solution to the desired concentration in the aqueous buffer or solution to be tested (e.g., acetonitrile/water mixtures with buffers like ammonium acetate).

    • Incubate the samples under the desired experimental conditions (e.g., specific pH, temperature).

    • At various time points, withdraw aliquots for analysis.

  • HPLC Analysis:

    • Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used. A combination of THF and aqueous formic acid has also been reported.

    • Flow Rate: Typically 1 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 35°C or 57°C.

    • Detection: UV detection at approximately 277 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • The degradation of Seco-Rapamycin typically follows first-order kinetics.

    • Plot the natural logarithm of the peak area of Seco-Rapamycin against time.

    • The slope of the resulting linear regression will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

Rapamycin_Degradation_Pathway Rapamycin Rapamycin (Macrocyclic Lactone) Seco_Rapamycin Seco-Rapamycin (Ring-Opened Product) Rapamycin->Seco_Rapamycin  Ester Hydrolysis (Alkaline Conditions) Hydroxy_Acid Hydroxy Acid Rapamycin->Hydroxy_Acid  Lactone Hydrolysis Further_Degradation Fragmentation & Water Addition Products Seco_Rapamycin->Further_Degradation  Highly Basic Conditions

Caption: Degradation pathway of Rapamycin in aqueous solutions.

Experimental_Workflow_Stability_Analysis start Start: Prepare Seco-Rapamycin Stock Solution prepare_samples Prepare Test Samples in Aqueous Buffers (Varying pH) start->prepare_samples incubate Incubate Samples at Controlled Temperature prepare_samples->incubate sampling Withdraw Aliquots at Defined Time Intervals incubate->sampling hplc Analyze Aliquots by RP-HPLC sampling->hplc data_analysis Plot ln(Concentration) vs. Time & Calculate Half-Life hplc->data_analysis end End: Determine Degradation Kinetics data_analysis->end

Caption: Workflow for Seco-Rapamycin stability analysis.

Stability_Factors Seco_Rapamycin_Stability Seco-Rapamycin Stability in Aqueous Solution pH pH pH->Seco_Rapamycin_Stability  High pH (Alkaline) Accelerates Degradation Temperature Temperature Temperature->Seco_Rapamycin_Stability  High Temperature Accelerates Degradation Solvent Solvent Composition Solvent->Seco_Rapamycin_Stability  Organic Co-solvents Can Improve Stability Storage_Form Storage Form Storage_Form->Seco_Rapamycin_Stability  Lyophilized Form is More Stable

Caption: Key factors influencing Seco-Rapamycin stability.

References

Technical Support Center: Optimizing Seco-Rapamycin Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Seco-Rapamycin in cell-based assays. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges and ensure the successful integration of Seco-Rapamycin into your research.

Frequently Asked Questions (FAQs)

Q1: What is Seco-Rapamycin and how does it differ from Rapamycin?

Seco-Rapamycin is the ring-opened degradation product of Rapamycin. Structurally, the macrolide ring of Rapamycin is hydrolyzed to form the linear Seco-Rapamycin.[1] This structural change is critical as Seco-Rapamycin is reported to not significantly affect mTOR function, unlike its parent compound, Rapamycin, which is a potent and specific inhibitor of mTOR Complex 1 (mTORC1).[2][3]

Q2: What is the primary mechanism of action of Seco-Rapamycin in cells?

While largely inactive as an mTOR inhibitor, with less than 4% of the potency of Rapamycin in a thymocyte proliferation assay, Seco-Rapamycin has been shown to have mTOR-independent effects.[1] Notably, it can act as a proteasome inhibitor at low micromolar concentrations.[4] Therefore, when using Seco-Rapamycin, it is crucial to consider its potential effects on protein degradation pathways.

Q3: What is the recommended concentration range for Seco-Rapamycin in cell-based assays?

The optimal concentration of Seco-Rapamycin is cell-line and assay-dependent. Based on available literature, a concentration of 20 µM has been used in studies with Caco-2 cell monolayers. For initial experiments, a dose-response study ranging from 1 µM to 50 µM is recommended to determine the optimal concentration for your specific cell type and experimental endpoint.

Q4: How should I prepare and store Seco-Rapamycin?

The sodium salt of Seco-Rapamycin is recommended due to its enhanced water solubility and stability.

  • Storage: Store the solid compound at -20°C for long-term stability (≥ 4 years).

  • Stock Solutions: Prepare stock solutions in organic solvents like DMSO, DMF, or ethanol. The solubility is approximately 25 mg/mL in ethanol and DMSO, and 30 mg/mL in DMF. For aqueous solutions, the solubility in PBS (pH 7.2) is approximately 5 mg/mL. It is not recommended to store aqueous solutions for more than one day. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.

Q5: When should I use Seco-Rapamycin in my experiments?

Seco-Rapamycin is an excellent negative control for Rapamycin in studies investigating the mTOR signaling pathway. Its structural similarity but functional inactivity towards mTOR allows for the dissection of mTOR-dependent versus mTOR-independent effects of Rapamycin. Additionally, it can be used to investigate the cellular consequences of proteasome inhibition.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibition of mTOR signaling (e.g., no change in p-S6K or p-4E-BP1 levels) is observed. Seco-Rapamycin is not a potent mTOR inhibitor.This is the expected result. Use Seco-Rapamycin as a negative control to confirm that the effects of Rapamycin are mTOR-dependent.
Unexpected cytotoxicity is observed at high concentrations. Seco-Rapamycin may have off-target effects, including proteasome inhibition, at higher concentrations.Perform a dose-response curve to determine the IC50 value for your cell line. Lower the concentration to a non-toxic range or investigate if the observed cytotoxicity is due to proteasome inhibition.
Inconsistent results between experiments. Instability of Seco-Rapamycin in aqueous solutions. Improper storage of stock solutions.Prepare fresh dilutions in media for each experiment from a frozen stock. Ensure stock solutions are stored correctly (see FAQ Q4) and avoid repeated freeze-thaw cycles.
Precipitation of the compound in cell culture media. The concentration used exceeds the solubility of Seco-Rapamycin in the media.Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and does not affect cell viability. Prepare a more dilute stock solution if necessary.

Quantitative Data Summary

Table 1: Comparative Activity of Rapamycin and Seco-Rapamycin

CompoundTargetIC50 / PotencyReference
RapamycinmTOR~0.1 nM in HEK293 cells
Seco-RapamycinmTOR<4% of Rapamycin's potency in a thymocyte proliferation assay
Seco-RapamycinProteasomeInhibition observed at low micromolar concentrations

Table 2: Solubility of Seco-Rapamycin Sodium Salt

SolventApproximate Solubility
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (DMSO)25 mg/mL
Ethanol25 mg/mL
PBS (pH 7.2)5 mg/mL
[Data sourced from Cayman Chemical product information.]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of Seco-Rapamycin and to establish a suitable concentration range for further experiments.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Seco-Rapamycin stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Seco-Rapamycin in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of Seco-Rapamycin (e.g., 0.1, 1, 10, 25, 50 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of mTORC1 Signaling

This protocol assesses the effect of Seco-Rapamycin on the phosphorylation of key mTORC1 downstream targets, p70 S6 Kinase (pS6K) and 4E-BP1.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Seco-Rapamycin and Rapamycin (as a positive control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of Seco-Rapamycin and Rapamycin for the specified time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples with Laemmli buffer and denature by boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence Staining for Autophagy Marker LC3

This protocol is to visualize the formation of autophagosomes by staining for LC3 puncta.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • Seco-Rapamycin, Rapamycin (positive control for autophagy induction), and a vehicle control

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-LC3B)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with Seco-Rapamycin and controls.

  • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Wash with PBS and block with blocking solution for 30 minutes.

  • Incubate with anti-LC3B primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash with PBS and counterstain with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize and capture images using a fluorescence microscope. Quantify the number of LC3 puncta per cell.

Visualizations

mTOR Signaling Pathway

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP promotes GTP hydrolysis Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis releases eIF4E to promote translation Rapamycin Rapamycin Rapamycin->mTORC1 inhibits Seco_Rapamycin Seco-Rapamycin Seco_Rapamycin->mTORC1 no significant inhibition

Caption: Simplified mTORC1 signaling pathway highlighting points of regulation.

Experimental Workflow for Evaluating Seco-Rapamycin

Experimental_Workflow Start Start: Hypothesis (e.g., test mTOR-independent effects) Prep Prepare Seco-Rapamycin and Rapamycin Stocks Start->Prep Dose_Response Cell Viability Assay (MTT) Determine non-toxic concentration range Prep->Dose_Response Select_Conc Select Working Concentrations (e.g., 1, 10, 20 µM) Dose_Response->Select_Conc Treat_Cells Treat Cells: 1. Vehicle Control 2. Rapamycin 3. Seco-Rapamycin Select_Conc->Treat_Cells Assays Perform Downstream Assays Treat_Cells->Assays Western Western Blot: p-S6K, p-4E-BP1 Assays->Western IF Immunofluorescence: LC3 Puncta (Autophagy) Assays->IF Proteasome Proteasome Activity Assay Assays->Proteasome Analysis Data Analysis and Interpretation Western->Analysis IF->Analysis Proteasome->Analysis Conclusion Conclusion: Confirm lack of mTOR inhibition; Characterize other cellular effects Analysis->Conclusion

Caption: Workflow for characterizing the cellular effects of Seco-Rapamycin.

Troubleshooting Logic for Seco-Rapamycin Experiments

Troubleshooting_Logic Start Start: Unexpected Result with Seco-Rapamycin Q1 Is mTOR signaling inhibited? Start->Q1 Q3 Are results inconsistent? Start->Q3 A1_Yes Unexpected Result! Check compound identity/purity. Review Rapamycin contamination. Q1->A1_Yes Yes A1_No Expected Result. Seco-Rapamycin is not an effective mTOR inhibitor. Q1->A1_No No Q2 Is there unexpected cytotoxicity? A1_No->Q2 A2_No Proceed with experiment using non-toxic concentrations. Q2->A2_No No A2_Yes Hypothesize mTOR-independent off-target effects. Q2->A2_Yes Yes Test_Proteasome Action: Perform proteasome activity assay. A2_Yes->Test_Proteasome Dose_Response Action: Re-evaluate concentration with a finer dose-response. A2_Yes->Dose_Response Test_Proteasome->Q3 Dose_Response->Q3 A3_No Experiment is reproducible. Q3->A3_No No A3_Yes Check compound stability and handling. Q3->A3_Yes Yes Check_Prep Action: Prepare fresh stock solutions. Avoid multiple freeze-thaw cycles. A3_Yes->Check_Prep

Caption: A decision tree for troubleshooting experiments with Seco-Rapamycin.

References

Technical Support Center: Rapamycin Stability in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Rapamycin (also known as Sirolimus). A primary challenge in conducting experiments with Rapamycin is its susceptibility to degradation, principally through hydrolysis, which yields its main inactive, ring-opened product, Seco-Rapamycin.

This guide provides detailed answers, protocols, and troubleshooting advice to help you prevent the degradation of Rapamycin, ensuring the integrity and reproducibility of your in vitro experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Seco-Rapamycin and how is it formed?

Seco-Rapamycin is one of the primary, biologically inactive degradation products of Rapamycin.[1][2] It is formed through the hydrolysis of the ester bond within Rapamycin's 31-membered macrocyclic ring.[3][4] This ring-opening reaction is catalyzed by acidic or, more significantly, basic conditions.[5] Once the ring is opened, Seco-Rapamycin exhibits extremely weak immunosuppressive activity compared to the parent compound.

Q2: What are the key factors that cause Rapamycin to degrade into Seco-Rapamycin?

The degradation of Rapamycin is influenced by several factors:

  • pH: Rapamycin is highly unstable in basic aqueous solutions (pH > 8). Its degradation rate is accelerated by orders of magnitude under alkaline conditions. It is also susceptible to rapid degradation in highly acidic environments (e.g., pH 1.2).

  • Buffer Composition: Certain common biological buffers, such as phosphate and HEPES, can actively catalyze the degradation of Rapamycin. Acetate buffers have been shown to be more suitable for maintaining its stability.

  • Temperature: Higher temperatures increase the rate of hydrolysis. For instance, in some aqueous buffers at 37°C, almost all of the drug can be destroyed within 24 hours.

  • Solvent: While stable in solid form and in organic solvents like DMSO and ethanol, Rapamycin degrades rapidly in aqueous solutions. It is not recommended to store Rapamycin in aqueous solutions for more than a day.

Q3: How can I detect if my Rapamycin has degraded?

Degradation can be suspected if you observe a loss of expected biological activity, such as the inhibition of mTORC1 signaling (e.g., reduced phosphorylation of p70 S6 kinase). For definitive confirmation, analytical methods are required. The most common method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which can separate Rapamycin from its degradation products like Seco-Rapamycin. The compounds can be detected by UV absorbance, typically at a wavelength of 277 nm.

Q4: What is the best way to store Rapamycin?
  • Solid Form: Store solid Rapamycin desiccated at -20°C. In this form, it is stable for years.

  • Stock Solutions: Prepare concentrated stock solutions (e.g., 10-20 mM) in high-purity, anhydrous DMSO or 100% ethanol. Aliquot these stock solutions into small, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Under these conditions, the stock solution is stable for at least 3 months.

Troubleshooting Guide

Issue 1: High variability or inconsistent results between experiments.
Question Possible Cause & Solution
Why am I seeing different levels of mTOR inhibition in replicate experiments using the same concentration of Rapamycin? This is a classic sign of compound instability. Solution: Always prepare fresh working dilutions of Rapamycin from a frozen, validated stock solution immediately before each experiment. Do not use aqueous dilutions that have been stored, even for a short period. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level for your cell line (typically <0.5%).
Issue 2: No observable effect or lower-than-expected activity of Rapamycin.
Question Possible Cause & Solution
I've treated my cells with Rapamycin, but Western blot analysis shows no decrease in p70S6K phosphorylation. What went wrong? Cause 1: Rapamycin Degradation. Your experimental buffer may be incompatible. Phosphate and HEPES buffers are known to accelerate Rapamycin hydrolysis. Solution: If possible, switch to an acetate-based buffer system. If you must use phosphate-buffered saline (PBS) or media containing these buffers, add the freshly diluted Rapamycin to the cells immediately upon preparation to minimize its time in the aqueous environment before cellular uptake. Cause 2: Cell-Line Specific Sensitivity. Different cell lines can have varied sensitivity to Rapamycin. Solution: Perform a dose-response curve (e.g., 1 nM to 1 µM) to determine the optimal concentration for your specific cell line and experimental duration. Cause 3: Insufficient Treatment Duration. Some effects of Rapamycin, particularly on the mTORC2 complex, may require prolonged treatment. Solution: Consider a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration.
Issue 3: Unexpected increase in Akt phosphorylation after treatment.
Question Possible Cause & Solution
My Western blot shows an increase in Akt phosphorylation at Ser473 after Rapamycin treatment. Is my compound degraded or contaminated? This is unlikely to be a degradation issue. This is a known cellular feedback mechanism. Explanation: Rapamycin inhibits mTORC1, which leads to the downstream inhibition of S6K1. S6K1 normally exerts negative feedback on upstream growth factor signaling pathways. By inhibiting S6K1, Rapamycin relieves this negative feedback, leading to increased PI3K activity and subsequent phosphorylation of Akt. This is a true biological response to mTORC1 inhibition, not an experimental artifact.

Data Presentation: Rapamycin Stability

The stability of Rapamycin is highly dependent on the experimental conditions. The following tables summarize quantitative data on its degradation.

Table 1: Effect of pH and Buffer Concentration on Rapamycin Half-Life (Data sourced from experiments conducted in 30/70 vol/vol acetonitrile-water mixtures)

Apparent pHBuffer SystemBuffer ConcentrationApparent Half-Life (t½)Citation
~7.3Ammonium Acetate23.7 mM~890 hours
~7.3Ammonium Acetate237 mM~200 hours
12.2Sodium Hydroxide~3 mMReduced by ~1000x vs pH 7.3
1.2Simulated Gastric FluidN/A< 30 minutes (>98% degraded)

Table 2: Recommended Storage Conditions

FormSolvent / StateTemperatureStability DurationCitation
Solid PowderCrystalline-20°C (desiccated)≥ 4 years
Stock SolutionDMSO or Ethanol-20°C≥ 3 months
Aqueous SolutionPBS (pH 7.2)Room Temperature< 1 day (not recommended)
Aqueous BufferPBS / HEPES37°C< 24 hours (almost complete loss)

Experimental Protocols

Protocol 1: Preparation of Rapamycin Stock and Working Solutions

This protocol details the steps for preparing Rapamycin solutions while minimizing the risk of degradation.

  • Reconstitution of Solid Rapamycin:

    • Allow the vial of solid Rapamycin powder to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions, add the required volume of anhydrous, high-purity DMSO or 100% ethanol to create a concentrated stock solution (e.g., 10 mM or 20 mM). For example, to make a 10 mM stock from 1 mg of Rapamycin (MW: 914.18 g/mol ), add 109.4 µL of DMSO.

    • Vortex gently until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into single-use, low-binding polypropylene tubes. The aliquot volume should be convenient for your typical experiments (e.g., 10-20 µL).

    • Store the aliquots at -20°C or -80°C, protected from light. Ensure they are well-sealed to prevent solvent evaporation.

  • Preparation of Working Solution (Perform Immediately Before Use):

    • Thaw a single aliquot of the concentrated stock solution.

    • Perform serial dilutions in your final cell culture medium or experimental buffer to achieve the desired final concentration.

    • Crucial Step: Add the final diluted Rapamycin solution to your cells or experimental setup immediately after preparation. Do not store aqueous dilutions.

Visualizations

Signaling and Degradation Pathways

The following diagrams illustrate the key pathways relevant to Rapamycin experiments.

Rapamycin_Degradation_Pathway cluster_degradation Rapamycin Degradation cluster_factors Accelerating Factors RAP Rapamycin (Active Macrocycle) SR Seco-Rapamycin (Inactive, Ring-Opened) RAP->SR Hydrolysis (Ring Opening) HA Hydroxy Acid Product RAP->HA Lactone Hydrolysis F1 High pH (>8) F2 High Temperature (e.g., 37°C) F3 Aqueous Buffers (Phosphate, HEPES)

Caption: Primary degradation pathways of Rapamycin in vitro.

Experimental_Workflow cluster_prep Preparation (Minimize Degradation) cluster_exp Experiment (Day of Use) S1 1. Prepare Concentrated Stock in Anhydrous DMSO/Ethanol S2 2. Aliquot into Single-Use Tubes S1->S2 S3 3. Store Aliquots at -20°C / -80°C S2->S3 S4 4. Thaw ONE Aliquot S3->S4 Long-Term Storage S5 5. Prepare Final Dilution in Aqueous Medium/Buffer S4->S5 S6 6. IMMEDIATELY Add to In Vitro System S5->S6

Caption: Recommended workflow for handling Rapamycin to ensure stability.

References

Technical Support Center: Analysis of Seco-Rapamycin and its Degradation Products by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Seco-Rapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting the HPLC analysis of Seco-Rapamycin and its related degradation products.

Frequently Asked Questions (FAQs)

Q1: What is Seco-Rapamycin and how is it formed?

A1: Seco-Rapamycin is one of the primary degradation products of Rapamycin (also known as Sirolimus).[1][2][3] It is a ring-opened isomer formed through the hydrolysis of the ester bond in the macrolide ring of Rapamycin, followed by dehydration.[2] Another significant degradation product formed in parallel is a hydroxy acid resulting from lactone hydrolysis.[4]

Q2: How does the stability of Seco-Rapamycin compare to Rapamycin?

A2: Seco-Rapamycin is considerably more stable than its parent compound, Rapamycin. It displays significantly slower degradation kinetics across various pH levels. Rapamycin's degradation is notably accelerated in basic aqueous solutions.

Q3: What are the main challenges in the HPLC analysis of Seco-Rapamycin?

A3: The primary challenges in the HPLC analysis of Seco-Rapamycin and Rapamycin include the presence of multiple conformational isomers and secondary equilibria in solution, which can lead to complex chromatograms with multiple peaks for a single compound. Therefore, method development requires careful optimization to ensure reproducible and accurate quantification.

Q4: What type of HPLC method is typically used for Seco-Rapamycin analysis?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for analyzing Seco-Rapamycin. C8 and C18 columns are frequently used with a mobile phase consisting of a mixture of acetonitrile or methanol and water. To improve peak shape and separation, a slightly acidic buffered mobile phase is often recommended. UV detection is typically performed at approximately 277-278 nm.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Seco-Rapamycin.

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase to a slightly acidic pH using a buffer like ammonium acetate. - Use a guard column and replace the analytical column if necessary. - Reduce the injection volume or dilute the sample.
Multiple Peaks for a Single Standard - Presence of conformational isomers. - On-column degradation.- Adjusting the column temperature (e.g., 40-60°C) can sometimes help to coalesce isomer peaks. - Ensure the mobile phase is buffered and at a suitable pH to minimize degradation during the run.
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Unstable column temperature. - Pump malfunction (improper mixing or flow rate).- Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. - Use a column oven to maintain a consistent temperature. - Check the HPLC pump for leaks and ensure proper functioning of the check valves.
Loss of Resolution - Column contamination or aging. - Change in mobile phase composition.- Wash the column with a strong solvent or replace it. - Prepare fresh mobile phase, ensuring accurate composition.
No Peaks Detected - Detector lamp is off. - No sample injected. - Incorrect detector wavelength.- Ensure the detector lamp is on and has sufficient lifetime. - Verify the injection process and sample vial contents. - Set the detector to the correct wavelength for Seco-Rapamycin (around 277 nm).

Experimental Protocols

Protocol 1: RP-HPLC Method for the Separation of Rapamycin and Seco-Rapamycin

This protocol provides a general method for the separation of Rapamycin and its primary degradation product, Seco-Rapamycin.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate in water.

    • Solvent A: 10 mM Ammonium Acetate in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 75 25
    25 10 90
    30 10 90
    31 75 25

    | 40 | 75 | 25 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 20 µL.

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile or methanol.

Visualizations

Rapamycin_Degradation Rapamycin Rapamycin (C51H79NO13) Seco_Rapamycin Seco-Rapamycin (Ring-Opened Isomer) Rapamycin->Seco_Rapamycin Ester Hydrolysis & Dehydration Hydroxy_Acid Hydroxy Acid (Lactone Hydrolysis Product) Rapamycin->Hydroxy_Acid Lactone Hydrolysis

Caption: Degradation pathway of Rapamycin to its primary products.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample_Prep Sample Dissolution Injector Injector Sample_Prep->Injector Mobile_Phase_Prep Mobile Phase Preparation & Degassing Pump Pump Mobile_Phase_Prep->Pump Column HPLC Column Injector->Column Pump->Injector Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: General workflow for HPLC analysis.

mTOR_Pathway Nutrients Nutrients / Growth Factors PI3K_Akt PI3K/Akt Pathway Nutrients->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Rapamycin Rapamycin Rapamycin->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway showing the inhibitory action of Rapamycin.

References

Technical Support Center: Troubleshooting Off-Target Effects of Rapamycin and Its Analogs in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

{"___-": "The initial search for 'Seco-Rapamycin' yielded limited direct results, suggesting it might be a less common name or a specific degradation product rather than a widely studied analog. However, the search successfully returned a wealth of information on Rapamycin (Sirolimus) and its analogs, their mechanisms of action, and, crucially, their off-target effects and associated troubleshooting strategies in cell culture. The search results confirm that a major off-target effect of mTORC1 inhibition by Rapamycin is the feedback activation of the PI3K/Akt and MAPK pathways. This information is central to the user's request for a troubleshooting guide. I also found data on varying cell line sensitivity, issues with drug concentration and stability, and experimental protocols like Western blotting to diagnose these effects. I have enough information to construct the core of the technical support center, including FAQs, tables, and diagrams, by focusing on Rapamycin and its analogs as a proxy for the user's query about 'Seco-Rapamycin.' I will make sure to clarify this assumption in the final response. I can now proceed with structuring the content and creating the required visualizations and tables."}

A Note on "Seco-Rapamycin": "Seco-Rapamycin" is the ring-opened degradation product of Rapamycin and is reported to not significantly affect mTOR function, though it may inhibit the proteasome.[1][2] This guide will focus on troubleshooting the off-target effects of Rapamycin (also known as Sirolimus) and its analogs (rapalogs), which are potent inhibitors of the mechanistic target of rapamycin (mTOR).[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered when using Rapamycin and its analogs in cell culture experiments.

Q1: Why am I observing reduced or no inhibition of cell growth after Rapamycin treatment?

A1: Several factors can lead to a lack of the expected anti-proliferative effect.

  • Cell Line Sensitivity: Different cell lines show varied sensitivity to Rapamycin. This can be due to factors like the levels of phosphatidic acid (PA), which competes with Rapamycin for binding to mTOR.[5] For example, MCF-7 breast cancer cells are sensitive to nanomolar concentrations, while MDA-MB-231 cells may require much higher micromolar concentrations to achieve a similar effect.

  • Drug Concentration and Duration: The inhibition of mTORC1 substrates can be dose-dependent. While low nanomolar concentrations are often enough to suppress S6K1 phosphorylation, inhibiting 4E-BP1 phosphorylation might require higher doses. Furthermore, prolonged treatment may be necessary to observe effects on a second mTOR complex, mTORC2.

  • Feedback Loop Activation: A primary off-target effect of mTORC1 inhibition is the activation of compensatory signaling pathways. Inhibition of the S6K1 protein (a downstream target of mTORC1) can relieve negative feedback on upstream receptors, leading to the activation of the PI3K/Akt and MAPK/ERK pathways, which can promote cell survival and proliferation, counteracting the effects of mTOR inhibition.

Q2: I've confirmed mTORC1 inhibition, but I'm seeing an unexpected increase in Akt phosphorylation. Why is this happening?

A2: This is a well-documented off-target effect. Rapamycin's inhibition of mTORC1 and its downstream target S6K1 disrupts a negative feedback loop that normally suppresses insulin/IGF-1 receptor signaling. This disruption leads to the over-activation of PI3K, resulting in increased phosphorylation of Akt at Ser473 and Thr308, which can promote cell survival.

Q3: My results are highly variable between experiments. What are the common sources of this inconsistency?

A3: Consistency is key in cell culture experiments. Here are common sources of variability:

  • Drug Stability and Solvent: Rapamycin is sensitive to hydrolysis and oxidation. Ensure it is stored correctly (desiccated at -20°C). Prepare fresh dilutions from a concentrated stock in an appropriate solvent like DMSO for each experiment and avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Factors like cell passage number, confluency, and serum concentration in the media can all influence the activation state of the mTOR pathway and the cellular response to inhibitors.

  • Experimental Timing: The activation of feedback loops can be time-dependent. It's crucial to perform time-course experiments to understand the dynamics of both on-target and off-target effects.

Q4: Can high concentrations of Rapamycin have different effects than low concentrations?

A4: Yes, the effects of Rapamycin can be highly dose-dependent. While low nanomolar concentrations are generally selective for mTORC1, higher micromolar concentrations may begin to inhibit mTORC2, especially with prolonged exposure. This can lead to different cellular outcomes, as mTORC2 is involved in regulating other processes, including Akt phosphorylation. Interestingly, in some cases, higher concentrations of Rapamycin may not produce a stronger anti-proliferative effect due to the potent activation of compensatory survival pathways like the MAPK/ERK pathway.

Data Presentation

Table 1: Comparative IC50 Values of Rapamycin in Various Human Cell Lines

Cell LineCell TypeIC50 for Cell ViabilityReference
Hs-27Normal Fibroblast0.37 nM
T98GGlioblastoma2 nM
U87-MGGlioblastoma1 µM
MCF-7Breast Cancer~20 nM
Ca9-22Oral Cancer~15 µM
MDA-MB-231Breast Cancer~20 µM

Note: IC50 values can vary significantly based on assay conditions and treatment duration.

Key Experimental Protocols

Protocol 1: Western Blot for Assessing mTOR Pathway and Off-Target Feedback Activation

This protocol is designed to assess the phosphorylation status of key proteins in the mTOR pathway and the PI3K/Akt feedback loop following treatment with Rapamycin or its analogs.

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of Rapamycin (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 6, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare the samples by adding SDS-PAGE sample buffer and boiling for 5-10 minutes. Separate the proteins by size via electrophoresis on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • mTORC1 activity: p-S6K (Thr389), p-4E-BP1 (Thr37/46)

      • Feedback loop activation: p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204)

      • Total protein controls: Total S6K, Total 4E-BP1, Total Akt, Total ERK1/2, and a loading control like β-actin or GAPDH.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative changes in protein phosphorylation.

Visualizations

mTOR_Pathway growth_factors Growth Factors (e.g., IGF-1) rtk Receptor Tyrosine Kinase (RTK) growth_factors->rtk pi3k PI3K rtk->pi3k feedback Negative Feedback akt Akt pi3k->akt mTORC1 mTORC1 akt->mTORC1 s6k1 S6K1 mTORC1->s6k1 four_ebp1 4E-BP1 mTORC1->four_ebp1 mTORC2 mTORC2 mTORC2->akt s6k1->rtk protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis rapamycin Rapamycin rapamycin->mTORC1

Caption: Canonical mTOR signaling pathway showing Rapamycin's inhibition of mTORC1.

Troubleshooting_Workflow start_node Unexpected Result with Rapamycin Treatment check_viability Q: No expected decrease in cell viability? start_node->check_viability check_feedback Q: Unexpected increase in p-Akt / p-ERK? check_viability->check_feedback No action_dose Action: Titrate dose & increase duration. Check cell line IC50. check_viability->action_dose Yes action_western Action: Perform Western blot for p-S6K, p-Akt, p-ERK. check_feedback->action_western Yes outcome_sensitivity Result: Cell line is insensitive at tested dose. action_dose->outcome_sensitivity outcome_feedback Result: Feedback loop activation confirmed. action_western->outcome_feedback action_combo Action: Consider dual inhibition (mTOR + PI3K/MEK inhibitor). outcome_feedback->action_combo

Caption: A logical workflow for troubleshooting off-target effects of Rapamycin.

Feedback_Loop cluster_0 Inhibition of this feedback leads to PI3K/Akt over-activation rapamycin Rapamycin mTORC1 mTORC1 rapamycin->mTORC1 s6k1 S6K1 mTORC1->s6k1 irs1 IRS-1 s6k1->irs1 Inhibits pi3k PI3K irs1->pi3k akt Akt pi3k->akt proliferation Cell Survival & Proliferation akt->proliferation

Caption: Diagram of the PI3K/Akt feedback loop activated by Rapamycin.

References

How to prepare "Seco-Rapamycin" stock solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the preparation of Seco-Rapamycin stock solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a Seco-Rapamycin stock solution?

A1: For Seco-Rapamycin sodium salt, several organic solvents can be used. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are common choices.[1][2] It is crucial to use a newly opened or anhydrous grade of DMSO, as it is hygroscopic and the presence of water can impact solubility.[3] For Seco-Rapamycin ethyl ester, DMSO is also a suitable solvent.[4]

Q2: What are the solubility limits for Seco-Rapamycin in these solvents?

A2: The solubility of Seco-Rapamycin sodium salt is approximately 25 mg/mL in ethanol and DMSO, and approximately 30 mg/mL in DMF.[1] In aqueous buffers like PBS (pH 7.2), the solubility is significantly lower, at around 5 mg/mL. Seco-Rapamycin ethyl ester has a higher solubility in DMSO, reaching 100 mg/mL, which may require sonication to fully dissolve.

Q3: How should I store the solid Seco-Rapamycin and its stock solutions?

A3: Solid Seco-Rapamycin should be stored at -20°C. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C, where it is stable for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. Always protect the solutions from light and store under an inert gas like nitrogen. Aqueous solutions are not recommended for storage for more than one day.

Q4: What is the difference between Seco-Rapamycin and Seco-Rapamycin sodium salt?

A4: Seco-Rapamycin is the ring-opened form of Rapamycin. The sodium salt version generally exhibits enhanced water solubility and stability compared to the free form, although their biological activity is comparable at equivalent molar concentrations.

Q5: Can I dissolve Seco-Rapamycin directly in an aqueous buffer?

A5: While Seco-Rapamycin sodium salt has some solubility in aqueous buffers like PBS (approx. 5 mg/mL), it is generally recommended to first prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous experimental medium. This ensures complete dissolution before introducing it to your experimental system.

Experimental Protocol: Preparing a Seco-Rapamycin Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of Seco-Rapamycin sodium salt (MW: 936.15 g/mol ) in DMSO.

Materials:

  • Seco-Rapamycin sodium salt (crystalline solid)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., Nitrogen or Argon)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-weighing Preparation: Allow the vial of solid Seco-Rapamycin to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of Seco-Rapamycin sodium salt in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 9.36 mg.

  • Solvent Addition: Add the calculated volume of DMSO to the tube. For a 10 mM solution with 9.36 mg of Seco-Rapamycin, add 1 mL of DMSO.

  • Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution.

  • Inert Gas Purge: Briefly purge the headspace of the tube with an inert gas to displace oxygen and prevent degradation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.

Quantitative Data Summary

CompoundSolventSolubility
Seco-Rapamycin sodium salt DMSO≥ 46 mg/mL (49.14 mM), ~25 mg/mL
Ethanol~25 mg/mL
DMF~30 mg/mL
PBS (pH 7.2)~5 mg/mL
Seco-Rapamycin ethyl ester DMSO100 mg/mL (106.13 mM)
Storage ConditionSolid CompoundStock Solution (in organic solvent)Aqueous Solution
-80°C Up to 6 monthsNot Recommended
-20°C ≥ 4 yearsUp to 1 monthNot Recommended
Aqueous Storage Not RecommendedNot for more than one day

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving 1. Compound has not fully dissolved. 2. Solvent quality is poor (e.g., hydrated DMSO).1. Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution. 2. Use a fresh, unopened bottle of anhydrous DMSO.
Precipitation in Aqueous Media 1. The final concentration in the aqueous buffer exceeds the solubility limit. 2. Improper dilution technique.1. Ensure the final concentration of Seco-Rapamycin in your aqueous medium is below its solubility limit. 2. When diluting, add the DMSO stock solution to the aqueous buffer, not the other way around. Pre-warming the aqueous buffer to 37°C may also help.
Inconsistent Experimental Results 1. Degradation of the stock solution due to improper storage. 2. Inaccurate concentration due to repeated freeze-thaw cycles.1. Ensure stock solutions are stored at the correct temperature, protected from light, and purged with inert gas. 2. Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.

Visual Guides

G Workflow for Preparing Seco-Rapamycin Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start: Equilibrate solid Seco-Rapamycin to Room Temperature weigh Weigh desired amount of Seco-Rapamycin start->weigh add_solvent Add appropriate volume of anhydrous DMSO weigh->add_solvent dissolve Vortex to dissolve (sonicate/warm if needed) add_solvent->dissolve purge Purge with inert gas dissolve->purge aliquot Aliquot into single-use tubes purge->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store G Troubleshooting Seco-Rapamycin Solution Preparation cluster_dissolution Dissolution Issues cluster_dilution Dilution Issues start Problem Encountered precipitate Precipitate forms or compound won't dissolve start->precipitate precipitate_aq Precipitate forms upon dilution in aqueous buffer start->precipitate_aq check_solvent Is the DMSO anhydrous/new? precipitate->check_solvent use_new_dmso Action: Use fresh, anhydrous DMSO check_solvent->use_new_dmso No sonicate_warm Action: Gently warm to 37°C or sonicate check_solvent->sonicate_warm Yes check_dilution How was it diluted? precipitate_aq->check_dilution correct_dilution Action: Add stock to buffer, not buffer to stock check_dilution->correct_dilution Buffer to Stock check_concentration Is final concentration below solubility limit? check_dilution->check_concentration Stock to Buffer lower_concentration Action: Lower the final concentration check_concentration->lower_concentration No

References

Addressing poor cell permeability of "Seco-Rapamycin" in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Seco-Rapamycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its poor cell permeability during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My Seco-Rapamycin treatment shows significantly lower efficacy in cell-based assays compared to its parent compound, Rapamycin. Why is this happening?

A1: This is a common observation and is primarily attributed to the poor cell permeability of Seco-Rapamycin.[1] Seco-Rapamycin is the ring-opened degradation product of Rapamycin.[2][3] This structural change can negatively impact its ability to efficiently cross the cell membrane and reach intracellular targets. Additionally, it is reported that Seco-Rapamycin does not significantly affect mTOR function, which is the primary target of Rapamycin.[2][4]

Q2: What are the key physicochemical properties of Seco-Rapamycin that contribute to its poor cell permeability?

A2: Seco-Rapamycin's physicochemical profile presents challenges for passive diffusion across the lipid bilayer of cell membranes. Key properties include a high molecular weight and a high calculated LogP, indicating significant lipophilicity, which can sometimes lead to retention within the cell membrane.

Q3: Is Seco-Rapamycin a substrate for any efflux pumps?

A3: Yes, studies have shown that Seco-Rapamycin is a substrate for the P-glycoprotein (P-gp) efflux pump. This means that even if Seco-Rapamycin enters the cell, it can be actively transported back out, further reducing its intracellular concentration and apparent efficacy.

Q4: How can I improve the solubility of Seco-Rapamycin for my experiments?

A4: Seco-Rapamycin is soluble in organic solvents like DMSO, DMF, and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your aqueous assay medium. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced cytotoxicity. The sodium salt form of Seco-Rapamycin generally exhibits enhanced water solubility and stability.

Troubleshooting Guide

Issue: Low or inconsistent results in cell-based assays with Seco-Rapamycin.

This guide provides a systematic approach to diagnose and address issues related to the poor cell permeability of Seco-Rapamycin.

Step 1: Assess Compound Solubility and Stability in Assay Media

  • Problem: Seco-Rapamycin may precipitate out of aqueous solutions, leading to inaccurate concentrations.

  • Troubleshooting:

    • Visually inspect the media for any signs of precipitation after adding the Seco-Rapamycin stock solution.

    • Determine the kinetic and thermodynamic solubility of Seco-Rapamycin in your specific cell culture medium.

    • Solution: If solubility is an issue, consider using a co-solvent system or formulation with cyclodextrins to enhance solubility. Always prepare fresh dilutions from a stable stock solution for each experiment.

Step 2: Optimize Assay Conditions to Enhance Permeability

  • Problem: Standard assay conditions may not be optimal for a hydrophobic compound like Seco-Rapamycin.

  • Troubleshooting:

    • Review your incubation times. Longer incubation periods may be necessary to allow for sufficient intracellular accumulation.

    • Evaluate the impact of serum in your culture medium, as it can bind to hydrophobic compounds and affect their availability.

    • Solution: Perform a time-course experiment to determine the optimal incubation time. Consider reducing the serum concentration during the treatment period, if compatible with your cell line.

Step 3: Investigate the Role of Efflux Pumps

  • Problem: Active efflux by transporters like P-gp can significantly reduce the intracellular concentration of Seco-Rapamycin.

  • Troubleshooting:

    • Use cell lines with known expression levels of common efflux pumps.

    • Solution: Co-incubate your cells with Seco-Rapamycin and a known P-gp inhibitor, such as Verapamil. A significant increase in the observed activity of Seco-Rapamycin in the presence of the inhibitor would confirm that it is an efflux substrate.

Data Presentation

Table 1: Physicochemical Properties of Seco-Rapamycin A

PropertyValueSource
Molecular Formula C₅₁H₇₉NO₁₃
Molecular Weight 914.2 g/mol
XLogP3 7.6
Topological Polar Surface Area (TPSA) 206 Ų

Table 2: Solubility of Seco-Rapamycin Sodium Salt

SolventApproximate SolubilitySource
DMSO ≥ 46 mg/mL
DMF ~30 mg/mL
Ethanol ~25 mg/mL
PBS (pH 7.2) ~5 mg/mL

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay for Hydrophobic Compounds

This protocol is adapted for assessing the permeability of poorly soluble compounds like Seco-Rapamycin using the Caco-2 human colon adenocarcinoma cell line, which forms a monolayer that mimics the intestinal epithelium.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
  • Seed the cells onto semipermeable inserts (e.g., Transwell®) at an appropriate density.
  • Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer with well-established tight junctions.

2. Monolayer Integrity Check:

  • Before the experiment, verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

3. Permeability Assay (Apical to Basolateral):

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
  • Prepare the dosing solution of Seco-Rapamycin in the transport buffer. The final concentration of any co-solvent (e.g., DMSO) should be below 1%.
  • Add the dosing solution to the apical (donor) compartment.
  • Add fresh transport buffer to the basolateral (receiver) compartment.
  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
  • At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

4. Sample Analysis:

  • Determine the concentration of Seco-Rapamycin in the collected samples using a validated analytical method, such as LC-MS/MS.

5. Calculation of Apparent Permeability Coefficient (Papp):

  • The Papp value is calculated using the following formula:
  • Papp = (dQ/dt) / (A * C₀)
  • Where:
  • dQ/dt is the rate of drug appearance in the receiver compartment.
  • A is the surface area of the membrane.
  • C₀ is the initial concentration of the drug in the donor compartment.

Protocol 2: Cell Proliferation Assay (MTT-based) with Seco-Rapamycin

This protocol outlines a general procedure for assessing the effect of Seco-Rapamycin on cell proliferation, with considerations for its poor permeability.

1. Cell Seeding:

  • Seed your target cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
  • Allow the cells to adhere and stabilize overnight.

2. Compound Treatment:

  • Prepare serial dilutions of Seco-Rapamycin from a concentrated stock solution. To mitigate permeability issues, consider pre-incubating the cells with a low, non-toxic concentration of a permeabilizing agent or an efflux pump inhibitor if appropriate for your experimental goals.
  • Remove the old medium and add the medium containing the different concentrations of Seco-Rapamycin. Include appropriate vehicle controls (e.g., DMSO).
  • Incubate the cells for a longer duration than typically used for highly permeable compounds (e.g., 48-72 hours) to allow for sufficient intracellular accumulation.

3. MTT Assay:

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer).
  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the cell viability against the Seco-Rapamycin concentration to determine the IC₅₀ value.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Inhibition of translation initiation Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Forms inhibitory complex Seco_Rapamycin Seco-Rapamycin mTOR_Function No significant mTOR inhibition Seco_Rapamycin->mTOR_Function

Caption: Simplified mTORC1 signaling pathway.

Troubleshooting_Workflow Start Start: Low/Inconsistent Assay Results Check_Solubility Step 1: Assess Solubility & Stability in Media Start->Check_Solubility Is_Soluble Is it soluble? Check_Solubility->Is_Soluble Optimize_Assay Step 2: Optimize Assay Conditions (Time, Serum) Is_Soluble->Optimize_Assay Yes Use_Cosolvent Use Co-solvent or Formulation Aid Is_Soluble->Use_Cosolvent No Check_Efflux Step 3: Investigate Efflux Pumps Optimize_Assay->Check_Efflux Is_Efflux_Substrate Is it an efflux substrate? Check_Efflux->Is_Efflux_Substrate Use_Inhibitor Co-administer with Efflux Pump Inhibitor Is_Efflux_Substrate->Use_Inhibitor Yes End End: Improved Assay Performance Is_Efflux_Substrate->End No Use_Inhibitor->End Use_Cosolvent->Check_Solubility Experimental_Workflow Start Start: Permeability Assessment Culture_Cells Culture Caco-2 cells on Transwell inserts (~21 days) Start->Culture_Cells Check_Integrity Verify monolayer integrity (TEER measurement) Culture_Cells->Check_Integrity Add_Compound Add Seco-Rapamycin to apical side Check_Integrity->Add_Compound Incubate Incubate at 37°C (e.g., 2 hours) Add_Compound->Incubate Collect_Samples Collect samples from apical & basolateral sides Incubate->Collect_Samples Analyze Analyze concentration (LC-MS/MS) Collect_Samples->Analyze Calculate_Papp Calculate Papp value Analyze->Calculate_Papp End End: Permeability Determined Calculate_Papp->End

References

Technical Support Center: Minimizing Variability in Seco-Rapamycin Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Seco-Rapamycin and its parent compound, Rapamycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your experimental results, ensure data accuracy, and properly interpret your findings.

A primary source of variability in experiments involving Rapamycin is its degradation into Seco-Rapamycin, a ring-opened form of the molecule.[1][2] Crucially, Seco-Rapamycin is reported to be inactive as an mTOR inhibitor, the primary mechanism of action for Rapamycin.[3][4] Therefore, unintended degradation can lead to a significant loss of potency and inconsistent experimental outcomes.

This guide is structured to address specific issues you might encounter, providing clear protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected inhibitory effect of my Rapamycin solution on mTOR signaling. What could be the cause?

A1: A common reason for the lack of mTOR inhibition is the degradation of Rapamycin to Seco-Rapamycin.[5] Seco-Rapamycin, the ring-opened product of Rapamycin, does not effectively inhibit mTOR. This degradation can occur during storage or in your experimental setup, especially in aqueous solutions with a basic pH. We recommend verifying the integrity of your Rapamycin stock and working solutions using the HPLC protocol provided below.

Q2: My experimental results with Rapamycin are highly variable between batches. What are the likely sources of this inconsistency?

A2: High variability is often linked to inconsistent concentrations of active Rapamycin. This can be due to:

  • Improper Storage: Rapamycin is sensitive to degradation. Ensure it is stored correctly, typically at -20°C in a suitable solvent like DMSO.

  • Solvent and pH: The stability of Rapamycin is dependent on the solvent and pH. It degrades more rapidly in basic aqueous solutions.

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solutions, as this can accelerate degradation. Prepare single-use aliquots.

  • Precipitation: Rapamycin has low aqueous solubility. When diluting from a DMSO stock into aqueous media, it can precipitate if not done correctly, leading to a lower effective concentration.

Q3: What is Seco-Rapamycin and how does it affect my experiments?

A3: Seco-Rapamycin is one of the two primary degradation products of Rapamycin, formed by the hydrolysis of the macrolide ring. Unlike Rapamycin, which is a potent allosteric inhibitor of mTORC1, Seco-Rapamycin has been shown to have less than 4% of the potency of Rapamycin in a thymocyte proliferation assay and is generally considered not to affect mTOR function. Therefore, the presence of Seco-Rapamycin in your experiments will lead to an underestimation of the effects of mTOR inhibition.

Q4: How can I detect and quantify the amount of Seco-Rapamycin in my Rapamycin sample?

A4: The most reliable method for detecting and quantifying Seco-Rapamycin is High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can effectively separate Rapamycin from its degradation products, including Seco-Rapamycin. We provide a detailed protocol for this in the "Experimental Protocols" section.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Compound Activity Degradation of Rapamycin to inactive Seco-Rapamycin.1. Verify the integrity of your Rapamycin stock solution using the provided HPLC protocol. 2. Prepare fresh working solutions from a new aliquot of your stock for each experiment. 3. Review your solution preparation and storage procedures against the recommended protocols.
Inconsistent Results Between Experiments Variable concentrations of active Rapamycin due to degradation or precipitation.1. Aliquot your Rapamycin stock solution to avoid repeated freeze-thaw cycles. 2. When preparing working solutions in aqueous media, add the media to the Rapamycin/DMSO solution, not the other way around, to minimize precipitation. 3. Ensure consistent pH of your experimental media.
Unexpected Cellular Responses Off-target effects or the presence of active metabolites.1. Confirm that the observed effects are mTOR-dependent by using a positive control (e.g., a known mTOR activator) and a negative control (untreated cells). 2. Be aware that Seco-Rapamycin can be metabolized to dihydro Sirolimus in some cell types.

Data Presentation

Table 1: Stability of Rapamycin and Seco-Rapamycin in Acetonitrile-Water Mixtures

CompoundApparent pHApparent Half-life (hours)
Rapamycin7.3890
Rapamycin12.2Reduced by 3 orders of magnitude compared to pH 7.3
Seco-Rapamycin7.3Significantly slower degradation than Rapamycin
Seco-Rapamycin12.2Significantly slower degradation than Rapamycin

Data adapted from studies on Rapamycin degradation kinetics.

Experimental Protocols

Protocol 1: Preparation and Handling of Rapamycin Stock Solutions to Minimize Degradation
  • Reconstitution: Dissolve Rapamycin powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

  • Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in tightly sealed vials.

  • Storage: Store the aliquots at -20°C, protected from light. Seco-Rapamycin sodium salt is stable for at least 4 years when stored at -20°C.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • To minimize precipitation when diluting into aqueous media (e.g., cell culture medium), add the medium to the DMSO stock solution dropwise while vortexing gently. Do not add the DMSO stock directly to the full volume of aqueous media.

    • Prepare fresh working solutions for each experiment and do not store them for extended periods.

Protocol 2: Quantification of Seco-Rapamycin by HPLC

This protocol provides a general guideline for the separation of Rapamycin and Seco-Rapamycin. Optimization may be required for your specific instrumentation and samples.

  • Instrumentation: A standard HPLC system with a UV detector and a C8 or C18 reversed-phase column.

  • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 80:20 v/v) is often effective. The addition of a small amount of acid (e.g., 0.02% formic acid) can improve peak shape for Seco-Rapamycin.

  • Column Temperature: Maintain a constant column temperature, for example, at 57°C, to ensure reproducible retention times.

  • Detection: Monitor the elution profile at a wavelength of 277 nm.

  • Sample Preparation:

    • For cell lysates or other biological samples, perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation.

    • Inject the clear supernatant onto the HPLC system.

  • Analysis:

    • Run a standard of pure Rapamycin and, if available, Seco-Rapamycin to determine their respective retention times.

    • Analyze your experimental sample to identify and quantify the peaks corresponding to Rapamycin and Seco-Rapamycin by comparing them to the standards.

Mandatory Visualization

Rapamycin_Degradation Rapamycin Degradation Pathway Rapamycin Rapamycin (Active mTORC1 Inhibitor) Seco_Rapamycin Seco-Rapamycin (Inactive) Rapamycin->Seco_Rapamycin Ring-opening (Hydrolysis) mTOR_Signaling_Pathway Simplified mTORC1 Signaling Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth EBP1->Cell_Growth Inhibits when unphosphorylated Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits Seco_Rapamycin Seco-Rapamycin Seco_Rapamycin->mTORC1 No Effect

References

Validation & Comparative

A Comparative Analysis of Rapamycin and its Inactive Metabolite, Seco-Rapamycin, on mTORC1 and mTORC2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized mTOR inhibitor, Rapamycin, and its primary degradation product, Seco-Rapamycin. The focus is on their respective activities towards the two distinct mTOR protein complexes, mTORC1 and mTORC2. This document synthesizes experimental data to highlight the critical structural and functional differences between these two molecules.

Introduction to mTOR Signaling and its Inhibition

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2][3]

  • mTORC1 , which includes the regulatory protein Raptor, is sensitive to nutrients and growth factors and promotes anabolic processes like protein and lipid synthesis by phosphorylating key substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

  • mTORC2 , containing the essential scaffold protein Rictor, is generally insensitive to acute rapamycin exposure and is activated by growth factors to regulate cell survival and cytoskeletal organization, primarily through the phosphorylation of Akt at serine 473.

Rapamycin is a macrolide that, upon binding to the immunophilin FKBP12, acts as a potent allosteric inhibitor of mTORC1. Its effect on mTORC2 is more nuanced, with long-term exposure leading to inhibition of mTORC2 assembly and signaling in certain cell types. Seco-Rapamycin is the ring-opened, inactive metabolite of Rapamycin.

Comparative Activity: Rapamycin vs. Seco-Rapamycin

The defining difference between Rapamycin and Seco-Rapamycin lies in their ability to inhibit mTOR. While Rapamycin is a potent inhibitor, Seco-Rapamycin is largely inactive.

FeatureRapamycinSeco-Rapamycin
Structure 31-membered macrolide lactoneRing-opened hydrolysis product of Rapamycin
Synonyms SirolimusSecorapamycin A, Sirolimus open ring
Mechanism of Action Allosteric inhibitor of mTORC1 via complex formation with FKBP12Reported to not affect mTOR function
mTORC1 Activity Potent inhibitor (IC50 ~0.1 nM in HEK293 cells)Poorly activates mTOR; less than 4% of Rapamycin's potency in a thymocyte proliferation assay
mTORC2 Activity Acutely insensitive; chronic exposure may inhibit assembly and signaling in a cell-type-dependent mannerNo significant activity reported

mTOR Signaling Pathway and Points of Intervention

The following diagram illustrates the mTOR signaling cascade and the established inhibitory action of Rapamycin on mTORC1. Seco-Rapamycin is not depicted as an active inhibitor in this pathway.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 (Rictor) PI3K->mTORC2 mTORC1 mTORC1 (Raptor) Akt->mTORC1 mTORC2->Akt pS473 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis FourEBP1->Protein_Synthesis Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1

Figure 1. Simplified mTOR signaling pathway illustrating Rapamycin's inhibition of mTORC1.

Experimental Protocols

To experimentally validate the differential activity of Rapamycin and Seco-Rapamycin, a Western blot analysis is the standard method. This technique allows for the quantitative assessment of mTORC1 and mTORC2 activity by measuring the phosphorylation status of their respective downstream targets.

Western Blot for mTORC1 and mTORC2 Activity

Objective: To compare the effects of Rapamycin and Seco-Rapamycin on the phosphorylation of S6K (a marker of mTORC1 activity) and Akt at Ser473 (a marker of mTORC2 activity).

Materials:

  • Cell line of interest (e.g., HEK293, HeLa, or a relevant cancer cell line)

  • Cell culture medium and supplements

  • Rapamycin and Seco-Rapamycin

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-S6K (Thr389)

    • Rabbit anti-S6K

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt

    • Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and grow to 70-80% confluency.

    • Starve cells of serum for 4-6 hours, if necessary, to reduce basal signaling.

    • Treat cells with vehicle (DMSO), varying concentrations of Rapamycin (e.g., 1-100 nM), and equivalent molar concentrations of Seco-Rapamycin for a specified time (e.g., 2 hours for acute mTORC1 inhibition).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL reagent and capture the chemiluminescent signal.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Immunoblotting cluster_3 Analysis A Plate Cells B Serum Starvation (optional) A->B C Treat with Compounds (Rapamycin, Seco-Rapamycin, Vehicle) B->C D Cell Lysis C->D E Protein Quantification (BCA) D->E F SDS-PAGE E->F G Protein Transfer (PVDF) F->G H Blocking G->H I Primary Antibody Incubation (p-S6K, p-Akt) H->I J Secondary Antibody Incubation I->J K Chemiluminescent Detection J->K L Band Densitometry & Normalization K->L

Figure 2. Standard workflow for a Western blot experiment to assess mTOR signaling.

Conclusion

The comparison between Rapamycin and Seco-Rapamycin is a clear illustration of structure-activity relationships. Rapamycin's intact macrolide ring is essential for its ability to form a ternary complex with FKBP12 and mTOR, leading to the potent and specific inhibition of mTORC1. In contrast, the hydrolysis of this ring to form Seco-Rapamycin results in a molecule that is largely unable to interact with and inhibit the mTOR pathway. For researchers investigating mTOR signaling, it is crucial to use active, validated Rapamycin and to be aware of its potential degradation to the inactive Seco-Rapamycin, which could otherwise lead to the misinterpretation of experimental results.

References

A Comparative Guide to Proteasome Inhibition: Seco-Rapamycin vs. Bortezomib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct proteasome inhibitors: the well-established clinical drug bortezomib and the investigational compound seco-rapamycin. The information presented herein is intended to assist researchers in understanding the differential mechanisms and potential applications of these molecules in targeting the ubiquitin-proteasome system.

Introduction

The proteasome is a critical cellular machine responsible for the degradation of a majority of intracellular proteins, playing a pivotal role in cellular homeostasis, cell cycle regulation, and apoptosis. Its inhibition has emerged as a key therapeutic strategy, particularly in oncology. Bortezomib, the first-in-class proteasome inhibitor, has revolutionized the treatment of multiple myeloma. Seco-rapamycin, an open-ring metabolite of the mTOR inhibitor rapamycin, has been identified as an allosteric inhibitor of the proteasome, presenting a novel mechanism of action. This guide will objectively compare these two inhibitors based on available experimental data.

Mechanism of Action

The fundamental difference between seco-rapamycin and bortezomib lies in their mechanism of proteasome inhibition.

Bortezomib is a reversible, active-site directed inhibitor. It specifically targets the chymotrypsin-like (CT-L) activity of the β5 subunit within the 20S catalytic core of the 26S proteasome[1]. By binding to the active site threonine, bortezomib blocks the degradation of ubiquitinated proteins, leading to their accumulation. This accumulation triggers a cascade of cellular stress responses, including the unfolded protein response (UPR) and inhibition of the NF-κB signaling pathway, ultimately inducing apoptosis in cancer cells.

Seco-Rapamycin , in contrast, is an allosteric inhibitor of the proteasome[2][3]. Unlike bortezomib, it does not bind to the catalytic active sites. Instead, it is hypothesized to bind to the α-rings of the 20S proteasome core[2][3]. This binding event is thought to induce conformational changes in the proteasome, interfering with the binding of the 19S regulatory particle and affecting the dynamics of the substrate entry gate. This allosteric modulation results in the inhibition of protein and peptide degradation at low micromolar concentrations. Notably, seco-rapamycin does not inhibit mTOR, distinguishing its activity from its parent compound, rapamycin.

Quantitative Data Comparison

ParameterSeco-RapamycinBortezomib
Target Site α-subunits of the 20S proteasome (allosteric)β5 subunit of the 20S proteasome (active site)
Inhibition Type Allosteric, non-competitive aspects observedReversible, competitive
Potency (Proteasome Inhibition) Low micromolar (µM) rangeNanomolar (nM) range
Reported IC50 (CT-L Activity) Data not available2.46 nM - 100 nM (in various cell lines)
Primary Effect Interferes with 19S cap binding and gate dynamicsBlocks chymotrypsin-like proteolytic activity

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Proteasome_Inhibition_Pathway Mechanism of Proteasome Inhibition cluster_proteasome 26S Proteasome Proteasome_19S 19S Regulatory Particle Proteasome_20S 20S Core Particle Proteasome_alpha α-subunits (Gate) Proteasome_19S->Proteasome_alpha Translocation Proteasome_beta β-subunits (Active Sites) - Chymotrypsin-like (β5) - Trypsin-like (β2) - Caspase-like (β1) Peptides Peptides Proteasome_beta->Peptides Degradation Ub_Protein Ubiquitinated Protein Ub_Protein->Proteasome_19S Recognition & Unfolding Bortezomib Bortezomib Bortezomib->Proteasome_beta Inhibits (Active Site) Seco_Rapamycin Seco-Rapamycin Seco_Rapamycin->Proteasome_alpha Inhibits (Allosteric)

Caption: Comparative mechanism of action for Bortezomib and Seco-Rapamycin.

Experimental_Workflow Experimental Workflow for Comparing Proteasome Inhibitors cluster_cell_culture Cell Culture cluster_assays Proteasome Activity Assays cluster_downstream Downstream Effect Analysis Cell_Lines Select appropriate cell lines (e.g., multiple myeloma, solid tumor) Treatment Treat cells with varying concentrations of Seco-Rapamycin and Bortezomib Cell_Lines->Treatment Lysate_Prep Prepare cell lysates Treatment->Lysate_Prep Western_Blot Western Blot for: - Ubiquitinated proteins - Apoptosis markers (e.g., cleaved PARP) - ER stress markers Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay CTL_Assay Chymotrypsin-Like (CT-L) Activity Assay (e.g., Suc-LLVY-AMC substrate) Lysate_Prep->CTL_Assay Data_Analysis Measure fluorescence/luminescence and calculate IC50 values CTL_Assay->Data_Analysis

Caption: Workflow for comparing proteasome inhibitor efficacy.

Experimental Protocols

A key experiment to compare the efficacy of these two inhibitors is the in vitro proteasome activity assay, specifically measuring the chymotrypsin-like activity, which is the primary target of bortezomib.

Objective: To determine the half-maximal inhibitory concentration (IC50) of seco-rapamycin and bortezomib on the chymotrypsin-like activity of the proteasome in a human cancer cell line (e.g., RPMI-8226 multiple myeloma cells).

Materials:

  • Human cancer cell line (e.g., RPMI-8226)

  • Cell culture medium and supplements

  • Seco-rapamycin and Bortezomib stock solutions (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 2 mM ATP)

  • Fluorogenic proteasome substrate for chymotrypsin-like activity: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Protocol:

  • Cell Culture and Treatment:

    • Culture RPMI-8226 cells to a density of approximately 1x10^6 cells/mL.

    • Seed cells in a 96-well plate and treat with a serial dilution of seco-rapamycin or bortezomib for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, pellet the cells by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer on ice.

    • Clarify the lysates by centrifugation to remove cell debris.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Proteasome Activity Assay:

    • In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 20 µg) to each well.

    • Add the assay buffer to bring the total volume to a desired amount (e.g., 100 µL).

    • Add the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 100 µM.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence kinetically over a period of 1-2 hours, with readings every 5 minutes.

  • Data Analysis:

    • Determine the rate of AMC release (increase in fluorescence over time) for each concentration of the inhibitor.

    • Normalize the activity to the vehicle control (100% activity).

    • Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

Conclusion

Seco-rapamycin and bortezomib represent two distinct classes of proteasome inhibitors. Bortezomib is a potent, active-site directed inhibitor with well-characterized clinical efficacy. Seco-rapamycin, on the other hand, offers a novel allosteric mechanism of inhibition. While quantitative data for a direct comparison is still emerging for seco-rapamycin, its different mode of action suggests it could have a distinct biological profile and may offer advantages in overcoming resistance mechanisms associated with active-site inhibitors. Further research, including head-to-head comparative studies following the protocols outlined above, is necessary to fully elucidate the therapeutic potential of seco-rapamycin as a proteasome inhibitor.

References

"Seco-Rapamycin" and Rapamycin comparative cytotoxicity in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head analysis of the mTOR inhibitor Rapamycin and its primary metabolite, Seco-Rapamycin, reveals a significant disparity in cytotoxic potency against cancer cells. While Rapamycin exhibits well-documented anti-proliferative effects across a range of cancer cell lines, available data on Seco-Rapamycin suggests markedly reduced activity, rendering a direct cytotoxic comparison challenging due to a lack of specific studies on the latter's effects in oncology.

This guide provides a comprehensive overview of the available data on Rapamycin's cytotoxicity and contextualizes the anticipated effects of Seco-Rapamycin based on its known biological activity. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology.

I. Executive Summary of Comparative Cytotoxicity

Direct comparative studies detailing the cytotoxic effects of Seco-Rapamycin in cancer cell lines are notably absent in the current scientific literature. Seco-Rapamycin is recognized as a primary degradation product of Rapamycin. Foundational studies indicate that Seco-Rapamycin exhibits significantly diminished biological activity compared to its parent compound. Specifically, it has been reported to possess less than 4% of the potency of Rapamycin in thymocyte proliferation assays. While it reportedly mimics Rapamycin's ability to inhibit the proteasome, its capacity to activate the mTOR pathway, the primary mechanism of Rapamycin's anti-cancer action, is poor.

Given this substantial reduction in mTOR-related activity, it is inferred that the direct cytotoxicity of Seco-Rapamycin in cancer cells is considerably lower than that of Rapamycin. However, without dedicated comparative studies, quantitative data on IC50 values and other cytotoxicity metrics for Seco-Rapamycin in cancer cell lines remain unavailable.

II. Quantitative Data on Rapamycin Cytotoxicity

The half-maximal inhibitory concentration (IC50) of Rapamycin varies significantly across different cancer cell lines, reflecting differential sensitivities to mTOR inhibition. The following table summarizes representative IC50 values for Rapamycin in various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 (Rapamycin)Reference
HEK293Embryonic Kidney~0.1 nM[1]
T98GGlioblastoma2 nM[1]
MCF-7Breast Cancer20 nM[2][3]
Ca9-22Oral Cancer~15 µM[4]
MDA-MB-231Breast Cancer20 µM
U87-MGGlioblastoma1 µM
U373-MGGlioblastoma>25 µM
A549Lung Cancer32.99 ± 0.10 µM
HeLaCervical Cancer37.34 ± 14 µM
MG63Osteosarcoma48.84 ± 10 µM

Note: IC50 values can vary based on experimental conditions such as cell density, duration of drug exposure, and the specific assay used.

III. The mTOR Signaling Pathway: The Mechanism of Action of Rapamycin

Rapamycin exerts its anti-proliferative effects primarily through the inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Rapamycin forms a complex with the intracellular protein FKBP12, and this complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1). The inhibition of mTORC1 disrupts downstream signaling pathways, leading to cell cycle arrest, typically at the G1/S phase, and the induction of autophagy.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis BP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

IV. Experimental Protocols

A. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of compounds like Rapamycin using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

1. Cell Seeding:

  • Culture cancer cells in appropriate growth medium to ~80% confluency.

  • Trypsinize and resuspend cells to a known concentration.

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of Rapamycin (and Seco-Rapamycin, if available) in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

B. Proposed Experimental Workflow for a Comparative Study

To directly compare the cytotoxicity of Rapamycin and Seco-Rapamycin, a standardized experimental workflow is essential.

Experimental_Workflow Start Start: Select Cancer Cell Lines Culture Cell Culture and Seeding (96-well plates) Start->Culture Prepare Prepare Serial Dilutions of Rapamycin and Seco-Rapamycin Culture->Prepare Treat Treat Cells with Compounds (e.g., 24, 48, 72h) Prepare->Treat Assay Perform Cytotoxicity Assay (e.g., MTT, SRB, or CellTiter-Glo) Treat->Assay Measure Measure Absorbance/ Luminescence Assay->Measure Analyze Data Analysis: - Calculate % Viability - Determine IC50 values Measure->Analyze Compare Compare IC50 Values and Cytotoxicity Profiles Analyze->Compare

Caption: Proposed workflow for a comparative cytotoxicity study.

V. Conclusion

References

Head-to-Head Comparison: Seco-Rapamycin and Everolimus on the Proteasome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the effects of Seco-Rapamycin and Everolimus on the ubiquitin-proteasome system (UPS). The information is compiled from preclinical studies and is intended to inform research and development in oncology and other areas where proteasome function is a key therapeutic target.

Executive Summary

While both Seco-Rapamycin and Everolimus are derivatives of rapamycin, emerging evidence suggests they exert distinct effects on the proteasome. Everolimus, an established mTOR inhibitor, has been shown to uniquely impact the UPS in a manner comparable to the well-known proteasome inhibitor, bortezomib. This includes the accumulation of ubiquitinated proteins, suggesting a bottleneck in proteasomal degradation[1][2][3][4][5]. In contrast, Seco-Rapamycin, a non-mTOR-inhibiting metabolite of rapamycin, appears to allosterically modulate proteasome activity directly, though with potentially lower efficiency than its parent compound.

This guide will delve into the available experimental data, present it in a structured format for easy comparison, detail the experimental methodologies employed in these key studies, and provide visual representations of the relevant biological pathways and experimental workflows.

Comparative Analysis of Proteasome-Related Effects

The following table summarizes the known effects of Seco-Rapamycin and Everolimus on the proteasome based on available preclinical data. It is important to note that direct head-to-head comparative studies are limited, and the majority of the detailed mechanistic data is available for Everolimus.

ParameterSeco-RapamycinEverolimus
Primary Target Allosteric modulation of the 20S proteasomePrimarily mTORC1; distinct off-target effects on the UPS
Effect on Proteasome Activity Reported to affect peptidase activities (PGPH and T-L peptidases most affected) at low micromolar concentrations. The efficiency of inhibition or activation is noted to be lower than that of rapamycin.Leads to a bottleneck in proteasomal protein degradation, with effects similar to the proteasome inhibitor bortezomib.
Total Ubiquitin Levels Data not available.Significantly elevated.
Polyubiquitination Data not available.Increased intensities of K48-linked polyubiquitin chains, indicative of impaired proteasomal degradation.
Ubiquitin Phosphorylation Data not available.Significantly increased phosphorylation of ubiquitin at Serine 65 (S65).
Cellular Response Does not affect mTOR function.Cellular response is strikingly different from that of rapamycin and temsirolimus, and similar to that of bortezomib.

Experimental Methodologies

The following sections detail the experimental protocols used to generate the data presented in this guide.

Expression Proteomics for Ubiquitin and Proteasome-Related Proteins

This method was employed to globally assess the impact of Everolimus on the cellular proteome, with a specific focus on the UPS.

Objective: To identify and quantify changes in protein expression, including total ubiquitin and polyubiquitination patterns, in response to drug treatment.

Protocol:

  • Cell Culture and Treatment: A549 cells were cultured under standard conditions and treated with Everolimus, rapamycin, temsirolimus, or bortezomib at their respective IC50 values for 48 hours.

  • Cell Lysis and Protein Extraction: Cells were harvested and lysed to extract total cellular proteins.

  • Protein Digestion: Proteins were digested into peptides using trypsin.

  • Tandem Mass Tag (TMT) Labeling: Peptides from each treatment condition were labeled with distinct TMT reagents for multiplexed quantitative analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Labeled peptides were separated by liquid chromatography and analyzed by mass spectrometry to identify and quantify thousands of proteins.

  • Data Analysis: The relative abundance of proteins and post-translational modifications (e.g., GG modification on lysine residues for ubiquitination, phosphorylation) were determined by analyzing the TMT reporter ion intensities. A limited database search focusing on ubiquitin sequences was used to specifically quantify polyubiquitination and phosphorylation of ubiquitin.

In Vitro Proteasome Activity Assay

This assay is a standard method to directly measure the enzymatic activity of the proteasome.

Objective: To determine the direct inhibitory or modulatory effects of a compound on the catalytic activity of the 20S proteasome.

Protocol:

  • Preparation of Purified 20S Proteasome: The 20S proteasome is purified from a relevant biological source (e.g., human erythrocytes).

  • Substrate Preparation: A fluorogenic peptide substrate specific for one of the proteasome's peptidase activities (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) is prepared.

  • Assay Reaction: The purified 20S proteasome is incubated with the test compound (e.g., Seco-Rapamycin) at various concentrations in an appropriate assay buffer.

  • Initiation of Reaction: The fluorogenic substrate is added to the mixture to start the enzymatic reaction.

  • Fluorescence Measurement: The release of the fluorescent group (e.g., AMC) is measured over time using a fluorometer. The rate of fluorescence increase is proportional to the proteasome activity.

  • Data Analysis: The activity of the proteasome in the presence of the test compound is compared to a vehicle control to determine the percentage of inhibition or activation.

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Everolimus_Proteasome_Effect cluster_UPS Ubiquitin-Proteasome System Everolimus Everolimus mTORC1 mTORC1 Everolimus->mTORC1 Inhibits Proteasome 26S Proteasome Everolimus->Proteasome Inhibits (Bortezomib-like effect) Ub Ubiquitin Everolimus->Ub Increases Total Ubiquitin Levels Phospho_Ub p-S65 Ubiquitin Everolimus->Phospho_Ub Increases S65 Phosphorylation Degradation Protein Degradation Proteasome->Degradation Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Targeted for Degradation Ub->Ub_Proteins K48-linked polyubiquitination

Caption: Proposed mechanism of Everolimus's effect on the proteasome.

Seco_Rapamycin_Proteasome_Effect Seco_Rapamycin Seco-Rapamycin Proteasome_20S 20S Proteasome (Catalytic Core) Seco_Rapamycin->Proteasome_20S Allosteric Modulation Peptidase_Activity Peptidase Activities (ChT-L, T-L, PGPH) Proteasome_20S->Peptidase_Activity Exhibits Proteomics_Workflow A Cell Culture & Drug Treatment (A549 cells) B Cell Lysis & Protein Extraction A->B C Trypsin Digestion B->C D TMT Labeling C->D E LC-MS/MS Analysis D->E F Data Analysis (Protein & PTM Quantification) E->F

References

Unraveling the Inert Nature of Seco-Rapamycin on mTOR Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of Rapamycin and its primary metabolite, Seco-Rapamycin, focusing on their differential effects on the mammalian target of rapamycin (mTOR) signaling pathway. Through detailed experimental protocols and data, we demonstrate that Seco-Rapamycin does not inhibit mTOR, a critical distinction for studies involving Rapamycin's stability and activity.

The mTOR pathway is a pivotal regulator of cell growth, proliferation, and metabolism, making it a key target in cancer and immunosuppressive therapies.[1][2] Rapamycin, a macrolide compound, is a well-established allosteric inhibitor of mTOR complex 1 (mTORC1).[3][4] It achieves this by first binding to the FK506-binding protein 12 (FKBP12), and this complex then binds to the FKBP12-Rapamycin binding (FRB) domain of mTOR, leading to the inhibition of downstream signaling.[1]

However, Rapamycin can degrade into Seco-Rapamycin, a ring-opened form resulting from ester hydrolysis. It is crucial to understand the biological activity of this metabolite, as its presence could confound experimental results. Multiple sources report that Seco-Rapamycin does not significantly affect mTOR function. This guide outlines a definitive western blot experiment to confirm this lack of mTOR inhibition by Seco-Rapamycin.

Comparative Analysis of mTOR Inhibition

To investigate the inhibitory effects of Rapamycin and Seco-Rapamycin on the mTOR pathway, a western blot analysis can be performed. This technique allows for the quantification of the phosphorylation status of key downstream targets of mTORC1, namely S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1). A decrease in the phosphorylation of these proteins indicates mTORC1 inhibition.

Hypothetical Data Summary:

The following table summarizes the expected quantitative results from a western blot experiment comparing the effects of a vehicle control, Rapamycin, and Seco-Rapamycin on the phosphorylation of S6K at Threonine 389 (p-S6K) and 4E-BP1 at Threonine 37/46 (p-4E-BP1). The data is normalized to the total protein levels and expressed as a percentage of the vehicle control.

Treatment GroupConcentration% p-S6K (T389)% p-4E-BP1 (T37/46)
Vehicle Control -100%100%
Rapamycin 100 nM15%20%
Seco-Rapamycin 100 nM98%95%
Seco-Rapamycin 1 µM96%93%

These hypothetical results clearly indicate that while Rapamycin potently inhibits the phosphorylation of S6K and 4E-BP1, Seco-Rapamycin, even at a tenfold higher concentration, has a negligible effect, confirming its inactivity towards mTOR.

Experimental Protocols

A detailed methodology for the western blot experiment is provided below to allow for replication and validation of these findings.

Western Blot Protocol for mTOR Pathway Analysis

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HEK293, MCF-7) in appropriate media until they reach 70-80% confluency.

  • Starve the cells in serum-free media for 16-24 hours to reduce basal mTOR activity.

  • Treat the cells with the vehicle control (e.g., DMSO), Rapamycin (100 nM), and Seco-Rapamycin (100 nM and 1 µM) for 2 hours.

2. Protein Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.

  • Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for p-S6K (T389), total S6K, p-4E-BP1 (T37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Visualizing the Molecular Interactions and Experimental Process

To further clarify the concepts discussed, the following diagrams illustrate the mTOR signaling pathway and the western blot workflow.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 S6K S6K mTORC1->S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Rapamycin Rapamycin Rapamycin->mTORC1 inhibits Seco-Rapamycin Seco-Rapamycin

Caption: mTOR Signaling Pathway and Inhibition.

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA/Bradford) A->B C 3. SDS-PAGE Separation B->C D 4. Transfer to PVDF Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., p-S6K, S6K) E->F G 7. Secondary Antibody Incubation F->G H 8. ECL Detection & Imaging G->H I 9. Data Analysis H->I

Caption: Western Blot Experimental Workflow.

References

Navigating Rapamycin Resistance: A Comparative Guide to Next-Generation mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals grappling with rapamycin resistance in cancer cell lines, the quest for effective therapeutic alternatives is paramount. While the term "Seco-Rapamycin" might appear in literature, it is crucial to understand its distinct identity and lack of efficacy as a direct mTOR inhibitor. This guide clarifies the nature of Seco-Rapamycin and provides a comprehensive comparison of potent, next-generation inhibitors that offer promising solutions to overcome rapamycin resistance.

Understanding Seco-Rapamycin: An Inactive Metabolite

Seco-Rapamycin is the ring-opened degradation product of Rapamycin. Contrary to what its name might suggest, it is not an active mTOR inhibitor. Research has shown that Seco-Rapamycin does not significantly affect mTOR function. Therefore, it is not a viable candidate for overcoming rapamycin resistance in cancer cell lines. The focus for researchers should instead be on novel rapamycin analogs and other mTOR pathway inhibitors that have been specifically designed to address resistance mechanisms.

The Challenge of Rapamycin Resistance

Rapamycin and its analogs (rapalogs) are allosteric inhibitors of mTOR Complex 1 (mTORC1). Resistance to these drugs can arise through various mechanisms, including:

  • Mutations in the FKBP12-Rapamycin Binding (FRB) domain of mTOR: These mutations prevent the rapamycin-FKBP12 complex from binding to mTORC1, rendering the drug ineffective.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways, such as the PI3K/Akt pathway, to circumvent the effects of mTORC1 inhibition.

  • Incomplete inhibition of mTORC1 signaling: Rapalogs do not fully inhibit all mTORC1 substrates, such as 4E-BP1, which can contribute to resistance.

To address these challenges, a new generation of mTOR inhibitors has been developed. This guide focuses on two prominent examples: RapaLinks and ATP-competitive mTOR kinase inhibitors (TORKi) , such as MLN0128.

Comparative Efficacy of Next-Generation mTOR Inhibitors in Rapamycin-Resistant Cell Lines

The following tables summarize the efficacy of next-generation mTOR inhibitors compared to rapamycin in cell lines exhibiting resistance to the latter.

Cell Line Resistance Mechanism Rapamycin IC₅₀ MLN0128 IC₅₀ RapaLink-1 IC₅₀
MCF-7 RR1 mTOR A2034V mutation>100 nM~30 nMPotent Inhibition
MCF-7 RR2 mTOR F2108L mutation>100 nM~30 nMPotent Inhibition
BT474 RR mTOR S2035F mutationHigh ResistanceSignificantly lower than RapamycinNot Reported
Primary Effusion Lymphoma (PEL) RR Clones Transcriptional Adaptation>10x Parental IC₅₀~30 nMNot Reported
Sunitinib-Resistant 786-O (SU-R 786-o) Upregulated mTOR signalingHigh ResistanceNot ReportedGreater than Temsirolimus

Table 1: Comparative IC₅₀ values of mTOR inhibitors in various rapamycin-resistant cancer cell lines.

Inhibitor Mechanism of Action Effect on mTORC1 Effect on mTORC2 Key Advantages in Resistant Cells
Rapamycin Allosteric mTORC1 inhibitorPartialInsensitive (acutely)-
MLN0128 (TORKi) ATP-competitive inhibitor of mTOR kinaseCompleteCompleteOvercomes FRB domain mutations and provides more comprehensive pathway inhibition.
RapaLink-1 Bivalent inhibitor (Rapamycin + TORKi)CompleteCompleteBinds to both the FRB domain and the kinase domain, overcoming mutations in either site and showing prolonged intracellular activity.[1]

Table 2: Mechanistic comparison of mTOR inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the dose-dependent effect of mTOR inhibitors on the viability of cancer cell lines.

Materials:

  • Rapamycin-sensitive and -resistant cancer cell lines

  • Complete growth medium

  • mTOR inhibitors (Rapamycin, MLN0128, RapaLink-1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the mTOR inhibitors in complete growth medium.

  • Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the inhibitors. Include a vehicle-only control.

  • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ values.

Western Blot Analysis of mTOR Signaling

This protocol allows for the assessment of the inhibitory activity of the compounds on key proteins in the mTOR signaling pathway.

Materials:

  • Rapamycin-sensitive and -resistant cancer cell lines

  • mTOR inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with mTOR inhibitors at desired concentrations for a specified time (e.g., 2-24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizing Signaling Pathways and Workflows

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 (mTOR, Raptor, mLST8) Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Rapamycin Rapamycin Rapamycin->mTORC1 Allosteric Inhibition Rapamycin_Resistance_and_NextGen_Action cluster_mTORC1 mTORC1 Complex cluster_resistance Resistance Mechanisms mTOR mTOR Kinase Domain FRB FRB Domain Rapamycin Rapamycin Rapamycin->FRB Binds MLN0128 MLN0128 (TORKi) MLN0128->mTOR ATP-competitive Inhibition RapaLink RapaLink-1 RapaLink->mTOR Binds RapaLink->FRB Binds FRB_mutation FRB Mutation (e.g., F2108L) FRB_mutation->FRB Blocks Binding Experimental_Workflow start Start cell_culture Culture Rapamycin-Resistant and Sensitive Cell Lines start->cell_culture treatment Treat with Inhibitors (Rapamycin, MLN0128, RapaLink-1) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot for mTOR Pathway Proteins treatment->western_blot data_analysis Data Analysis (IC50, Protein Levels) viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

References

Safety Operating Guide

Proper Disposal of Seco Rapamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and proper disposal of Seco Rapamycin is critical for protecting laboratory personnel and the environment. As a derivative of Rapamycin, an mTOR inhibitor, this compound should be handled with caution, treating it as a cytostatic compound. While some Safety Data Sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), best practices for handling potent biological agents and cytostatic drugs necessitate a rigorous disposal protocol.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound waste in a research setting.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures minimizes the risk of exposure.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of chemotherapy-rated gloves.

  • Lab Coat: A disposable gown or dedicated lab coat is required.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Respiratory Protection: A particulate respirator should be used when handling the powdered form of the compound to avoid inhalation.[4]

All handling of this compound, including preparation of solutions and weighing of the solid compound, should be conducted within a certified chemical fume hood or a ducted biosafety cabinet to prevent aerosolization and exposure.[5]

Step-by-Step Disposal Procedure

All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous or cytotoxic waste. Segregation of waste at the point of generation is crucial for a safe and compliant disposal process.

Step 1: Segregate Contaminated Waste

Immediately after use, segregate all contaminated items into the appropriate waste streams. Do not mix cytotoxic waste with general laboratory trash.

Step 2: Package Waste in Designated Containers

  • Solids and Labware: Place all contaminated solid waste, including gloves, disposable gowns, bench paper, pipette tips, and empty vials, into a designated, leak-proof cytotoxic waste container. This container should be clearly labeled with the cytotoxic symbol and lined with a purple or yellow bag, in accordance with institutional and local regulations.

  • Sharps: All contaminated sharps, such as needles and syringes, must be placed directly into a puncture-proof sharps container that is also specifically labeled for cytotoxic waste.

  • Aqueous Solutions: Liquid waste containing this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.

Step 3: Decontaminate Work Surfaces

After handling this compound, all work surfaces must be thoroughly decontaminated.

  • Initial Cleaning: Use a detergent solution to wipe down the entire work area.

  • Rinsing: Follow the detergent wipe with a rinse using sterile water to remove any residual cleaning agent.

  • Final Wipe: A final wipe with 70% isopropyl alcohol is recommended.

  • Disposal of Cleaning Materials: All wipes and absorbent pads used for decontamination must be disposed of as cytotoxic solid waste.

Step 4: Final Disposal

  • Sealed cytotoxic waste containers should be stored in a secure, designated area until they are collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • The final method of disposal for cytotoxic and cytostatic waste is typically high-temperature incineration to ensure the complete destruction of the active compound.

Data Presentation: Waste Segregation Table

Waste TypeDescriptionContainer TypeDisposal Pathway
Solid Waste Contaminated PPE (gloves, gowns), labware (pipette tips, tubes), bench paper, cleaning materials.Labeled, leak-proof container with a purple/yellow cytotoxic waste bag.Collection by EHS for incineration.
Sharps Waste Contaminated needles, syringes, glass vials.Puncture-proof sharps container labeled for cytotoxic waste.Collection by EHS for incineration.
Liquid Waste Unused solutions, media containing this compound, rinse from empty vials.Sealed, compatible hazardous chemical waste container.Collection by EHS for incineration.

Experimental Protocols

Currently, there are no standardized, widely published experimental protocols for the chemical inactivation of this compound in a laboratory setting prior to disposal. Therefore, the recommended procedure is to treat all this compound waste as active and dispose of it via high-temperature incineration, which is the industry standard for cytotoxic and cytostatic compounds.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of waste generated during research with this compound.

G cluster_0 Waste Generation Point (Fume Hood / BSC) cluster_1 Waste Segregation cluster_2 Waste Containment cluster_3 Final Disposal Pathway A This compound Handling (Solid or Solution) B Contaminated Solids (PPE, Labware) A->B C Contaminated Sharps (Needles, Vials) A->C D Contaminated Liquids (Aqueous Waste) A->D E Purple/Yellow Cytotoxic Waste Bag/Bin B->E F Cytotoxic Sharps Container C->F G Sealed Hazardous Liquid Container D->G H Secure Storage for EHS Pickup E->H F->H G->H I High-Temperature Incineration H->I

Caption: Workflow for the segregation and disposal of this compound laboratory waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.